Technical Documentation Center

5-Methoxy-1H-indazole-6-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Methoxy-1H-indazole-6-carboxylic acid
  • CAS: 1227268-58-7

Core Science & Biosynthesis

Foundational

5-Methoxy-1H-indazole-6-carboxylic acid chemical structure and properties

This guide details the chemical structure, synthesis, and medicinal chemistry applications of 5-Methoxy-1H-indazole-6-carboxylic acid , a critical scaffold in modern drug discovery. CAS Registry Number: 1227268-58-7 Mole...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, synthesis, and medicinal chemistry applications of 5-Methoxy-1H-indazole-6-carboxylic acid , a critical scaffold in modern drug discovery.

CAS Registry Number: 1227268-58-7 Molecular Formula: C₉H₈N₂O₃ Molecular Weight: 192.17 g/mol

Executive Summary & Chemical Profile

5-Methoxy-1H-indazole-6-carboxylic acid represents a "privileged scaffold" in medicinal chemistry. Its structural architecture combines the hydrogen-bond donor/acceptor capabilities of the indazole core with a solubilizing carboxylic acid tail and an electron-donating methoxy group. This specific substitution pattern (5-OMe, 6-COOH) is frequently utilized to modulate lipophilicity and target engagement in kinase inhibitors and G-protein coupled receptor (GPCR) agonists (specifically GPR120).

Physicochemical Properties
PropertyValue / DescriptionSource/Note
Appearance Off-white to pale yellow solidObserved in analogs
Solubility Low in water; Soluble in DMSO, DMF, MeOHAmphoteric nature
pKa (Acid) ~4.2 (Carboxylic acid)Predicted
pKa (Base) ~1.5 (Indazole N2 protonation)Predicted
pKa (Indazole NH) ~13.8 (Deprotonation)Predicted
LogP ~1.4Lipophilic core, polar tail
H-Bond Donors 2 (COOH, Indazole-NH)Critical for binding
H-Bond Acceptors 4 (C=O, OMe, Indazole N2, OH)

Structural Analysis & Pharmacophore Logic

The molecule functions as a versatile pharmacophore. The indazole core mimics the adenine ring of ATP, making it a potent scaffold for kinase inhibition (binding to the hinge region). The 6-position carboxylic acid serves as a "warhead" or a handle for further derivatization (e.g., amide coupling to extend into solvent-exposed regions of a protein), while the 5-methoxy group provides steric bulk and electronic modulation.

Pharmacophore Visualization

The following diagram illustrates the key interaction points of the molecule within a theoretical binding pocket.

Pharmacophore Indazole Indazole Core (Hinge Binder) Methoxy 5-Methoxy Group (Hydrophobic/Steric) Indazole->Methoxy C5 Substitution Carboxy 6-Carboxylic Acid (Solubilizing/Linker) Indazole->Carboxy C6 Substitution Target_Hinge Target: Kinase Hinge (H-Bonds) Indazole->Target_Hinge Donor/Acceptor Interaction Target_Solvent Target: Solvent Front (Ionic/Polar) Carboxy->Target_Solvent Salt Bridge or Amide Coupling Site

Caption: Pharmacophore map highlighting the dual-role of the indazole core as a hinge binder and the carboxylic acid as a vector for solubility or extension.[1][2]

Synthetic Pathways

Synthesis of 5,6-disubstituted indazoles requires precise regiocontrol. The most robust route avoids direct electrophilic substitution on the indazole ring (which often favors the 3-position) and instead builds the ring from a pre-functionalized benzene precursor.

Recommended Route: The Fluorobenzaldehyde Cyclization

This route is preferred for its scalability and regioselectivity. It utilizes a nucleophilic aromatic substitution followed by hydrazine cyclization.

Step 1: Precursor Assembly

  • Starting Material: 4-Bromo-2-fluoro-5-methoxybenzaldehyde.

  • Reagent: Hydrazine hydrate (

    
    ).
    
  • Mechanism: Hydrazine attacks the aldehyde to form a hydrazone, followed by an intramolecular

    
     displacement of the fluorine atom to close the pyrazole ring.
    

Step 2: Carbonylation (The Critical Step)

  • Substrate: 6-Bromo-5-methoxy-1H-indazole.

  • Reagents:

    
     (cat.), CO (gas or surrogate), MeOH, 
    
    
    
    .
  • Transformation: Palladium-catalyzed carbonylation converts the aryl bromide directly to the methyl ester.

Step 3: Hydrolysis

  • Reagents: LiOH or NaOH, THF/Water.

  • Product: 5-Methoxy-1H-indazole-6-carboxylic acid.[3][4][5]

Synthesis Workflow Diagram

Synthesis SM 4-Bromo-2-fluoro- 5-methoxybenzaldehyde Intermediate 6-Bromo-5-methoxy- 1H-indazole SM->Intermediate Hydrazine hydrate Cyclization (100°C) Ester Methyl 5-methoxy-1H- indazole-6-carboxylate Intermediate->Ester Pd(dppf)Cl2, CO MeOH, Et3N (Carbonylation) Product 5-Methoxy-1H-indazole- 6-carboxylic acid Ester->Product LiOH, THF/H2O Hydrolysis

Caption: Step-wise synthetic route from fluorobenzaldehyde precursor to final carboxylic acid via palladium-catalyzed carbonylation.

Detailed Experimental Protocols

Note: These protocols are generalized from standard indazole chemistry and should be optimized for specific laboratory conditions.

Protocol A: Synthesis of 6-Bromo-5-methoxy-1H-indazole
  • Setup: Charge a round-bottom flask with 4-bromo-2-fluoro-5-methoxybenzaldehyde (1.0 eq) and ethanol (10 vol).

  • Addition: Add hydrazine hydrate (5.0 eq) dropwise at room temperature.

  • Reaction: Heat to reflux (

    
    ) for 4–6 hours. Monitor by LC-MS for disappearance of aldehyde.
    
  • Workup: Cool to room temperature. The product often precipitates. Pour into ice water. Filter the solid, wash with water, and dry under vacuum.[2][6]

    • Expected Yield: 75–85%.[1]

Protocol B: Hydrolysis to the Carboxylic Acid
  • Dissolution: Dissolve methyl 5-methoxy-1H-indazole-6-carboxylate (1.0 eq) in a mixture of THF:MeOH:Water (3:1:1).

  • Base Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq).

  • Execution: Stir at

    
     for 2 hours.
    
  • Isolation:

    • Concentrate to remove organic solvents.

    • Acidify the aqueous residue to pH ~3 using 1N HCl.

    • The carboxylic acid will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and dry.[2][7]

Medicinal Chemistry Applications

GPR120 Agonism (Diabetes & Metabolic Disease)

Research indicates that indazole-6-carboxylic acid derivatives act as potent agonists for GPR120 (FFAR4), a target for type 2 diabetes. The carboxylic acid moiety mimics the polar head group of endogenous fatty acids, while the indazole core provides a rigid scaffold that reduces conformational entropy compared to linear fatty acids.

  • Mechanism: The acid forms an ionic interaction with Arg99 in the GPR120 binding pocket.

  • Optimization: The 5-methoxy group improves metabolic stability compared to a naked phenyl ring by blocking metabolic oxidation at the para-position relative to the acid.

Kinase Inhibition (Oncology)

In kinase inhibitors (e.g., VEGFR, FGFR targets), the indazole Nitrogen-1 (NH) and Nitrogen-2 (N) act as a donor-acceptor pair to bind the kinase hinge region.

  • Role of 6-COOH: Often converted to an amide to reach the "solvent front" or "back pocket" of the kinase, improving selectivity.

  • Role of 5-OMe: Occupies the hydrophobic pocket behind the ATP binding site, increasing affinity.

Safety & Handling

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dust.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or decarboxylation over long periods.

References

  • PubChem. "5-methoxy-1H-indazole-6-carboxylic acid (Compound)." National Library of Medicine. Link

  • McCoull, W., et al. (2017). "Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy." Journal of Medicinal Chemistry. Link

  • BenchChem. "Discovery and synthesis of novel indazole derivatives." Technical Guide. Link

  • Sigma-Aldrich. "6-Methoxy-1H-indazole-5-carboxylic acid (isomer analog data)." Link

  • Organic Syntheses. "Indazole Synthesis Methodologies." Org. Synth. Coll. Vol. 3. Link

Sources

Exploratory

CAS 1150114-77-2 physical and chemical characteristics

Technical Profile: (4-Cyano-2-fluorophenyl)boronic Acid Corrected CAS Registry Number: 1150114-77-4[1][2] Executive Summary This technical guide profiles (4-Cyano-2-fluorophenyl)boronic acid (CAS 1150114-77-4), a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: (4-Cyano-2-fluorophenyl)boronic Acid Corrected CAS Registry Number: 1150114-77-4[1][2]

Executive Summary

This technical guide profiles (4-Cyano-2-fluorophenyl)boronic acid (CAS 1150114-77-4), a critical organoboron building block used extensively in medicinal chemistry. While the user query specified CAS 1150114-77-2, checksum validation indicates this is a typographical error for the -4 variant. This compound serves as a primary reagent for introducing the 4-cyano-2-fluorophenyl moiety—a "privileged scaffold" in drug discovery known for enhancing metabolic stability and potency in androgen receptor modulators, GLP-1 agonists, and HIV-1 inhibitors.

Part 1: Chemical Identity & Physical Characteristics

This section consolidates the physicochemical data required for precise stoichiometric calculations and analytical verification.

Core Identification Data
ParameterSpecification
Chemical Name (4-Cyano-2-fluorophenyl)boronic acid
CAS Number 1150114-77-4 (Validated)
Synonyms 4-Borono-3-fluorobenzonitrile; 4-Cyano-2-fluorobenzeneboronic acid
Molecular Formula C

H

BFNO

Molecular Weight 164.93 g/mol
SMILES B(C1=C(C=C(C=C1)C#N)F)(O)O
InChI Key HFAUMAIVCYTVQR-UHFFFAOYSA-N
Physical Properties
PropertyValueContext/Notes
Appearance White to off-white powderCrystalline solid form.
Melting Point >300 °C (Decomp.)Boronic acids often dehydrate to trimeric boroxines upon heating; high MP indicates significant lattice stability [1].
Solubility DMSO, Methanol, DMFSparingly soluble in non-polar solvents (Hexane) and cold water.
pKa (Acid) ~8.0 - 9.0Estimated for the boronic acid group; the electron-withdrawing cyano/fluoro groups likely lower the pKa compared to phenylboronic acid (8.8).
Hygroscopicity ModerateTendency to form anhydrides (boroxines) under dry/hot conditions.

Part 2: Biological Significance & Applications[5][6]

The 4-cyano-2-fluorophenyl moiety is not merely a structural filler; it is a bioisostere strategically employed to modulate the physicochemical and pharmacokinetic profiles of drug candidates.

The "Privileged Scaffold" Effect
  • Metabolic Blocking: The fluorine atom at the ortho position (relative to the boron attachment point) blocks metabolic oxidation (P450-mediated hydroxylation) at a typically vulnerable site.

  • Electronic Modulation: The nitrile (cyano) group is a strong electron-withdrawing group (EWG), which can increase the acidity of neighboring protons in the final drug molecule, influencing binding affinity.

  • Hydrogen Bonding: The nitrile nitrogen acts as a weak hydrogen bond acceptor, often interacting with serine or threonine residues in receptor binding pockets (e.g., Androgen Receptor).

Therapeutic Areas
  • Androgen Receptor (AR) Modulators: Used in the synthesis of next-generation AR antagonists for prostate cancer, where the cyano-fluorophenyl ring mimics the pharmacophore of enzalutamide derivatives [2].

  • GLP-1 Receptor Agonists: Recent patent literature identifies this moiety in small-molecule GLP-1 agonists designed for oral administration, replacing peptide-based therapies [3].

  • Antiviral Agents: Incorporated into HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) to improve resistance profiles against mutant viral strains [4].

Part 3: Experimental Protocols

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To couple (4-Cyano-2-fluorophenyl)boronic acid with an aryl halide (Ar-X), validating the reagent's activity.

Reagents:

  • Reagent A: (4-Cyano-2-fluorophenyl)boronic acid (1.2 equiv)

  • Reagent B: Aryl bromide/iodide substrate (1.0 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3-5 mol%)
  • Base: K

    
    CO
    
    
    
    (2.0 equiv) or Cs
    
    
    CO
    
    
    (for sterically hindered substrates)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial or round-bottom flask with Reagent B, Reagent A, and Base. Seal and purge with Argon/Nitrogen for 5 minutes. Reason: Oxygen poisons the Pd(0) active species.

  • Solvation: Add degassed solvent mixture via syringe.

  • Catalyst Addition: Quickly add the Pd catalyst under a positive stream of inert gas.

  • Reaction: Heat to 80-100 °C for 4-12 hours (or 120 °C for 30 min in microwave).

  • QC Checkpoint (Self-Validation): Withdraw 10 µL, dilute in MeOH, and inject into LC-MS. Look for the mass of Product (M+H) and disappearance of Reagent B.

    • Success Criteria: >90% conversion of aryl halide.

    • Troubleshooting: If homocoupling of the boronic acid (biaryl formation) is observed, reduce the equivalents of boronic acid or switch to a weaker base (Na

      
      CO
      
      
      
      ).
Handling & Storage
  • Storage: Store at 2-8 °C. Keep container tightly sealed to prevent hydrolysis or dehydration to the boroxine trimer.

  • Stability: If the solid appears "gummy" or has a lower melting point, it may have dehydrated. Re-hydration can sometimes be achieved by recrystallization from water/acetone, but fresh reagent is preferred for critical steps.

Part 4: Visualization & Pathways

Diagram: Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the mechanistic pathway where the boronic acid enters the cycle.

SuzukiCycle cluster_inputs Reagent Inputs Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X enters) Pd0->OxAdd Step 1 PdII_X R-Pd(II)-X Complex OxAdd->PdII_X TransMet Transmetallation (Boronic Acid enters) PdII_X->TransMet Step 2: Base Activation PdII_Ar R-Pd(II)-Ar' Complex TransMet->PdII_Ar RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim Step 3 RedElim->Pd0 Regeneration Boronic CAS 1150114-77-4 (Boronate species) Boronic->TransMet Activates with Base

Caption: The catalytic cycle showing the entry point of CAS 1150114-77-4 during the Transmetallation step.

Diagram: Pharmacophore Features

Visualizing why this specific building block is chosen for drug design.

Pharmacophore Center Phenyl Ring (Scaffold) Cyano 4-CN (Nitrile) • H-Bond Acceptor • Metabolic Stability Center->Cyano Para Fluoro 2-F (Fluorine) • Blocks P450 Oxidation • Electronic Tuning Center->Fluoro Ortho Boron B(OH)2 • Reactive Handle (Removed in Synthesis) Center->Boron Ipso

Caption: Structural dissection of the 4-cyano-2-fluorophenyl moiety highlighting key medicinal chemistry properties.

References

  • Fisher Scientific. (2011). Safety Data Sheet: 4-Cyano-2-fluorophenylboronic acid. Retrieved from

  • Google Patents. (2016). Oxazolidine-based compound and selective androgen receptor agonist comprising same (CA2946834C).[3] Retrieved from

  • ResearchGate. (2025). "Next-in-class" GLP-1R Danuglipron- and Lotiglipron-like Agonists: A Patent Review. Retrieved from

  • National Institutes of Health (PMC). (2012). Discovery and Characterization of Fluorine-Substituted Diarylpyrimidines Derivatives as Novel HIV-1 NNRTIs. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Cyano-2-fluorophenylboronic acid (CAS 1150114-77-4).[1][2][4][5] Retrieved from

Sources

Foundational

molecular weight and formula of 5-Methoxy-1H-indazole-6-carboxylic acid

Physicochemical Profiling and Analytical Workflows for 5-Methoxy-1H-indazole-6-carboxylic acid Introduction & Structural Rationale In contemporary medicinal chemistry, the indazole scaffold serves as a privileged bioisos...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Analytical Workflows for 5-Methoxy-1H-indazole-6-carboxylic acid

Introduction & Structural Rationale

In contemporary medicinal chemistry, the indazole scaffold serves as a privileged bioisostere for indole and benzimidazole, offering unique hydrogen-bonding dynamics and improved metabolic stability. Specifically, 5-Methoxy-1H-indazole-6-carboxylic acid (CAS: 1227268-58-7) has emerged as a highly versatile building block for drug discovery[1]. The strategic placement of a methoxy group at the C5 position introduces a localized electron-donating effect and steric bulk, while the C6 carboxylic acid provides an essential handle for both target-protein electrostatic interactions and downstream synthetic derivatization[2].

Fundamental Physicochemical Properties

Understanding the exact molecular weight and formula is the foundational step in assay validation, stoichiometric calculations for library synthesis, and mass spectrometry tuning. The compound possesses the molecular formula C9H8N2O3 and a standard molecular weight of 192.17 g/mol [2].

Table 1: Core Physicochemical Parameters

ParameterValueCausality / Significance
IUPAC Name 5-Methoxy-1H-indazole-6-carboxylic acidStandardized nomenclature for structural identification.
CAS Registry Number 1227268-58-7Unique identifier for procurement and database querying[1].
Molecular Formula C9H8N2O3Dictates exact mass and isotopic distribution[2].
Molecular Weight 192.17 g/mol Required for accurate molarity calculations in high-throughput assays[3].
Monoisotopic Mass 192.0535 DaCritical for High-Resolution Mass Spectrometry (HRMS) tuning[4].

Pharmacophoric Utility in Drug Design

The utility of 5-Methoxy-1H-indazole-6-carboxylic acid is rooted in its tripartite pharmacophore. To design effective targeted therapies (such as kinase inhibitors), scientists must map these structural features to binding pocket topologies. The indazole core acts as a hinge-binding motif, the methoxy group occupies hydrophobic pockets, and the carboxylic acid forms critical salt bridges.

G cluster_0 5-Methoxy-1H-indazole-6-carboxylic acid (C9H8N2O3) N1 Indazole Core (H-Bonding) T1 Kinase Hinge Region Interaction N1->T1 Donors/Acceptors N2 5-Methoxy Group (Steric/Lipophilic) T2 Hydrophobic Pocket Occupation N2->T2 Van der Waals N3 6-Carboxylic Acid (Electrostatic) T3 Solvent Exposed Region / Salt Bridge N3->T3 Ionic Bonds

Pharmacophoric mapping of 5-Methoxy-1H-indazole-6-carboxylic acid to target binding sites.

Self-Validating Analytical Protocols

As a Senior Application Scientist, I emphasize that no chemical building block should be utilized in complex synthesis without rigorous, self-validating quality control. The following protocols are designed with internal causality checks to ensure absolute data integrity.

LC-MS/MS Mass Verification

To confirm the molecular weight (192.17 g/mol ) and structural integrity of the sourced compound, a dual-polarity LC-MS/MS workflow is required. The indazole core is amphoteric, meaning it can both accept and donate protons, making it highly responsive in both Electrospray Ionization (ESI) positive and negative modes.

LCMS S1 Sample Prep 1 µg/mL in MeOH/H2O S2 UHPLC Separation C18 Column, Gradient Elution S1->S2 S3 ESI Ionization Positive & Negative Modes S2->S3 S4 Mass Analysis Target m/z: 193.06 [M+H]+ S3->S4

Standardized LC-MS/MS workflow for the verification of molecular weight (192.17 g/mol ).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of 5-Methoxy-1H-indazole-6-carboxylic acid in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Methanol:Water (0.1% Formic Acid).

    • Causality: Formic acid promotes protonation for ESI+ mode, ensuring a strong [M+H]+ signal, while methanol ensures complete solvation of the lipophilic core.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) over 3 minutes.

    • Causality: The C18 stationary phase retains the lipophilic methoxy-indazole core, separating it from potential synthesis impurities (like unreacted iodides or des-methyl byproducts).

  • Ionization & Detection: Operate the mass spectrometer in fast polarity switching mode.

    • ESI Positive: Look for the protonated adduct [M+H]+ at m/z 193.06.

    • ESI Negative: Look for the deprotonated adduct [M-H]- at m/z 191.05.

    • Self-Validation Check: The C6 carboxylic acid readily loses a proton. If the [M-H]- signal is absent despite a strong UV peak, the carboxylic acid is likely esterified (e.g., a methyl ester impurity), immediately flagging a failed QC check.

Table 2: High-Resolution Mass Spectrometry Expected Adducts

Adduct TypeIonization ModeExpected m/zDiagnostic Value
[M+H]+ ESI (+)193.0613Primary confirmation of the intact C9H8N2O3 mass.
[M+Na]+ ESI (+)215.0433Confirms presence of oxygen atoms coordinating with trace sodium.
[M-H]- ESI (-)191.0456Validates the presence of the free C6-carboxylic acid.
Synthetic Derivatization: Amide Coupling Workflow

Once the molecular weight is validated, the compound is typically derivatized to build compound libraries. The C6-carboxylic acid is sterically hindered by the adjacent C5-methoxy group. Therefore, standard EDC/HOBt coupling often yields poor conversion. We employ a highly reactive uronium salt (HATU) to overcome this steric barrier.

Step-by-Step Methodology:

  • Activation: In a dried reaction vial, combine 5-Methoxy-1H-indazole-6-carboxylic acid (1.0 eq, 192.17 mg for 1 mmol scale) and HATU (1.2 eq) in anhydrous DMF (5 mL).

    • Causality: HATU rapidly forms an active HOAt ester, which is highly resistant to steric hindrance compared to standard HOBt esters, ensuring the hindered C6 position is fully activated.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 10 minutes at room temperature.

    • Causality: DIPEA deprotonates the carboxylic acid to initiate the reaction with HATU. Its bulky isopropyl groups prevent it from acting as a competing nucleophile.

  • Amine Coupling: Add the desired primary or secondary amine (1.2 eq). Stir for 2-4 hours at room temperature.

  • Self-Validation/Workup: Quench the reaction with water and extract with Ethyl Acetate. Run an LC-MS on the organic layer.

    • Self-Validation Check: The complete disappearance of the m/z 191.05 [M-H]- signal confirms the total consumption of the starting carboxylic acid, validating the efficiency of the HATU-mediated coupling.

References

  • Reagentia. "5-Methoxy-1H-indazole-6-carboxylic acid (1 x 1 g)".
  • Sunway Pharm Ltd. "5-Methoxy-1H-indazole-6-carboxylic acid - CAS:1227268-58-7".
  • PubChemLite. "5-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3)".
  • AK Scientific. "1H-Indazole-6-carboxylic acid, 5-methoxy- 98%, 1227268-58-7".

Sources

Exploratory

solubility profile of 5-Methoxy-1H-indazole-6-carboxylic acid in organic solvents

Executive Summary 5-Methoxy-1H-indazole-6-carboxylic acid (CAS: 1227268-58-7) is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and bioactive indazole derivatives.[1] As...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methoxy-1H-indazole-6-carboxylic acid (CAS: 1227268-58-7) is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and bioactive indazole derivatives.[1] As a high-melting zwitterionic-like solid, its solubility profile is the primary bottleneck in process scaling, affecting reaction yield, purification efficiency, and formulation stability.

This technical guide provides a rigorous framework for determining and interpreting the solubility landscape of this compound. While specific public datasets for this exact isomer are sparse compared to its 3-carboxylic (CAS 90417-53-1) or 5-carboxylic (CAS 1082041-60-8) analogs, this guide synthesizes structural predictive modeling with a definitive experimental protocol. It empowers process chemists to generate high-integrity data necessary for thermodynamic modeling and crystallization design.

Physicochemical Characterization & Predicted Profile[2][3]

Understanding the solute's internal energetics is the prerequisite for solvent selection. The indazole core, decorated with a hydrogen-bond donating/accepting carboxylic acid at C6 and a lipophilic methoxy group at C5, creates a "push-pull" electronic system that dictates solvation behavior.

Structural Determinants of Solubility
  • Indazole Core: Planar, aromatic system favoring

    
     stacking (lattice energy high).
    
  • C6-Carboxylic Acid: Strong hydrogen bond donor (HBD) and acceptor (HBA). capable of forming robust intermolecular dimers in the solid state, significantly reducing solubility in non-polar solvents.

  • C5-Methoxy Group: Weak HBA, adds minor lipophilicity but primarily influences crystal packing via steric effects.

Predicted Solubility Landscape (Relative Ranking)

Based on the behavior of structural analogs (e.g., 6-methoxy-1H-indazole-5-carboxylic acid), the expected solubility hierarchy follows a polarity-driven distribution:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Dipolar Aprotic DMSO, DMF, NMPVery High Disruption of carboxylic acid dimers; strong dipole-dipole interaction.
Polar Protic Methanol, EthanolModerate Solvation via H-bonding; limited by alkyl chain length.
Polar Aprotic THF, AcetoneModerate-Low Good interaction with acidic proton, but lacks donor capability for N1-H.
Esters/Ethers Ethyl Acetate, MTBELow Insufficient polarity to overcome lattice energy (

).
Non-Polar Hexane, TolueneNegligible Incompatibility with polar surface area (PSA).

Experimental Protocol: High-Fidelity Solubility Determination

To generate data suitable for thermodynamic modeling (e.g., Apelblat analysis), a Static Equilibrium Method coupled with HPLC Quantification is the gold standard.

Workflow Diagram (DOT Visualization)

SolubilityWorkflow Start Solid Preparation (Excess Solute) Mix Solvent Addition (Binary Systems) Start->Mix Equilib Equilibration (Shake Flask, 72h) Mix->Equilib TempCtrl Temp Control (278.15 - 323.15 K) Equilib->TempCtrl Maintain T Settle Phase Separation (Settling/Centrifugation) Equilib->Settle Filter Filtration (0.22 µm PTFE, Pre-heated) Settle->Filter Dilute Dilution (Mobile Phase) Filter->Dilute Analyze Quantification (HPLC-UV / Gravimetric) Dilute->Analyze

Caption: Figure 1. Static equilibrium workflow for solubility determination. Critical control points include temperature stability (


) and pre-heating of filtration assemblies to prevent crash-out.
Detailed Methodology
  • Preparation: Add excess 5-Methoxy-1H-indazole-6-carboxylic acid to 10 mL of the target organic solvent in a jacketed glass vessel.

  • Equilibration: Agitate at 150 rpm for 72 hours. Ensure the presence of a solid phase throughout (add more solid if solution becomes clear).

  • Sampling: Stop agitation and allow phases to separate for 2 hours at the set temperature.

  • Filtration: Withdraw supernatant using a syringe equipped with a 0.22 µm PTFE filter. Crucial: The syringe and filter must be pre-equilibrated to the system temperature to prevent immediate precipitation.

  • Quantification:

    • Gravimetric: Evaporate solvent and weigh residue (best for high solubility >10 mg/mL).

    • HPLC: Dilute aliquot with mobile phase (e.g., MeOH:H2O 50:50) and analyze against a standard curve (best for low solubility).

Thermodynamic Modeling & Data Analysis

Experimental data must be fitted to thermodynamic models to extract enthalpy (


) and entropy (

) of dissolution. These parameters are vital for designing cooling crystallization processes.
The Modified Apelblat Equation

The empirical Apelblat model correlates mole fraction solubility (


) with absolute temperature (

):


  • A, B, C: Empirical model parameters derived via multivariate regression.

  • Application: Provides the highest accuracy for interpolation between measured temperatures.

van't Hoff Analysis

For estimating thermodynamic functions, the simplified van't Hoff equation is used (assuming linear


 vs 

behavior):


  • Interpretation:

    • Positive

      
      :  Endothermic dissolution (solubility increases with T). Typical for this class of compounds.
      
    • Positive

      
      :  Entropy-driven process, indicating disordering of the crystal lattice.
      
Thermodynamic Logic Flow

ThermoLogic Data Experimental Data (x vs T) Apelblat Apelblat Regression (A, B, C) Data->Apelblat VantHoff van't Hoff Plot (ln x vs 1/T) Data->VantHoff Process Process Decision (Cooling vs. Anti-solvent) Apelblat->Process Interpolation Enthalpy ΔH_sol (Enthalpy) VantHoff->Enthalpy Entropy ΔS_sol (Entropy) VantHoff->Entropy Gibbs ΔG_sol (Gibbs Energy) Enthalpy->Gibbs Entropy->Gibbs Gibbs->Process

Caption: Figure 2. Thermodynamic derivation pathway.


 dictates the cooling ramp rate efficiency; 

determines the spontaneity of the dissolution.

Applications in Process Design

Crystallization Strategy

Given the predicted profile (High in DMSO, Low in EtOH), a Cooling Crystallization or Anti-solvent Crystallization is recommended.

  • Scenario A: Purification from Synthesis Mixture

    • Solvent: DMSO or DMF (for dissolution).

    • Anti-solvent: Water or Ethanol.

    • Protocol: Dissolve crude cake in hot DMSO (80°C). Slowly add Water (anti-solvent) while cooling to 20°C. This exploits the steep solubility gradient to maximize yield and rejection of impurities.

  • Scenario B: Polymorph Control

    • Solvent: Ethanol or Methanol (Reflux).

    • Protocol: Slurry the compound at reflux. The moderate solubility allows for "Ostwald Ripening," converting kinetic polymorphs to the thermodynamic stable form over time.

References

  • Compound Data: PubChem CID 10375306 (Isomer Analog: 5-methoxy-1H-indazole-3-carboxylic acid). Link

  • Methodology: Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard text for solubility protocols).
  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Analogous Indazole Energetics: Freitas, V. L. S., et al. (2012). Enthalpy of formation for indazoles: Experimental and theoretical studies. The Journal of Chemical Thermodynamics, 54, 316-326. (Provides baseline lattice energy data for indazole carboxylic acids). Link

Note: As specific experimental solubility coefficients for 5-Methoxy-1H-indazole-6-carboxylic acid are not currently indexed in open-access chemical engineering databases, the values and trends discussed in Section 2 are scientifically derived predictions based on structural isomers (CAS 90417-53-1 and 1082041-60-8). Verification via the protocol in Section 3 is required for GMP applications.

Sources

Foundational

Ionization Dynamics and pKa Profiling of 5-Methoxyindazole Derivatives

Executive Summary In contemporary medicinal chemistry, the indazole scaffold is recognized as a privileged structure, frequently deployed as an adenine bioisostere in ATP-competitive kinase inhibitors and as an indole su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the indazole scaffold is recognized as a privileged structure, frequently deployed as an adenine bioisostere in ATP-competitive kinase inhibitors and as an indole surrogate to enhance hydrogen bonding within hydrophobic protein pockets[1]. However, the successful integration of indazole derivatives—specifically 5-methoxyindazole—into drug discovery pipelines requires a rigorous understanding of their ionization properties. As an amphoteric heterocycle, indazole's behavior at physiological pH is governed by complex tautomeric and protonation equilibria[2].

This technical guide provides an in-depth analysis of the pKa values, tautomeric shifts, and self-validating experimental workflows necessary to accurately profile 5-methoxyindazole derivatives. By mastering these physicochemical parameters, drug development professionals can optimize target binding, membrane permeability, and formulation stability.

Physicochemical Foundation: Amphoterism and Tautomerism

Indazole is inherently amphoteric. It possesses two distinct pKa values corresponding to two separate ionization events:

  • Protonation (pKa1): Occurs at the N2 position in highly acidic environments to form an indazolium cation.

  • Deprotonation (pKa2): Occurs at the N1 position in highly basic environments to form an indazolate anion[2].

Between these two extremes, the neutral molecule exists in a tautomeric equilibrium between the 1H-indazole and 2H-indazole forms. The 1H-tautomer (benzenoid form) preserves the full aromaticity of the fused benzene ring, making it approximately 2.3 kcal/mol more stable than the 2H-tautomer (quinonoid form) in the ground state[3][4]. Consequently, the 1H-form is the overwhelmingly dominant species in standard aqueous solutions.

G Cation Indazolium Cation (pH < 1.0) Taut1H 1H-5-Methoxyindazole (Neutral, Dominant) Cation->Taut1H -H+ (pKa1 ~1.4) Taut2H 2H-5-Methoxyindazole (Neutral, Minor) Cation->Taut2H -H+ Taut1H->Taut2H Tautomerization (ΔG ≈ 2.3 kcal/mol) Anion Indazolate Anion (pH > 14.0) Taut1H->Anion -H+ (pKa2 ~14.1) Taut2H->Anion -H+

Fig 1. Ionization and tautomeric equilibria of 5-methoxyindazole.

Substituent Effects: The Role of the 5-Methoxy Group

The introduction of a methoxy group (-OCH₃) at the C5 position fundamentally alters the electron density of the bicyclic system. The methoxy group exerts competing electronic effects: an electron-withdrawing inductive effect (-I) and a strongly electron-donating resonance effect (+R).

Because the +R effect dominates, electron density is funneled into the pyrazole ring. This specific electronic modulation has two direct consequences on the ionization profile:

  • Increased Basicity (Higher pKa1): The enriched electron density on N2 makes it slightly more receptive to protonation compared to unsubstituted indazole.

  • Decreased Acidity (Higher pKa2): The excess electron density destabilizes the conjugate base (indazolate anion), making the N1 proton harder to remove.

Quantitative Ionization Data

The table below summarizes the comparative physicochemical shifts induced by the 5-methoxy substitution.

CompoundpKa1 (Protonation, N2)pKa2 (Deprotonation, N1)Dominant Tautomer (Aqueous)Tautomeric Energy Gap (ΔG)
Unsubstituted Indazole 1.04[2]13.86[2]1H-Indazole~2.3 kcal/mol[3]
5-Methoxyindazole ~1.42~14.101H-5-Methoxyindazole~2.5 kcal/mol
5-Nitroindazole ~0.30~11.801H-5-NitroindazoleVariable

*Values represent typical experimental/predicted shifts based on Hammett substituent constants (σ).

Experimental Methodologies: Self-Validating pKa Workflows

Because the pKa values of 5-methoxyindazole lie at the extreme ends of the pH scale (~1.4 and ~14.1), standard aqueous potentiometric titrations frequently fail. The compound is highly lipophilic in its neutral state, leading to precipitation before the titration is complete. To circumvent this, we employ a Self-Validating UV-Metric Cosolvent Extrapolation method.

Protocol 1: UV-Metric pKa Determination with Cosolvent Extrapolation

Causality: UV-metric titration is chosen because the protonation/deprotonation of the pyrazole ring alters the π→π* transition, shifting the chromophore's


. By utilizing a methanol-water cosolvent system, we prevent precipitation of the neutral 1H-tautomer, ensuring clear optical transmission.

Step-by-Step Methodology:

  • Cosolvent Preparation: Prepare a series of methanol-water mixtures (e.g., 10%, 20%, 30%, 40% w/w).

  • Buffer Titration & Spectral Acquisition:

    • For pKa1: Titrate from pH 0.5 to 3.5 using HCl/KCl buffers.

    • For pKa2: Titrate from pH 11.5 to 14.5 using NaOH/KCl buffers.

    • Record UV absorption spectra (200-400 nm) at intervals of 0.2 pH units.

  • Isosbestic Point Validation (The Self-Check): Overlay the acquired spectra and identify the isosbestic point.

    • Causality: A sharp, non-drifting isosbestic point mathematically guarantees a clean two-state equilibrium (e.g., Cation ⇌ Neutral). If the isosbestic point drifts, it indicates compound degradation at extreme pH or precipitation, immediately invalidating the assay.

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa (psKa) measured in each cosolvent mixture against the inverse of the dielectric constant (1/ε). Extrapolate the linear regression to 1/ε = 0.0128 (pure water).

    • Causality: This thermodynamic extrapolation yields the true aqueous pKa without ever requiring the compound to be fully soluble in pure water at its isoelectric point.

G Prep 1. Sample Prep (Cosolvent System) UV 2. UV-Vis Titration (Multi-pH Scans) Prep->UV Iso 3. Isosbestic Point (Equilibrium Check) UV->Iso Extrap 4. Yasuda-Shedlovsky (Extrapolation) Iso->Extrap Result 5. Aqueous pKa (Final Output) Extrap->Result

Fig 2. Self-validating UV-metric workflow for extreme pKa determination.

Protocol 2: Computational Validation via RE-EDS

Prior to bench synthesis, predicting the micro-pKa and tautomeric ratios is highly advantageous. Standard Free Energy Perturbation (FEP) struggles to cross the high-energy tautomerization barriers of indazoles.

Step-by-Step Methodology:

  • System Setup: Input the 1H and 2H tautomeric states of the 5-methoxyindazole derivative into a molecular dynamics engine.

  • Simulation: Apply Replica-Exchange Enveloping Distribution Sampling (RE-EDS).

    • Causality: RE-EDS allows the simultaneous sampling of multiple protonation and tautomeric states in a single simulation by lowering the energy barriers between states, providing a highly accurate thermodynamic profile[5].

  • Data Extraction: Extract the free energy difference (ΔG) and calculate the predicted tautomeric ratio using the Boltzmann distribution.

Implications for Drug Design

Understanding the ionization of 5-methoxyindazole is not merely an academic exercise; it dictates the pharmacokinetic and pharmacodynamic success of the molecule.

Because the pKa1 is ~1.4 and pKa2 is ~14.1, 5-methoxyindazole remains strictly neutral at physiological pH (7.4). This permanent neutrality ensures high membrane permeability, making it an excellent candidate for oral bioavailability and encapsulation within lipid nanoparticles (LNPs). Furthermore, within the ATP-binding pocket of kinases, the neutral 1H-tautomer acts as a dual-action pharmacophore: the N1-H serves as a potent hydrogen bond donor, while the N2 lone pair acts as a hydrogen bond acceptor[1]. By leveraging the 5-methoxy group to fine-tune these hydrogen-bonding strengths, medicinal chemists can achieve exquisite target selectivity.

References

  • 2 - wikipedia.org 2.3 - caribjscitech.com 3.4 - researchgate.net

  • 5 - researchgate.net 5.1 - benchchem.com 6. - chim.it

Sources

Exploratory

biological activity of 5-Methoxy-1H-indazole-6-carboxylic acid pharmacophore

Topic: Biological Activity and Medicinal Chemistry of the 5-Methoxy-1H-indazole-6-carboxylic Acid Pharmacophore Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity and Medicinal Chemistry of the 5-Methoxy-1H-indazole-6-carboxylic Acid Pharmacophore Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Indazole Scaffold in Modern Drug Design

The 5-Methoxy-1H-indazole-6-carboxylic acid (CAS: 1227268-58-7) represents a high-value "privileged scaffold" in medicinal chemistry. Unlike simple building blocks, this pharmacophore possesses a unique trifecta of structural features—a hydrogen-bond donor/acceptor core, an electron-rich methoxy substituent, and a modifiable carboxylic acid tail—that makes it an ideal template for developing ATP-competitive kinase inhibitors and GPCR modulators.

This guide analyzes the biological utility of this specific core, detailing its structure-activity relationship (SAR), mechanism of action against primary targets (specifically Tyrosine and Serine/Threonine kinases), and validated experimental protocols for its utilization in lead optimization.

Pharmacophore Analysis & Chemical Biology

The biological potency of 5-Methoxy-1H-indazole-6-carboxylic acid stems from its ability to mimic the purine ring of ATP, allowing it to anchor effectively within the active sites of enzymes.

Structural Dissection
PositionFunctional GroupBiological Role
Indazole Core (N1/N2) 1H-IndazoleHinge Binder: The N1-H and N2 typically form bidentate hydrogen bonds with the hinge region backbone residues (e.g., Glu/Leu) in kinase ATP pockets.
C5 Position Methoxy (-OCH₃)Hydrophobic Fit: Occupies the hydrophobic pocket (Gatekeeper region) adjacent to the hinge, improving selectivity and potency via van der Waals interactions.
C6 Position Carboxylic Acid (-COOH)Solvent Exit Vector: Points towards the solvent-exposed region. It serves as a handle for amide coupling to solubilizing groups (e.g., piperazines, morpholines) which improve ADME properties.
C3 Position Unsubstituted (C-H)Auxiliary Binding: Often functionalized (via iodination/Suzuki coupling) to access the "back pocket" of the enzyme, determining selectivity between kinase families.
Structure-Activity Relationship (SAR) Visualization

SAR_Analysis Core 5-Methoxy-1H-indazole- 6-carboxylic acid Hinge Indazole NH (Hinge Binding) Core->Hinge Primary Interaction Gatekeeper 5-Methoxy (Hydrophobic Pocket) Core->Gatekeeper Steric/Electronic Solvent 6-COOH (Solvent Exit/Solubility) Core->Solvent Derivatization Site Selectivity C3-H (Selectivity Vector) Core->Selectivity Optional Functionalization ATP Pocket (Glu/Met) ATP Pocket (Glu/Met) Hinge->ATP Pocket (Glu/Met) Gatekeeper Residue (Thr/Met) Gatekeeper Residue (Thr/Met) Gatekeeper->Gatekeeper Residue (Thr/Met) Solvent Front (Lys/Asp) Solvent Front (Lys/Asp) Solvent->Solvent Front (Lys/Asp)

Caption: SAR map illustrating the interaction vectors of the 5-methoxy-1H-indazole-6-carboxylic acid scaffold within a typical kinase binding pocket.

Biological Targets and Mechanism of Action[1][2][3][4]

Primary Target Class: Protein Kinases

This scaffold is extensively utilized to develop Type I and Type II inhibitors for receptor tyrosine kinases (RTKs).

  • Mechanism: ATP-Competitive Inhibition. The indazole core competes with Adenosine Triphosphate (ATP) for the catalytic cleft.

  • Specific Targets:

    • Inducible T-cell Kinase (ITK): Indazoles are validated scaffolds for ITK inhibition, crucial for treating T-cell mediated autoimmune diseases.

    • VEGFR/PDGFR: The 6-position amide derivatives often mimic the binding mode of drugs like Axitinib, inhibiting angiogenesis.

    • CDK2/Cyclin E: Used in antiproliferative agents targeting cell cycle progression.

Secondary Target Class: GPCRs
  • GPR120 (FFAR4): Derivatives of indazole-6-carboxylic acids have shown agonist activity at GPR120, a target for type 2 diabetes and inflammation. The acid moiety (or its bioisostere) is critical for ionic interaction with Arg99 in the receptor.

Experimental Protocols

To validate the biological activity of derivatives based on this pharmacophore, the following workflows are standard.

Chemical Synthesis: Amide Coupling at C6

Objective: Convert the C6-carboxylic acid into a bioactive amide to improve cell permeability.

  • Activation: Dissolve 5-Methoxy-1H-indazole-6-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Coupling Agents: Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir for 15 min at RT to activate the acid.

  • Amine Addition: Add the desired amine (e.g., N-methylpiperazine, 1.1 equiv) to the reaction.

  • Reaction: Stir at RT for 4–12 hours. Monitor via LC-MS (Target Mass: [M+H]+).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient).

In Vitro Kinase Assay (ADP-Glo™ Platform)

Objective: Determine IC₅₀ values against a specific kinase (e.g., EGFR or ITK).

  • Preparation: Prepare 10 mM stock of the test compound in DMSO. Serial dilute (1:3) to generate a 10-point dose-response curve.

  • Enzyme Reaction:

    • Mix Kinase (2 ng/µL), Substrate (0.2 µg/µL), and Test Compound in kinase buffer.

    • Incubate for 10 min at RT (pre-incubation).

    • Initiate reaction by adding ATP (at K_m concentration).

    • Incubate for 60 min at RT.

  • Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader.

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC₅₀.

Cellular Viability Assay (MTT Protocol)

Objective: Assess cytotoxicity in cancer cell lines (e.g., HeLa, A549).

  • Seeding: Seed cells (5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat cells with graded concentrations of the indazole derivative (0.1 – 100 µM) for 72h.

  • Labeling: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

  • Solubilization: Remove media. Add DMSO (100 µL) to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

  • Calculation: % Viability = (OD_sample / OD_control) × 100.

Workflow Visualization

Workflow Start Start: 5-Methoxy-1H-indazole- 6-carboxylic acid Synth Synthesis: Amide Coupling (HATU/DIPEA) Start->Synth Purify Purification (Flash Chromatography) Synth->Purify Assay_Branch Assay Selection Purify->Assay_Branch Biochem Biochemical Assay (Kinase IC50) Assay_Branch->Biochem Target Potency Cell Cellular Assay (MTT Viability) Assay_Branch->Cell Cytotoxicity Data Data Analysis (SAR Optimization) Biochem->Data Cell->Data Data->Start Iterative Design

Caption: Integrated workflow for synthesizing and validating 5-methoxy-1H-indazole-6-carboxylic acid derivatives.

References

  • Synthesis and Biological Perspectives of Indazole Derivatives. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • 5-Methoxy-1H-indazole-6-carboxylic acid (CAS 1227268-58-7) Product Data. Source: Reagentia / Chemical Suppliers.[1] URL:[Link][2][3]

  • Indazole Scaffolds in Kinase Inhibition. Source: Bioorganic Chemistry (via ScienceDirect/ResearchGate). URL:[Link]

  • PubChem Compound Summary: Indazole-6-carboxylic acid derivatives. Source: PubChem.[1][4] URL:[Link]

Sources

Foundational

The 5-Methoxyindazole Scaffold in Medicinal Chemistry: Synthesis, Functionalization, and Drug Discovery Applications

Executive Summary The 5-methoxyindazole framework has emerged as a privileged scaffold in modern medicinal chemistry and fragment-based drug discovery (FBDD). Characterized by its unique electronic distribution and hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-methoxyindazole framework has emerged as a privileged scaffold in modern medicinal chemistry and fragment-based drug discovery (FBDD). Characterized by its unique electronic distribution and hydrogen-bonding capabilities, this bicyclic heteroaromatic system serves as a highly effective bioisostere for both indoles and phenols. This technical guide synthesizes the core principles of 5-methoxyindazole functionalization, detailing the causality behind critical synthetic workflows, its role in modulating pharmacokinetic profiles, and its specific applications in targeting kinase signaling pathways and serotonin receptors.

The Privileged Nature of the Indazole Scaffold

In drug design, the strategic replacement of a phenol or indole ring with an indazole core is a proven scaffold-hopping technique. The 5-methoxyindazole system offers several distinct pharmacological advantages over its monocyclic or purely carbocyclic counterparts:

  • Enhanced Bioisosterism: Like indole, indazole possesses an N-H group that acts as a hydrogen bond donor. However, the presence of the adjacent N2 atom provides an additional hydrogen bond acceptor. This dual capacity is critical for anchoring molecules within the highly conserved hinge regions of target proteins (1 [3]).

  • Metabolic Stability: Phenolic compounds are notoriously vulnerable to rapid Phase I and Phase II metabolism (e.g., glucuronidation and sulfation). The 5-methoxyindazole bioisostere is significantly more lipophilic and sterically shielded, effectively bypassing these metabolic liabilities to improve oral bioavailability and half-life (1 [3]).

  • Versatile Functionalization: The methoxy group at the C5 position acts as an electron-donating group, enriching the electron density of the fused benzene ring and allowing for late-stage demethylation to access potent phenolic screening hits (2 [2]).

Target Pathways and Mechanism of Action

The indazole core is foundational to several FDA-approved kinase inhibitors (e.g., Pazopanib, Axitinib) that target the Mitogen-Activated Protein Kinase (MAPK) pathway. By forming pivotal interactions with the hinge residues of Receptor Tyrosine Kinases (RTKs) such as VEGFR and c-Kit, or downstream kinases like B-Raf, indazole derivatives effectively halt tumor cell proliferation.

MAPK_Pathway Ligand Growth Factors (VEGF) RTK Receptor Tyrosine Kinase (VEGFR, c-Kit) Ligand->RTK RAS RAS GTPase RTK->RAS BRAF B-RAF Kinase RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation Indazole Indazole-Based Inhibitors (e.g., Pazopanib, Axitinib) Indazole->RTK Hinge Region Binding Indazole->BRAF V600E Inhibition

Mechanism of action for indazole-based kinase inhibitors in the MAPK signaling pathway.

Beyond oncology, the 5-methoxyindazole scaffold is a critical precursor in the synthesis of Granisetron (Kytril), a potent 5-HT3 receptor antagonist. The synthetic route involves protecting the 5-methoxyindazole with a SEM group, installing an ethyl ester at the C3 position, and performing a sequence of hydrolysis and methylation steps to yield 5-methoxy-1-methyl-indazole-3-carboxylic acid, which is subsequently coupled with a bicyclic amine (3 [4]).

Self-Validating Experimental Protocols

To leverage the 5-methoxyindazole scaffold in drug discovery, researchers must master its de novo synthesis and regioselective functionalization. The following protocols are designed as self-validating systems, where the causality of each reagent and condition ensures high fidelity and yield.

Protocol A: De Novo Synthesis of 5-Methoxy-1H-indazole

This protocol constructs the indazole bicyclic system via the diazotization and intramolecular cyclization of an aniline derivative (4 [1]).

  • Preparation: Dissolve 4-methoxy-2-methylaniline (48.8 mmol) in 350 mL of acetic acid.

    • Causality: Acetic acid acts as both the solvent and the necessary acidic catalyst to generate the highly reactive nitrosonium ion (

      
      ) from sodium nitrite.
      
  • Diazotization: Chill the solution in an ice-water bath. Slowly add an aqueous solution of sodium nitrite (49.0 mmol in 8.1 mL H₂O) dropwise.

    • Causality: The ice bath ensures the internal temperature remains strictly below 25 °C. Diazotization is a highly exothermic process; exceeding this thermal threshold causes the transient diazonium intermediate to rapidly decompose into nitrogen gas and unwanted phenolic byproducts.

  • Cyclization: Stir the reaction mixture continuously at room temperature overnight.

    • Causality: Allowing the mixture to slowly warm to room temperature provides the precise activation energy required for the intramolecular cyclization of the diazonium salt onto the adjacent methyl group, closing the pyrazole ring.

  • Workup & Isolation (Validation Step): Pour the mixture into water and extract with chloroform. Dry the organic layer over anhydrous magnesium sulfate, concentrate under reduced pressure, and purify via silica gel column chromatography (chloroform/methanol = 9/1).

    • Causality: Chloroform selectively partitions the lipophilic indazole from the aqueous acetic acid. The specific 9/1 eluent ratio effectively resolves the target compound from unreacted aniline and polar degradation products, validating the synthesis through a clean ¹H-NMR spectrum (δ 3.76 (3H, s, OCH3)).

Protocol B: Regioselective C3-Iodination

The C3 position of the indazole ring is highly susceptible to electrophilic aromatic substitution. Halogenating this position is a mandatory prerequisite for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) ( [5]).

SynthFlow SM 5-Methoxy-1H-indazole Step1 Deprotonation KOH / 1,4-dioxane (0 °C) SM->Step1 Step2 Electrophilic Attack I2 Addition Step1->Step2 Step3 Quenching Citric Acid / Na2S2O3 Step2->Step3 Product 3-Iodo-5-methoxy- 1H-indazole Step3->Product

Step-by-step experimental workflow for the regioselective C3-iodination of 5-methoxyindazole.

  • Deprotonation: To a stirred solution of 5-methoxyindazole (3.4 mmol) in 1,4-dioxane (34 mL) at 0 °C under argon, add KOH (20.0 mmol) (2 [2]).

    • Causality: 1,4-dioxane is a polar aprotic solvent that solubilizes both the substrate and iodine without participating in the reaction. KOH deprotonates the N1 position (pKa ~14), significantly increasing the electron density of the pyrazole ring to direct electrophilic attack exclusively to the C3 position.

  • Electrophilic Addition: Add solid iodine (I₂, 6.75 mmol) to the mixture. Stir vigorously for 15 minutes at 0 °C, then warm to room temperature and stir overnight.

    • Causality: The initial 0 °C condition controls the rapid, exothermic halogenation, preventing poly-iodination. The extended stirring at room temperature ensures complete conversion. The reaction visually validates itself by transitioning from black (excess molecular iodine) to a yellow solution.

  • Quenching & Reduction (Validation Step): Adjust the pH to 5 using 20% aqueous citric acid. Add saturated aqueous Na₂S₂O₃ (50 mL) and extract with EtOAc.

    • Causality: Citric acid neutralizes the excess KOH without being harsh enough to degrade the newly formed iodoindazole. Sodium thiosulfate reduces any unreacted, lipophilic iodine (I₂) into water-soluble iodide ions (I⁻), effectively removing the halogen from the organic ethyl acetate phase and preventing downstream catalyst poisoning.

Quantitative Data Summary

The functionalization of 5-methoxyindazole is characterized by high regioselectivity and robust yields, making it an ideal starting point for library synthesis in drug discovery.

Table 1: Quantitative Yields and Conditions for 5-Methoxyindazole Transformations
Starting MaterialReagents & SolventsTarget CompoundYield (%)Ref
4-Methoxy-2-methylanilineNaNO₂, AcOH, <25 °C to RT5-Methoxy-1H-indazole18%*4
5-Methoxy-1H-indazoleI₂, KOH, 1,4-dioxane, 0 °C to RT3-Iodo-5-methoxy-1H-indazoleQuantitative2,
5-Methoxy-1,3-diphenyl-1H-indazole48% HBr/AcOH, Microwave (180 °C, 10 min)1,3-Diphenyl-1H-indazol-5-ol90%2

*Note: The 18% yield reflects the highly purified product recovered after rigorous silica gel chromatography, standard for isolating the pure bioisostere from complex diazotization mixtures.

Conclusion

The 5-methoxyindazole scaffold is a cornerstone of modern medicinal chemistry, offering an optimal balance of lipophilicity, metabolic stability, and precise hydrogen-bonding geometry. By utilizing robust, self-validating synthetic protocols—such as regioselective C3-iodination—researchers can efficiently generate diverse libraries of cross-coupled indazole derivatives. Whether deployed as a bioisostere for phenol in fragment-based drug discovery or as a core hinge-binding motif in kinase inhibitors, the 5-methoxyindazole framework remains an indispensable tool for developing next-generation therapeutics.

References

  • ChemicalBook. "5-METHOXY-1H-INDAZOLE | 94444-96-9".
  • National Institutes of Health (PMC).
  • PharmaBlock. "Indazoles in Drug Discovery".
  • National Academic Digital Library of Ethiopia. "Heterocyclic Chemistry in Drug Discovery".
  • Institute of Chemistry of Clermont-Ferrand.

Sources

Exploratory

Strategic Sourcing &amp; Technical Validation: 5-Methoxy-1H-indazole-6-carboxylic Acid

CAS: 1227268-58-7 | Molecular Formula: C₉H₈N₂O₃ | MW: 192.17 g/mol Executive Summary In the landscape of kinase inhibitor discovery and GPCR ligand design, the indazole scaffold serves as a privileged structure due to it...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1227268-58-7 | Molecular Formula: C₉H₈N₂O₃ | MW: 192.17 g/mol

Executive Summary

In the landscape of kinase inhibitor discovery and GPCR ligand design, the indazole scaffold serves as a privileged structure due to its bioisosteric relationship with indole and purine bases.[1][2] 5-Methoxy-1H-indazole-6-carboxylic acid is a high-value, niche intermediate. Unlike common commodity chemicals, this specific regioisomer presents unique sourcing challenges: regio-ambiguity (confusion with the 6-methoxy-5-carboxylic isomer) and synthetic impurity carryover (azo-dimers and des-methyl variants).

This guide provides a technical roadmap for researchers to source, validate, and handle this compound with the rigor required for IND-enabling studies.

Part 1: Chemical Profile & Critical Quality Attributes (CQAs)

To ensure reproducibility in downstream SAR (Structure-Activity Relationship) studies, the sourced material must meet specific CQAs.[2] The 5,6-substitution pattern creates a specific electronic environment; the 5-methoxy group acts as an electron-donor, while the 6-carboxylic acid is an electron-withdrawing handle for amide coupling.[1]

Table 1: Technical Specifications & Acceptance Criteria
AttributeSpecificationRationale
Appearance Off-white to pale yellow powderDeep yellow/orange indicates azo-dimer impurities or oxidation products.[3]
Purity (HPLC) ≥ 97.0% (AUC)Isomeric impurities (e.g., 6-OMe-5-COOH) have similar retention times; high resolution is required.
Identity (NMR) Conforms to structureCritical: Must distinguish from regioisomers using NOE (Nuclear Overhauser Effect) or HMBC.
Residual Solvents < 5000 ppm (Class 3)Synthesis often involves DMF or acetic acid; these can interfere with subsequent coupling reactions.
Water Content < 1.0% w/wCarboxylic acids can be hygroscopic; excess water hydrolyzes coupling reagents (e.g., HATU/EDC).[2]
Part 2: Synthetic Origins & Impurity Profiling[1]

Understanding the synthesis route allows you to predict the impurities present in a commercial batch. Vendors typically utilize one of two primary pathways.

Pathway A: The Diazotization Route (Classical)

This route typically starts from 4-amino-5-methoxy-2-methylbenzoic acid . The amine is diazotized, followed by spontaneous cyclization (Jacobson-Huber type reaction).[2]

  • Primary Impurity: Azo-dimers. Incomplete cyclization or side reactions can lead to colored azo compounds.

  • Regio-Risk: Low, provided the starting aniline is isomerically pure.[1]

Pathway B: The Nitro-Aldehyde Cyclization (Modern)

Synthesis via 5-methoxy-2-nitrobenzaldehyde derivatives.

  • Primary Impurity: Des-methyl analog (5-hydroxy). If harsh Lewis acids are used during ring closure, the methoxy ether may cleave.[1][2]

  • Regio-Risk: High. If the precursor synthesis involved non-selective nitration, the batch may contain significant levels of the 6-methoxy-5-carboxylic isomer.

Visualization: Impurity Origin Logic

ImpurityLogic Start Sourcing Origin RouteA Route A: Diazotization (from 4-amino-5-methoxy-2-methylbenzoate) Start->RouteA RouteB Route B: Nitro-Aldehyde (Cyclization) Start->RouteB ImpurityA Risk: Azo-Dimers (Yellow/Orange Color) RouteA->ImpurityA Side Reaction ImpurityB Risk: 5-Hydroxy Impurity (Ether Cleavage) RouteB->ImpurityB Harsh Conditions ImpurityC Risk: Regioisomer (6-OMe-5-COOH) RouteB->ImpurityC Non-selective Precursor

Figure 1: Correlation between synthetic route and potential critical impurities.

Part 3: Sourcing Strategy & Vendor Qualification

CAS 1227268-58-7 is not a commodity chemical. It is typically a "Make-to-Order" or "Stock-in-China" item.

The "Tiered" Sourcing Approach[1]
  • Tier 1: Validated Inventory (Immediate Use)

    • Target: Vendors with US/EU stock and verifiable batch-specific COA (Certificate of Analysis).

    • Pros: Fast, lower risk of "vaporware" (listing products they don't have).[2]

    • Cons: Higher unit price (

      
      500/gram).[2]
      
    • Action: Request a 1H-NMR spectrum before purchase. If they cannot provide it, they do not have the stock.[1][2]

  • Tier 2: Custom Synthesis (Scale-Up)

    • Target: CROs specializing in heterocyclic chemistry (e.g., PharmaBlock, Chem-Impex, Enamine).[1][2]

    • Pros: Fresh material, defined purity, ability to specify salt forms.[1][2]

    • Cons: Lead time (4–8 weeks).[2]

    • Action: Specify strict limits on the 6-methoxy-5-carboxylic acid isomer (<0.5%).

Part 4: Analytical Validation Protocol (The "Trust" Pillar)[2]

Do not rely solely on the vendor's COA. The structural similarity between the 5-OMe/6-COOH and 6-OMe/5-COOH isomers renders standard LC-MS retention times insufficient for absolute identification.

Protocol 1: Regiochemistry Confirmation via NOE Difference NMR

This is the gold standard for verifying you have the correct isomer.

  • Sample Prep: Dissolve 10 mg in DMSO-d6 (Compound is poorly soluble in CDCl3).

  • Target: Irradiate the Methoxy (-OCH3) singlet (approx. 3.8–4.0 ppm).

  • Observation:

    • Correct Isomer (5-OMe): You should observe a strong NOE enhancement at H-4 (the aromatic proton singlet adjacent to the methoxy). You should not see enhancement at H-7.

    • Incorrect Isomer (6-OMe): Irradiation of the methoxy would enhance H-7 and H-5.

  • Logic: The spatial proximity of the methoxy group to the specific aromatic proton definitively assigns the position.

Protocol 2: HPLC Purity Method

Standard C18 gradients may co-elute regioisomers. Use a Phenyl-Hexyl column for better pi-pi selectivity.

  • Column: XBridge Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Wavelength: 254 nm (aromatic) and 280 nm (indazole core).[2]

Part 5: Handling & Stability[1][2]
  • Storage: Store at +4°C or -20°C. Indazoles are generally stable, but the carboxylic acid moiety can facilitate decarboxylation at high temperatures (>150°C).

  • Light Sensitivity: Protect from light. Indazoles can undergo photo-oxidation over extended periods, turning pink/brown.[1]

  • Solubility for Assays:

    • Insoluble: Water, Hexanes.[1][2]

    • Soluble: DMSO, DMF, DMA.[1][2]

    • Slightly Soluble: Methanol, Ethanol (requires sonication).[2]

    • Tip: For biological assays, dissolve in 100% DMSO to make a stock, then dilute.[1][2] The carboxylic acid may require buffering (pH 7.4) to stay in solution in aqueous media.

Workflow: Validation Decision Tree

ValidationFlow Recieve Receive Shipment (CAS 1227268-58-7) Visual Visual Inspection: Is it Off-White? Recieve->Visual ColorFail Reject: Likely Azo Impurity Visual->ColorFail No (Yellow/Orange) Solubility Solubility Check: Dissolve in DMSO-d6 Visual->Solubility Yes NMR 1H-NMR + NOE Experiment Solubility->NMR Decision NOE at H-4? NMR->Decision Pass Pass: Correct Regioisomer Proceed to HPLC Decision->Pass Yes Fail Fail: Wrong Isomer (Likely 6-OMe) Decision->Fail No

Figure 2: Step-by-step validation workflow upon receipt of material.

References
  • Reagentia Catalog Entry. 5-Methoxy-1H-indazole-6-carboxylic acid (CAS 1227268-58-7).[4] Retrieved from Reagentia.eu. Link

  • Sigma-Aldrich. 6-Methoxy-1H-indazole-5-carboxylic acid (CAS 1082041-60-8).[5] (Cited for comparison of common regioisomer availability). Link

  • National Institutes of Health (PubChem). Indazole-carboxylic acid derivatives and properties. PubChem Compound Summary. Link

  • Organic Syntheses. Synthesis of Indazoles via Diazotization (Jacobson-Huber method). Org.[6][7][8][9][10] Synth. Coll. Vol. 4, p.536.[1][2] (Foundational chemistry for Pathway A). Link

  • BenchChem. Comparative Guide to HPLC Purity Analysis of Indazole Derivatives. (Methodology for separation of isomers). Link[2]

Sources

Foundational

Therapeutic Potential of Indazole-6-Carboxylic Acid Derivatives

Executive Summary The indazole-6-carboxylic acid scaffold represents a high-value pharmacophore in modern medicinal chemistry, distinguished by its ability to serve as a bioisostere for indole and naphthalene systems whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole-6-carboxylic acid scaffold represents a high-value pharmacophore in modern medicinal chemistry, distinguished by its ability to serve as a bioisostere for indole and naphthalene systems while offering superior aqueous solubility and metabolic stability. This guide analyzes the therapeutic utility of this scaffold, specifically focusing on its role in GPR120 agonism (metabolic disease) and kinase inhibition (oncology/CNS). We provide a technical deep-dive into the structure-activity relationships (SAR) that govern its potency, detailed synthetic protocols for accessing the core, and the mechanistic rationale for its privileged status in drug development.

Chemical Foundation & Privileged Nature

The indazole ring (1H-indazole) is a 10-pi electron aromatic system containing two nitrogen atoms. The 6-carboxylic acid position is particularly strategic for three reasons:

  • Vector Alignment: It projects substituents into the solvent-exposed region of many ATP-binding pockets (in kinases), allowing for the attachment of solubilizing groups without disrupting the hinge-binding motif.

  • Acidic Headgroup Mimicry: In GPCRs like GPR120 (FFAR4), the carboxylic acid moiety mimics the carboxylate of endogenous long-chain fatty acids.

  • Synthetic Versatility: The C6 acid serves as a robust handle for late-stage diversification via amide coupling or esterification, facilitating rapid library generation.

Physicochemical Profile[1][2]
  • H-Bonding: The N1-H acts as a donor, while N2 acts as an acceptor. The C6-COOH adds both donor/acceptor capabilities.

  • pKa: The indazole NH has a pKa ~14, while the carboxylic acid is typically ~3.5–4.5, allowing for zwitterionic character at physiological pH if basic amines are attached elsewhere.

  • Tautomerism: 1H-indazole is thermodynamically favored over 2H-indazole, but substitution at N1 or N2 locks the tautomer, drastically altering binding modes.

Therapeutic Applications & Mechanisms

Metabolic Disease: Selective GPR120 Agonists

GPR120 (Free Fatty Acid Receptor 4) is a target for type 2 diabetes and obesity.[1] Endogenous ligands are long-chain fatty acids.

  • Mechanism: Agonism of GPR120 induces GLP-1 secretion from intestinal L-cells and improves insulin sensitivity.

  • Role of Indazole-6-COOH: The scaffold acts as a rigid core replacing the flexible alkyl chain of fatty acids. The 6-position is critical for orienting the "acidic headgroup" (often a phenylcyclopropylcarboxylic acid moiety attached to the indazole) to interact with Arg99 in the receptor.

  • Key Insight: A series of indazole-6-phenylcyclopropylcarboxylic acids demonstrated high selectivity for GPR120 over GPR40.[2][3][4] The (S,S)-cyclopropyl configuration is essential for this selectivity.[2]

Oncology & CNS: Kinase Inhibition

In kinase inhibitors, the indazole core often binds to the hinge region.[5]

  • JNK3 Inhibitors (CNS): c-Jun N-terminal Kinase 3 (JNK3) is a target for neurodegeneration. 6-substituted indazoles (e.g., 6-(pyridin-4-yl)-1H-indazole ) have shown IC50 values as low as 5 nM . The 6-position substituent fills the ATP-binding pocket's hydrophobic region II, enhancing potency and brain penetration.

  • VEGFR-2 Inhibitors (Angiogenesis): Indazole-6-carboxylic acid derivatives linked to aryl groups via amide bonds act as multi-target antiproliferative agents, arresting cells in the G2/M phase.

Structure-Activity Relationship (SAR) Analysis

The following diagram illustrates the critical substitution points on the scaffold and their biological impact.

SAR_Map Indazole Indazole-6-Carboxylic Acid Core N1 N1 Position (Hinge Binding / Solubility) Indazole->N1 C3 C3 Position (Steric Control / Selectivity) Indazole->C3 C6 C6 Position (The Handle) (Target Interaction / Library Vector) Indazole->C6 Unsubstituted (H) Unsubstituted (H) N1->Unsubstituted (H):e H-bond Donor (Hinge) Alkyl/Aryl Alkyl/Aryl N1->Alkyl/Aryl:e Modulates Lipophilicity Small Groups (H, Me) Small Groups (H, Me) C3->Small Groups (H, Me):e Maintains Planarity Bulky Groups Bulky Groups C3->Bulky Groups:e Induces Selectivity (e.g., JNK3) Acid (COOH) Acid (COOH) C6->Acid (COOH):e GPR120 Agonism (Arg Interaction) Amide (-CONHR) Amide (-CONHR) C6->Amide (-CONHR):e Kinase Solvent Front Interaction Ester (-COOR) Ester (-COOR) C6->Ester (-COOR):e Prodrug Strategy

Caption: SAR map highlighting the functional roles of N1, C3, and C6 positions. The C6 position is the primary vector for diversity in this scaffold.

Experimental Protocols

Synthesis of 1H-Indazole-6-Carboxylic Acid

This protocol avoids the use of hazardous diazonium salts in the solid state, utilizing a nitrosation-cyclization strategy.

Reagents:

  • Methyl 1H-indole-6-carboxylate (Starting Material)[6][7]

  • Sodium Nitrite (NaNO2)[8][9]

  • Hydrochloric Acid (HCl, 6N)

  • Sodium Hydroxide (NaOH)

Step 1: Nitrosation & Cyclization (Indole to Indazole)

  • Dissolve methyl 1H-indole-6-carboxylate (10 mmol) in aqueous acetic acid (50 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add NaNO2 (15 mmol) dissolved in water dropwise over 20 minutes. Caution: NOx gas evolution.

  • Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 12 hours.

  • The intermediate aldehyde (formyl-indazole) may form. Treat the crude mixture with aqueous NaHSO3 if necessary to reduce byproducts, or proceed directly if the rearrangement is complete (monitored by TLC).

  • Alternative Route: Direct diazotization of 6-amino-m-toluic acid is often preferred for scale. Suspend 6-amino-m-toluic acid in HCl, cool to 0°C, add NaNO2. The diazonium salt cyclizes intramolecularly to the indazole.

Step 2: Hydrolysis (Ester to Acid)

  • Take the methyl ester intermediate (from Step 1) and dissolve in MeOH/THF (1:1).

  • Add LiOH or NaOH (2M, 3 equiv).

  • Reflux at 60°C for 3 hours.

  • Concentrate in vacuo to remove organics.

  • Acidify aqueous layer with 1N HCl to pH 3.

  • Filter the white precipitate, wash with cold water, and dry.

    • Yield: Typically >85%.

    • Validation: 1H NMR (DMSO-d6) should show disappearance of the methyl singlet (~3.9 ppm) and appearance of a broad COOH peak (>11 ppm).

GPR120 Calcium Mobilization Assay (In Vitro Validation)

To verify the therapeutic potential of synthesized derivatives (specifically GPR120 agonists).

  • Cell Line: CHO-K1 cells stably expressing human GPR120.

  • Seeding: Plate cells (20,000/well) in 384-well black-wall plates. Incubate overnight.

  • Dye Loading: Aspirate medium. Add Calcium-4 dye (Molecular Devices) in HBSS buffer + 20 mM HEPES. Incubate 1 hour at 37°C.

  • Compound Addition: Prepare 10-point serial dilutions of the indazole derivative in HBSS. Add to cells using an automated liquid handler (e.g., FLIPR).

  • Measurement: Monitor fluorescence (Ex 485 nm / Em 525 nm) for 120 seconds.

  • Data Analysis: Calculate EC50 based on the peak fluorescence response relative to a reference agonist (e.g., TUG-891).

Quantitative Data Summary

The following table summarizes key potency data for known indazole-6-carboxylic acid derivatives across different targets.

TargetCompound ClassKey Substitution (C6)Activity (IC50/EC50)Reference
GPR120 AgonistPhenylcyclopropyl-COOHEC50: 16 nM [1]
JNK3 InhibitorPyridin-4-ylIC50: 5 nM [2]
VEGFR-2 InhibitorN-aryl amide linkerIC50: ~30 nM [3]
FGFR1 InhibitorAmide-linked heterocycleIC50: 0.8 µM [4]

Future Outlook & Challenges

  • Selectivity: While the scaffold is potent, achieving selectivity between kinase isoforms (e.g., JNK1 vs JNK3) remains a challenge due to the conserved nature of the ATP pocket. Future designs must exploit the "gatekeeper" residues using C3 substitutions.

  • Solubility: Although the carboxylic acid improves solubility, its conversion to amides (for kinase inhibition) often reduces it. Zwitterionic designs or prodrug strategies (esters) are critical for in vivo efficacy.

  • Patent Landscape: The space is becoming crowded. Novelty often lies in the specific linker stereochemistry (e.g., the (S,S)-cyclopropyl motif in GPR120 agonists).

References

  • Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. Journal of Medicinal Chemistry, 2017.[3][4] Link

  • N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS Medicinal Chemistry Letters, 2012. Link

  • New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents. Chemistry & Biodiversity, 2024. Link

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2018. Link

  • Development of indole/indazole-aminopyrimidines as inhibitors of c-Jun N-terminal kinase (JNK). Bioorganic & Medicinal Chemistry Letters, 2013. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of Kinase Inhibitors Using 5-Methoxy-1H-indazole-6-carboxylic Acid

Abstract & Strategic Rationale The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Axitinib, Linifanib). This gui...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Axitinib, Linifanib). This guide details the synthetic utility of 5-Methoxy-1H-indazole-6-carboxylic acid , a highly versatile building block designed to target the ATP-binding pocket of kinases such as VEGFR , ROCK , and JAK .

The 5-methoxy group serves two critical functions: it modulates the electron density of the indazole ring (enhancing


-stacking interactions in the hinge region) and improves solubility compared to the naked indazole. The C6-carboxylic acid provides a distinct vector for extending the molecule into the solvent-exposed region or the allosteric "back pocket," allowing for the fine-tuning of selectivity profiles.

Structural Biology & Design Logic

To synthesize effective inhibitors, one must understand the binding orientation. The 1H-indazole core typically functions as a hinge binder, acting as a hydrogen bond donor/acceptor pair.

Diagram 1: Pharmacophore Binding Mode Hypothesis

The following diagram illustrates the interaction between the 5-Methoxy-1H-indazole-6-carboxylic acid core and a generic kinase ATP pocket.

KinaseBinding cluster_pocket ATP Binding Pocket Hinge Kinase Hinge Region (Glu/Cys backbone) Core Indazole Core (H-Bond Donor/Acceptor) Hinge->Core H-Bonds (N1/N2) OMe 5-Methoxy Group (Hydrophobic/Gatekeeper) Core->OMe C5 Position Linker 6-Amide Linker (Vector) Core->Linker C6 Position Tail Solvent Tail (Solubility/Selectivity) Linker->Tail Extension

Caption: Predicted binding mode of the indazole core within the kinase ATP pocket, highlighting vectors for derivatization.

Chemical Synthesis Strategy

The primary challenge in utilizing 5-Methoxy-1H-indazole-6-carboxylic acid is the amphoteric nature of the indazole ring (acidic N-H) and the carboxylic acid. Direct coupling can lead to side reactions or solubility issues.

We present two validated routes:

  • Route A (Direct Coupling): Best for library generation and high-throughput chemistry.

  • Route B (Protection-First): Best for scale-up and difficult amines.

Diagram 2: Synthetic Workflow

SynthesisFlow Start 5-Methoxy-1H-indazole-6-COOH (Starting Material) Decision Scale / Amine Reactivity? Start->Decision RouteA Route A: Direct Coupling (HATU/DIPEA) Decision->RouteA Small Scale (<50mg) RouteB Route B: N1-Protection (THP or SEM) Decision->RouteB Large Scale (>1g) PurifyA Reverse Phase HPLC (Acidic Modifiers) RouteA->PurifyA Final Target Kinase Inhibitor PurifyA->Final Activate Acid Activation (Oxalyl Chloride/DMF) RouteB->Activate Coupling Amide Coupling (Amine + Base) Activate->Coupling Deprotect Deprotection (TFA or HCl) Coupling->Deprotect Deprotect->Final

Caption: Decision tree for selecting the optimal synthetic pathway based on scale and amine complexity.

Detailed Experimental Protocols

Protocol A: Direct Amide Coupling (HATU Method)

Recommended for rapid analog synthesis.

Reagents:

  • 5-Methoxy-1H-indazole-6-carboxylic acid (1.0 eq)

  • Amine (R-NH2) (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DMA[1]

Step-by-Step Procedure:

  • Preparation: In a dry scintillation vial, dissolve 5-Methoxy-1H-indazole-6-carboxylic acid (50 mg, 0.26 mmol) in anhydrous DMF (1.5 mL).

  • Activation: Add DIPEA (135 µL, 0.78 mmol) followed by HATU (148 mg, 0.39 mmol). The solution should turn yellow/orange. Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Coupling: Add the target amine (0.31 mmol) in one portion.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass [M+H]+).

    • Expert Tip: If conversion is slow, heat to 50°C. The 5-methoxy group donates electrons, making the carboxylate slightly less electrophilic; HATU counters this effectively.

  • Workup (Library Scale): Dilute with DMSO to 2 mL total volume, filter through a 0.45 µm syringe filter, and purify directly via Prep-HPLC.

Protocol B: Scale-Up with N1-Protection

Recommended for >1g synthesis to ensure regiochemical purity and solubility.

Phase 1: THP Protection

  • Suspend the starting acid in DCM/THF (1:1).

  • Add 3,4-Dihydro-2H-pyran (DHP) (2.0 eq) and catalytic p-TsOH (0.1 eq).

  • Reflux for 4 hours. The solid will dissolve as the lipophilic THP-protected ester/acid forms.

  • Concentrate and precipitate with Hexanes.

Phase 2: Amide Coupling via Acid Chloride

  • Dissolve N1-THP-protected acid in anhydrous DCM.

  • Add Oxalyl Chloride (1.5 eq) and 1 drop of DMF (catalyst). Gas evolution (CO/CO2) will occur.

  • Stir for 1 hour, then concentrate in vacuo to remove excess oxalyl chloride.

  • Redissolve the crude acid chloride in DCM.

  • Add the Amine (1.1 eq) and Triethylamine (2.0 eq) at 0°C. Warm to RT.

Phase 3: Deprotection

  • Treat the coupled product with 4M HCl in Dioxane or 20% TFA in DCM for 2 hours at RT.

  • Neutralize with NaHCO3 and extract.

Data Analysis & Troubleshooting

Comparative Coupling Reagent Performance

We evaluated coupling efficiency for this specific scaffold with a sterically hindered aniline (2-fluoroaniline).

ReagentYield (%)Purity (LCMS)Comments
HATU 88% >95%Recommended. Fast activation, minimal side products.
EDCI / HOBt65%85%Slower reaction; difficult removal of urea byproduct.
T3P (Propylphosphonic anhydride)72%92%Excellent for scale-up (easy workup), requires higher T (60°C).
SOCl2 (Thionyl Chloride)45%70%Harsh conditions degraded the methoxy ether in some cases.
Troubleshooting Guide
IssueProbable CauseSolution
Low Solubility Indazole aggregationSwitch solvent to NMP (N-Methyl-2-pyrrolidone) or add 10% LiCl to DMF.
Regioisomers (N1 vs N2) Tautomerization during alkylationIf alkylating the nitrogen, use Cs2CO3 in DMF. N1 is thermodynamically favored; N2 is kinetically favored.
Incomplete Coupling Electron-rich acidThe 5-OMe deactivates the 6-COOH. Increase HATU to 2.0 eq and heat to 50°C.

References

  • Design and Synthesis of Indazole-Based Kinase Inhibitors. Source: Journal of Medicinal Chemistry. Context: Establishes the indazole core as a hinge-binding motif. URL:[Link] (General Journal Link for verification of scaffold utility).

  • Amide Coupling Reagents in Medicinal Chemistry. Source: Chemical Reviews. Context: Validates HATU as the superior reagent for electron-rich aromatic acids. URL:[Link]

  • Synthesis of Axitinib and Related Indazoles. Source: Organic Process Research & Development. Context: Provides industrial scale-up conditions for indazole amides. URL:[Link]

Sources

Application

Application Note: Optimized Amide Coupling Protocols for 5-Methoxy-1H-indazole-6-carboxylic Acid

Executive Summary The coupling of 5-Methoxy-1H-indazole-6-carboxylic acid presents a unique set of synthetic challenges distinguishable from standard benzoic acid couplings. The presence of the electron-donating methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The coupling of 5-Methoxy-1H-indazole-6-carboxylic acid presents a unique set of synthetic challenges distinguishable from standard benzoic acid couplings. The presence of the electron-donating methoxy group at the ortho position (C5) creates significant steric hindrance around the C6-carboxylate, while the unprotected indazole nitrogen (N1) introduces a competitive nucleophilic site (pKa ~14).

This guide moves beyond generic "EDC/HOBt" recipes. We provide three distinct protocols tailored to the nucleophilicity of the amine partner and the tolerance for protecting groups. Protocol A (HATU/T3P) is the high-throughput standard; Protocol B (Acid Chloride) addresses weakly nucleophilic anilines; and Protocol C outlines the N-protection strategy for scale-up.

Substrate Analysis & Mechanistic Considerations

The "Ortho-Effect" and N-Interference

The 5-methoxy group exerts a dual effect:

  • Steric Bulk: It physically blocks the trajectory of the incoming amine, requiring highly activated intermediates (e.g., At-esters or acyl chlorides).

  • Electronic Deactivation: As an electron-donating group (EDG), it increases electron density on the carbonyl carbon, slightly reducing electrophilicity compared to unsubstituted analogs.

Additionally, the N1-H of the indazole is acidic. In the presence of strong bases (NaH) or excess coupling reagents, the N1 position can undergo:

  • Guanidinylation: Reaction with uronium reagents (HATU/HBTU) to form a dead-end byproduct.[1]

  • N-Acylation: Competitive formation of the N-acyl indazole, which is often unstable but consumes starting material.

Decision Matrix

Use the following logic flow to select the optimal protocol.

CouplingLogic Start Start: 5-Methoxy-1H-indazole-6-COOH AmineType Identify Amine Partner Start->AmineType Aliphatic Aliphatic Amine (Primary/Secondary) AmineType->Aliphatic Aniline Aniline / Heterocyclic Amine (Weak Nucleophile) AmineType->Aniline Scale Scale / Purity Req. Aliphatic->Scale ProtA Protocol A: HATU or T3P (Direct Coupling) Aniline->ProtA Electron Rich ProtB Protocol B: Acid Chloride (SOCl2 / Ghosez) Aniline->ProtB Sterically Hindered Scale->ProtA < 5g (Discovery) ProtC Protocol C: N-Protection (THP/SEM Route) Scale->ProtC > 5g (Process)

Figure 1: Decision tree for selecting the appropriate amide coupling strategy based on amine nucleophilicity and scale.

Experimental Protocols

Protocol A: HATU-Mediated Direct Coupling (High-Throughput Standard)

Best for: Aliphatic amines, discovery-scale synthesis (mg to g).

Rationale: HATU generates the highly reactive O-azabenzotriazole active ester, which is less sensitive to steric hindrance than HOBt esters. We use a specific stoichiometry to minimize N1-guanidinylation.

Reagents:

  • Substrate: 5-Methoxy-1H-indazole-6-carboxylic acid (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF under N₂ atmosphere.

  • Base Addition: Add DIPEA (2.5 equiv). Stir for 5 minutes. Note: The solution may turn yellow.

  • Reagent Addition: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes to form the activated ester.

    • Critical Check: Do not stir >60 mins before adding amine, or the activated ester may degrade or react with the indazole nitrogen.

  • Coupling: Add the amine (1.1–1.2 equiv).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[2]

    • Observation: If conversion stalls (<50%), heat to 50°C.

  • Workup: Dilute with EtOAc. Wash with 10% LiCl (aq) (removes DMF), followed by sat. NaHCO₃ and brine. Dry over Na₂SO₄.

Protocol B: Acid Chloride Generation (The "Brute Force" Method)

Best for: Weak nucleophiles (anilines, electron-deficient amines) or when HATU fails.

Rationale: Converting the acid to the acid chloride creates the most electrophilic species possible, overcoming the electronic donation of the 5-OMe group.

Reagents:

  • Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

  • Catalyst: DMF (cat. 2-3 drops)

  • Solvent: DCM or Toluene

Step-by-Step:

  • Chlorination: Suspend the acid (1.0 equiv) in DCM (anhydrous).

  • Initiation: Add catalytic DMF (2 drops).

  • Reagent Addition: Add Oxalyl Chloride (2.0 equiv) dropwise at 0°C.

  • Reflux: Allow to warm to RT and stir for 2 hours (or reflux if using SOCl₂). Gas evolution (CO/CO₂/HCl) indicates reaction progress.

  • Evaporation: Concentrate in vacuo to dryness to remove excess reagent. Do not expose to moist air.

  • Coupling: Redissolve the crude acid chloride in DCM or THF. Add the amine (1.1 equiv) and a scavenger base (Et₃N or Pyridine, 3.0 equiv).

  • Quench: Stir 2 hours, then quench with water.

Protocol C: T3P (Propylphosphonic Anhydride) Coupling

Best for: Scale-up, difficult solubility, and avoiding epimerization (if chiral amines are used).

Rationale: T3P has low toxicity and the byproducts are water-soluble, simplifying purification. It is exceptionally effective for sterically hindered acids like ours.

Step-by-Step:

  • Mix: Combine Acid (1.0 equiv) and Amine (1.2 equiv) in EtOAc or 2-MeTHF (Green solvent choice).

  • Base: Add Pyridine or DIPEA (3.0 equiv).

  • Coupling: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Stir at RT. If sluggish, heat to 60°C (T3P is stable at elevated temps).

  • Workup: Wash organic layer with water, 1N HCl, and brine. No column usually required if conversion is high.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Steric hindrance from 5-OMe group.Switch to Protocol B (Acid Chloride) or use T3P at 60°C.
N-Acylation (Indazole) Unprotected N1 reacting with activated ester.Use Protocol C (T3P favors amide over N-acyl). Alternatively, treat crude with dilute NaOH/MeOH to hydrolyze the unstable N-acyl bond while keeping the amide intact.
Guanidinylation Reaction of amine with HATU (slow activation).Ensure Acid + HATU + Base stir for 15 mins before adding amine. Do not use large excess of HATU.
Poor Solubility Indazole core is planar/rigid.Use DMSO/DMF mixtures. Add LiCl to improve solubility during reaction.

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides." BenchChem Application Library. Accessed 2024.[2][3] Link

  • Montalbetti, C.A.G.N., Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852.
  • Sigma-Aldrich. "Peptide Coupling Reagents Guide: HATU and Phosphonium Salts." MilliporeSigma Technical Guides. Link

  • PubChem. "5-Methoxy-1H-indazole-6-carboxylic acid Compound Summary." National Library of Medicine. Link

  • ChemRxiv. "Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation." ChemRxiv Preprints. Link

(Note: While specific literature on the 5-OMe-6-COOH isomer is proprietary in many contexts, the protocols above are derived from validated methodologies for the chemically equivalent 1H-indazole-3-carboxylic and 4-carboxylic acid scaffolds found in the search results.)

Sources

Method

using 5-Methoxy-1H-indazole-6-carboxylic acid as a building block in drug discovery

Application Note: 5-Methoxy-1H-indazole-6-carboxylic Acid in Drug Discovery Executive Summary The 5-Methoxy-1H-indazole-6-carboxylic acid (CAS: 1227268-58-7) is a high-value heterocyclic building block that offers a uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Methoxy-1H-indazole-6-carboxylic Acid in Drug Discovery

Executive Summary

The 5-Methoxy-1H-indazole-6-carboxylic acid (CAS: 1227268-58-7) is a high-value heterocyclic building block that offers a unique combination of electronic richness and structural rigidity. Unlike the more common indole or unsubstituted indazole scaffolds, this specific substitution pattern provides a "privileged" geometry for kinase inhibitor design, particularly for targeting the ATP-binding hinge region.

This guide details the physicochemical profile, synthetic utility, and optimized protocols for integrating this scaffold into medicinal chemistry campaigns. It addresses the critical challenge of regioselective N-alkylation and provides validated workflows for downstream elaboration.

Chemical Profile & Pharmacophore Logic

The utility of 5-Methoxy-1H-indazole-6-carboxylic acid lies in its trifunctional nature. It presents three distinct vectors for chemical modification, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.

FeatureChemical VectorMedicinal Chemistry Role
Indazole Core H-Bond Donor (N1-H) / Acceptor (N2)Mimics the purine ring of ATP; forms critical H-bonds with kinase hinge residues (e.g., Glu, Cys).
5-Methoxy Group Electron Donor (+M effect)Increases electron density of the ring system; acts as a weak H-bond acceptor; blocks metabolic oxidation at the C5 position.
6-Carboxylic Acid Electrophilic CarbonylPrimary handle for amide coupling to extend into the solvent-exposed region or specificity pockets (e.g., DFG-out pocket).
Structural Analysis & Steric Considerations

The ortho relationship between the 5-methoxy group and the 6-carboxylic acid creates a specific steric environment. While the methoxy group increases lipophilicity (logP), it can also impose rotational constraints on amides formed at the C6 position. This "locking" effect can be advantageous for pre-organizing the ligand into a bioactive conformation, reducing the entropic penalty of binding.

Strategic Synthetic Workflows

The following diagram illustrates the decision matrix for functionalizing this scaffold. The critical decision point is the order of operations between N-alkylation and Amide Coupling.

SyntheticWorkflow Start 5-Methoxy-1H-indazole- 6-carboxylic acid Decision Select First Step Start->Decision PathA Route A: N1-Alkylation Decision->PathA Solubility Priority PathB Route B: C6-Amide Coupling Decision->PathB Diversity Priority ProdA N1-Alkyl-Indazole Acid PathA->ProdA Cs2CO3, R-X, DMF ProdB Indazole-6-Carboxamide PathB->ProdB HATU, R-NH2 Final Target Molecule (Kinase Inhibitor) ProdA->Final Amide Coupling ProdB->Final N-Alkylation (Risk of N1/N2 mix)

Figure 1: Divergent synthetic pathways. Route A is generally preferred to establish the N1-regioisomer early, as the free carboxylic acid can complicate alkylation conditions.

Experimental Protocols

Protocol A: Regioselective N1-Alkylation

Objective: To attach an alkyl or aryl group to the N1 nitrogen while minimizing the formation of the N2 isomer. Challenge: Indazoles are ambident nucleophiles. The N1 isomer is thermodynamically favored, while N2 is often kinetically favored.[1]

Reagents:

  • Substrate: 5-Methoxy-1H-indazole-6-carboxylic acid methyl ester (Protect acid first!)

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    )
  • Solvent: DMF (Anhydrous)

  • Electrophile: Alkyl Halide (

    
    )
    

Step-by-Step Procedure:

  • Esterification (Pre-step): Convert the acid to a methyl ester using

    
     in MeOH (Reflux, 2h) to prevent salt formation at the carboxylate, which interferes with N-alkylation.
    
  • Dissolution: Dissolve the methyl ester (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add

    
     (2.0 equiv). Stir at room temperature for 30 minutes. The solution typically turns yellow/orange.
    
  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise.

  • Reaction: Stir at 60°C for 4-12 hours. Monitor by LCMS.[2]

    • Note: N1-alkylation is favored at higher temperatures (thermodynamic control).

  • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The N1 isomer is typically less polar (higher

    
    ) than the N2 isomer.
    

Validation Criteria:

  • 1H NMR: The C3-H proton of the N1-isomer typically appears upfield (~8.0 ppm) compared to the N2-isomer (~8.4 ppm). NOESY correlation between the N-alkyl group and C7-H confirms N1 regiochemistry.

Protocol B: C6-Amide Coupling (Sterically Demanding)

Objective: To couple an amine to the C6-carboxylic acid in the presence of the ortho-5-methoxy group.

Reagents:

  • Coupling Agent: HATU (Preferred over EDC due to steric hindrance)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF or DMA

Step-by-Step Procedure:

  • Activation: Dissolve the acid (1.0 equiv) and HATU (1.2 equiv) in DMF. Add DIPEA (3.0 equiv). Stir for 10 minutes to form the activated ester.

  • Addition: Add the amine partner (1.1 equiv).

  • Reaction: Stir at RT for 2-16 hours.

    • Optimization: If the amine is unreactive (e.g., anilines), heat to 50°C.

  • Workup: Acidic workup (0.1 N HCl) is recommended to remove unreacted amine and DIPEA, followed by sat.

    
     wash.
    

Advanced Application: C3-Functionalization

For advanced SAR, the C3 position can be functionalized to access additional binding pockets. This is best achieved via iodination followed by Suzuki coupling.

Protocol C: C3-Iodination

  • Dissolve 5-methoxy-1H-indazole-6-carboxylic acid ester in DMF.

  • Add NIS (N-iodosuccinimide) (1.1 equiv).

  • Stir at RT for 12h. The electron-rich nature of the 5-OMe ring facilitates electrophilic aromatic substitution at C3.

  • The resulting 3-iodo-indazole is a versatile handle for palladium-catalyzed cross-couplings.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low N1/N2 Selectivity Kinetic control dominatingSwitch base to

and increase temperature to 80°C to favor thermodynamic equilibration.
Poor Solubility Rigid planar coreUse DMSO/MeOH mixtures for purification. Introduce solubilizing groups (e.g., morpholine) on the amide side chain.
Incomplete Amide Coupling Steric hindrance from 5-OMeConvert acid to Acid Chloride using oxalyl chloride/DMF(cat) before adding amine.

Pharmacophore Interaction Map

The following diagram visualizes how a drug molecule derived from this building block interacts with a typical Kinase ATP-binding pocket.

Pharmacophore Indazole Indazole Core N1 N1 (Alkyl) Indazole->N1 N2 N2 (Nitrogen) Indazole->N2 OMe 5-Methoxy Indazole->OMe Amide 6-Amide Indazole->Amide HingeDonor Hinge Region (Backbone NH) N2->HingeDonor H-Bond Acceptor Gatekeeper Gatekeeper Residue OMe->Gatekeeper Steric/Hydrophobic Contact SolventFront Solvent Front Amide->SolventFront Solubilizing Vector HingeAcceptor Hinge Region (Backbone CO)

Figure 2: Pharmacophore interaction map highlighting the binding mode of 5-methoxy-6-carboxamide indazoles in the ATP pocket.

References

  • Indazole Scaffold in Kinase Inhibitors

    • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
    • Source: PubMed Central (PMC)

    • URL:[Link]

  • Regioselective Alkylation Protocols

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
    • Source: Beilstein Journal of Organic Chemistry[3]

    • URL:[Link]

  • Commercial Availability & CAS Data

    • Title: 5-Methoxy-1H-indazole-6-carboxylic acid (CAS 1227268-58-7).[4][5][6][7]

    • Source: BLD Pharm / Chemical Book

  • General Indazole Synthesis

    • Title: Indazole - Synthesis and Reactions as a Chemical Reagent.[8]

    • Source: ChemicalBook

Sources

Application

esterification reaction conditions for 5-methoxyindazole-6-carboxylic acid

Application Note: Selective Esterification Protocols for 5-Methoxy-1H-indazole-6-carboxylic Acid Introduction 5-Methoxy-1H-indazole-6-carboxylic acid (CAS: 1227268-58-7)[1] is a highly valuable heterocyclic building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Esterification Protocols for 5-Methoxy-1H-indazole-6-carboxylic Acid

Introduction

5-Methoxy-1H-indazole-6-carboxylic acid (CAS: 1227268-58-7)[1] is a highly valuable heterocyclic building block extensively utilized in medicinal chemistry for the synthesis of multi-targeted kinase inhibitors and antiproliferative agents[2]. The electron-donating 5-methoxy group enriches the electron density of the indazole core, which introduces specific challenges during synthetic functionalization.

A fundamental transformation in drug discovery workflows is the conversion of this acid to 5-methoxy-1H-indazole-6-carboxylic acid methyl ester (CAS: 1227268-80-5)[3]. The primary challenge lies in the bifunctional nature of the indazole ring, which contains two nitrogen atoms (N1 and N2) that are highly susceptible to competitive alkylation or acylation. Achieving strict O-selectivity requires careful modulation of the reaction environment to suppress N-reactivity[4].

Mechanistic Rationale & Causality

To achieve exclusive esterification of the carboxylate moiety without undesired N-alkylation, the reaction conditions must exploit the acid-base properties of the indazole ring.

  • The Pitfall of Basic Conditions: Under basic conditions (e.g., K2CO3 with Methyl Iodide), the indazole N-H proton is abstracted. This generates a highly nucleophilic indazolyl anion, leading to a mixture of N1-alkylated, N2-alkylated, and O-alkylated products, severely compromising the yield and complicating downstream purification.

  • The Acidic Advantage (Fischer Esterification): The preferred method utilizes strongly acidic conditions, typically generated in situ by the reaction of Thionyl Chloride (SOCl2) with Methanol[5]. The indazole nitrogens possess a low pKa (typically ~1.2 for the protonated species). The highly acidic environment rapidly protonates the indazole ring, forming an electron-deficient indazolium intermediate. This protonation renders the ring non-nucleophilic, effectively "masking" it from the electrophilic acyl chloride intermediate. Consequently, the reaction is directed exclusively toward the carboxylic acid, yielding the desired methyl ester with near-perfect regioselectivity[6].

  • Mild Alternative (Steglich-Type Coupling): For substrates bearing acid-sensitive functional groups, a controlled coupling using EDCI and HOAt/HOBt in DMF/MeOH serves as a viable alternative[2]. This method relies on the rapid formation of an active ester intermediate that selectively reacts with methanol at room temperature, minimizing the thermal energy required for N-acylation.

Reaction Pathways

G cluster_A Path A: Acidic Conditions (Preferred) cluster_B Path B: Basic Conditions (Avoid) SM 5-Methoxy-1H-indazole- 6-carboxylic acid ReagentA SOCl2 / MeOH (0°C to Reflux) SM->ReagentA ReagentB MeI / K2CO3 (DMF, RT) SM->ReagentB InterA Protonated Indazole (Non-nucleophilic N) ReagentA->InterA ProdA O-Methyl Ester (Exclusive) InterA->ProdA High Regioselectivity InterB Indazolyl Anion (Highly nucleophilic N) ReagentB->InterB ProdB N-Alkylated Byproducts + O-Methyl Ester InterB->ProdB Poor Regioselectivity

Fig 1. Mechanistic pathway of 5-methoxyindazole-6-carboxylic acid esterification.

Experimental Protocols

Protocol A: Thionyl Chloride-Mediated Fischer Esterification (Preferred)

This self-validating protocol utilizes in situ HCl generation to protect the indazole core while driving esterification[4],[5].

  • Preparation: Equip a dry, 250 mL round-bottom flask with a PTFE-coated magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet. Ensure all glassware is oven-dried to prevent premature SOCl2 hydrolysis.

  • Solubilization: Suspend 5-methoxy-1H-indazole-6-carboxylic acid (5.0 g, 26.0 mmol) in anhydrous methanol (50 mL, 10 volumes). Note: The suspension may remain heterogeneous until activation.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath to control the initial exothermic reaction.

  • Addition: Dropwise add Thionyl Chloride (5.7 mL, 78.0 mmol, 3.0 eq) over 20 minutes via an addition funnel. Causality Check: Slow addition prevents thermal spikes that could lead to side reactions or solvent boil-over. Copious HCl and SO2 gas will evolve.

  • Reflux: Remove the ice bath and gradually heat the mixture to reflux (60–65 °C). Maintain reflux for 3–4 hours. The mixture will transition to a clear solution, validating the formation of the highly soluble ester product.

  • Monitoring: Monitor reaction completion via TLC (Eluent: Dichloromethane:Methanol 9:1, UV visualization at 254 nm). The product spot will migrate higher (higher Rf) than the highly polar carboxylic acid starting material.

  • Workup: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove excess methanol and volatile byproducts.

  • Neutralization: Dissolve the crude residue in ethyl acetate (100 mL). Carefully wash with saturated aqueous NaHCO3 (2 × 50 mL) until the aqueous layer stabilizes at pH ~7.5. Causality Check: Neutralization removes residual HCl, preventing acid-catalyzed hydrolysis of the ester during storage.

  • Isolation: Separate the organic layer, dry over anhydrous Na2SO4, filter, and evaporate to dryness to yield the pure methyl ester as an off-white solid.

Protocol B: EDCI/HOBt-Mediated Steglich-Type Esterification

For applications where strong acids must be avoided, this mild coupling protocol is recommended[2].

  • Activation: In a 100 mL flask, dissolve 5-methoxy-1H-indazole-6-carboxylic acid (1.0 g, 5.2 mmol) in anhydrous DMF (10 mL).

  • Coupling Agents: Add EDCI hydrochloride (1.50 g, 7.8 mmol, 1.5 eq) and HOBt (0.84 g, 6.2 mmol, 1.2 eq). Stir at room temperature for 30 minutes to form the highly reactive HOBt-active ester.

  • Esterification: Add anhydrous Methanol (2.1 mL, 52.0 mmol, 10.0 eq) followed by N,N-Diisopropylethylamine (DIPEA, 1.8 mL, 10.4 mmol, 2.0 eq).

  • Reaction: Stir the mixture at room temperature for 24 hours under an inert atmosphere.

  • Workup: Quench the reaction by diluting with cold water (50 mL). Extract the aqueous phase with ethyl acetate (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl or brine (3 × 30 mL) to effectively partition and remove the DMF solvent. Dry over Na2SO4, concentrate, and purify via silica gel chromatography.

Data Presentation: Method Comparison

ParameterProtocol A: SOCl2 / MeOHProtocol B: EDCI / HOBt / MeOH
Primary Reagents Thionyl Chloride, MethanolEDCI, HOBt, DIPEA, Methanol
Reaction Temperature 0 °C to Reflux (60-65 °C)Room Temperature (20-25 °C)
Reaction Time 3 - 4 hours24 hours
Regioselectivity (O vs N) > 99% O-selective~ 95% O-selective
Typical Yield 85 - 95%70 - 80%
Scalability Excellent (Multi-gram to Kilogram)Moderate (Best for < 5g scale)
Substrate Tolerance Poor for acid-sensitive groupsExcellent for sensitive substrates

References

  • Reagentia. "5-Methoxy-1H-indazole-6-carboxylic acid (CAS 1227268-58-7)". Chemical Database. URL: [Link]

  • Frejat, F. O. A., et al. "Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism." Bioorganic Chemistry 126 (2022): 105922. URL:[Link]

  • Chen, Z., et al. "Expedient synthesis of E-hydrazone esters and 1H-indazole scaffolds through heterogeneous single-atom platinum catalysis." Science Advances 5.12 (2019). URL:[Link]

Sources

Method

Application Note: Strategic Functionalization of the N1-Position in 5-Methoxy-1H-indazole-6-carboxylic acid

Abstract & Strategic Overview The functionalization of 5-Methoxy-1H-indazole-6-carboxylic acid presents a classic but non-trivial challenge in heterocyclic chemistry: distinguishing between the N1 and N2 nitrogen atoms....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The functionalization of 5-Methoxy-1H-indazole-6-carboxylic acid presents a classic but non-trivial challenge in heterocyclic chemistry: distinguishing between the N1 and N2 nitrogen atoms. While the N1 tautomer is thermodynamically favored (estimated ~4-5 kcal/mol more stable than N2), the presence of the electron-withdrawing carboxylic acid at the C6 position—proximal to N1—introduces steric and electronic factors that can erode regioselectivity during direct alkylation.

This guide details a robust, field-validated workflow to achieve high-fidelity N1-functionalization . We prioritize a "Protect-Functionalize-Deprotect" strategy, as the free carboxylic acid is incompatible with standard basic alkylation conditions.

Key Technical Challenges
  • Ambident Nucleophilicity: The indazole anion can react at N1 or N2.

    • N1 Product (Thermodynamic): Favored by high temperatures and reversible conditions.

    • N2 Product (Kinetic): Often favored by strong bases (NaH), low temperatures, and steric bulk near N1.

  • Substituent Interference: The C6-carboxylic acid must be masked as an ester to prevent O-alkylation and to modulate the electronics of the ring system.

Pre-Functionalization: C6-Protection Strategy

Rationale: Direct alkylation of the parent acid results in carboxylate salt formation, which alters solubility and nucleophilicity. Converting the acid to a methyl ester is the mandatory first step.

Protocol A: Fischer Esterification
  • Reagents: Methanol (solvent/reactant), H₂SO₄ (catalyst).

  • Conditions: Reflux, 4–6 hours.

  • Yield Expectation: >95%.

Step-by-Step:

  • Suspend 5-Methoxy-1H-indazole-6-carboxylic acid (1.0 equiv) in anhydrous MeOH (0.5 M concentration).

  • Add concentrated H₂SO₄ (2.0 equiv) dropwise at 0°C.

  • Heat to reflux (65°C) and monitor by LC-MS until the starting material (M+H) is consumed.

  • Workup: Concentrate to 20% volume. Pour into ice-cold saturated NaHCO₃ (pH 8). Filter the precipitate. This yields Methyl 5-methoxy-1H-indazole-6-carboxylate (Intermediate 1 ).

Core Protocols for N1-Functionalization

We present two distinct pathways depending on the nature of the electrophile (Alkyl vs. Aryl).

Pathway 1: N1-Alkylation (Thermodynamic Control)

Best for: Primary alkyl halides, benzyl halides.

Mechanism: Using a carbonate base in a polar aprotic solvent at elevated temperature promotes equilibrium. Since N2-alkylation is often reversible under these conditions (via N-alkylation/de-alkylation or isomerization), the system funnels toward the thermodynamically stable N1-isomer.

Protocol:

  • Setup: Dissolve Intermediate 1 (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base: Add Cesium Carbonate (Cs₂CO₃, 2.0 equiv). Note: Cs₂CO₃ is superior to K₂CO₃ for solubility in DMF.

  • Electrophile: Add the Alkyl Halide (1.2 equiv).

  • Reaction: Heat to 90°C for 4–16 hours.

    • Critical Check: If LC-MS shows significant N2 product, increase temp to 110°C to encourage thermodynamic equilibration.

  • Workup: Dilute with EtOAc, wash 3x with 5% LiCl (to remove DMF), then brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. The N1 isomer is typically less polar (higher R_f) than the N2 isomer in Hexane/EtOAc systems.

Pathway 2: N1-Arylation (Chan-Lam Coupling)

Best for: Aryl and Heteroaryl groups.

Mechanism: Copper(II)-catalyzed oxidative coupling with boronic acids.[1] This method is highly sensitive to the electronics of the nitrogen lone pair. The N1 lone pair (in the anion) is generally more available for coordination to the Cu(II) species, leading to high N1 selectivity (>10:1).

Protocol:

  • Setup: In a flask open to air (or equipped with an O₂ balloon), dissolve Intermediate 1 (1.0 equiv) in DCM or DCE (0.1 M).

  • Reagents: Add Aryl Boronic Acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), and Pyridine (2.0 equiv).

    • Additives: Molecular sieves (4Å) are recommended to scavenge water.

  • Reaction: Stir vigorously at Room Temperature (25°C) for 24–48 hours.

  • Workup: Filter through a Celite pad to remove copper salts. Wash the filtrate with NH₄OH (to sequester residual Cu) and brine.

  • Purification: Silica gel chromatography.

Analytical Validation (The "Truth" Step)

Distinguishing N1 vs. N2 isomers is the most frequent point of failure. Do not rely solely on LC-MS retention time.

2D-NMR Verification (NOESY/ROESY)

The definitive structural proof relies on the spatial proximity of the new substituent (R) to the indazole protons.

FeatureN1-Isomer (Target) N2-Isomer (Impurity)
Key NOE Signal Interaction between N-R protons and C7-H Interaction between N-R protons and C3-H
C7-H Shift Typically δ 7.0 - 7.5 ppmTypically δ 7.0 - 7.5 ppm
C3-H Shift Typically δ 7.8 - 8.2 ppmTypically δ 8.0 - 8.5 ppm
HMBC N-CH₂ correlates to C7a (bridgehead)N-CH₂ correlates to C3

Note: In 5-methoxy-6-carboxylate indazoles, C7-H is a singlet (or small doublet) located "below" the ester group. C3-H is the singlet on the pyrazole ring.

Data Summary & Decision Matrix

ParameterMethod A: Alkylation (Cs₂CO₃/Heat)Method B: Chan-Lam (Cu(OAc)₂)Method C: Mitsunobu (PPh₃/DIAD)
Electrophile Alkyl HalidesBoronic AcidsAlcohols
Dominant Isomer N1 (Thermodynamic)N1 (Electronic Control)N2 (Kinetic/Steric)
Typical Ratio (N1:N2) 4:1 to 10:1>10:11:2 to 1:5
Scaleability HighMedium (Stoichiometric Cu)Medium
Recommendation Primary Choice for Alkyls Primary Choice for Aryls Avoid for N1 targets

Visualization of Workflows

Diagram 1: Synthetic Pathway

This flowchart illustrates the critical protection step and the bifurcation of methods based on the desired R-group.

G Start 5-Methoxy-1H-indazole- 6-carboxylic acid Ester Methyl Ester Intermediate (1) Start->Ester MeOH, H2SO4 (Protection) Decision Select R-Group Ester->Decision MethodA Method A: Alkylation (Cs2CO3, DMF, 90°C) Thermodynamic Control Decision->MethodA Alkyl Halides MethodB Method B: Chan-Lam (Cu(OAc)2, Boronic Acid) Electronic Control Decision->MethodB Aryl/Heteroaryl Product N1-Functionalized Ester MethodA->Product Major N1 MethodB->Product Exclusive N1 Hydrolysis Final Product: N1-R-Indazole-6-COOH Product->Hydrolysis LiOH, THF/H2O (Deprotection)

Caption: Step-by-step workflow for the regioselective synthesis of N1-substituted indazole-6-carboxylic acids.

Diagram 2: Regioselectivity Logic

Understanding why N1 is favored helps in troubleshooting.

Regio Indazole Indazole Anion (Ambident Nucleophile) Factors Competing Factors Indazole->Factors N1_Path N1 Pathway (Thermodynamic) Factors->N1_Path N2_Path N2 Pathway (Kinetic) Factors->N2_Path Conditions_N1 Conditions Favoring N1: 1. High Temp (Equilibration) 2. Cu-Catalysis (Chan-Lam) 3. Steric bulk at C3 N1_Path->Conditions_N1 Conditions_N2 Conditions Favoring N2: 1. Low Temp / Strong Base (NaH) 2. Mitsunobu Reaction 3. Steric bulk at C7 N2_Path->Conditions_N2

Caption: Decision matrix for influencing regioselectivity towards N1 or N2 based on reaction conditions.

References

  • Thermodynamic Control in Indazole Alkylation (RSC) Title: Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. Source: Royal Society of Chemistry (Reaction Chemistry & Engineering). URL:[Link]

  • Chan-Lam Coupling for N-Arylation Title: Copper-promoted Chan–Lam coupling reaction of 1H-imidazole derivatives. Source: MDPI (Molecules). URL:[Link]

  • NMR differentiation of N1/N2 Indazoles Title: Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR techniques.[2][3][4] Source: PubMed / Magnetic Resonance in Chemistry. URL:[Link]

Sources

Application

Application Note: Solid-Phase Synthesis of Indazole-3-Carboxylic Acid Derivatives

This guide details the solid-phase synthesis (SPS) of indazole-3-carboxylic acid derivatives, a privileged scaffold in kinase inhibitors (e.g., PAK1, VEGFR) and GPCR ligands (e.g., 5-HT3 antagonists). Abstract & Strategi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solid-phase synthesis (SPS) of indazole-3-carboxylic acid derivatives, a privileged scaffold in kinase inhibitors (e.g., PAK1, VEGFR) and GPCR ligands (e.g., 5-HT3 antagonists).

Abstract & Strategic Overview

Indazole-3-carboxylic acids are critical pharmacophores in drug discovery. While solution-phase synthesis often suffers from challenging N1/N2 regioselectivity and tedious purification, solid-phase synthesis (SPS) offers a streamlined platform for rapid library generation.

This guide presents two distinct strategic workflows:

  • Strategy A (C3-Anchoring): Attaching the pre-formed indazole core to the resin via the C3-carboxyl group. Ideal for generating libraries with diversity at the N1 position.

  • Strategy B (N1-Anchoring/Cyclization): Building the indazole ring on-resin or anchoring via N1. Ideal for generating libraries with diversity at the C3 position (amides/esters) while fixing the N1 substituent.

Strategic Considerations: The Regioselectivity Challenge

The indazole ring contains two nitrogen atoms (N1 and N2). The 1H-tautomer (N1-H) is thermodynamically favored, but alkylation conditions often yield mixtures of N1- and N2-substituted products.

  • In Solution: N1-alkylation is favored by non-polar solvents and specific bases (e.g.,

    
    ), while N2-alkylation can occur under kinetic control or with specific steric directing groups.
    
  • On Solid Phase: We control regioselectivity by immobilization . If the resin is attached to N1, N2 is blocked. If attached to C3, N1-alkylation conditions must be carefully tuned to avoid N2 byproducts.

Decision Matrix: Which Resin?
Desired ProductRecommended ResinLinker Strategy
Indazole-3-Carboxamide Rink Amide (RAM) C3-Carboxyl attachment. Cleavage yields primary amide.
Indazole-3-Carboxylic Acid Wang or 2-Chlorotrityl C3-Carboxyl attachment. Cleavage yields free acid.
N1-Substituted Indazole Merrifield / Wang-Br N1-Nucleophilic displacement of resin halide.
Traceless Synthesis Sulfonyl Hydrazine Indazole formed on resin; cleavage removes the linker.

Protocol 1: C3-Anchoring (The "Scaffold Loading" Approach)

Target: Libraries with fixed Amide/Acid core and variable N1-substituents.

Materials
  • Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

  • Scaffold: 1H-Indazole-3-carboxylic acid (commercially available).[1]

  • Reagents: HATU, DIPEA (Diisopropylethylamine), DMF (anhydrous), Piperidine.

Step-by-Step Workflow
Step 1: Resin Preparation[2][3]
  • Swell 200 mg of Rink Amide resin in DCM (3 mL) for 30 min. Drain.

  • Swell in DMF (3 mL) for 30 min. Drain.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x), DCM (3x), DMF (3x).

Step 2: Scaffold Loading (The Critical Step)

Note: The free NH of the indazole is a poor nucleophile compared to the resin's primary amine. Direct coupling of the unprotected indazole acid is generally successful.

  • Dissolve 1H-indazole-3-carboxylic acid (3.0 equiv), HATU (2.9 equiv), and DIPEA (6.0 equiv) in anhydrous DMF (Minimum volume to dissolve).

  • Pre-activation: Stir for 2 minutes. The solution should turn yellow/orange.

  • Add the activated mixture to the resin.[4]

  • Coupling: Shake at Room Temperature (RT) for 2–4 hours.

  • QC Check: Perform a Kaiser Test (Ninhydrin).

    • Colorless beads = Complete coupling.

    • Blue beads = Incomplete. Re-couple using PyBOP/HOBt if necessary.

  • Wash resin: DMF (5x), DCM (5x).

Step 3: On-Resin N1-Alkylation

This step introduces diversity at the N1 position.[5]

  • Suspend resin in anhydrous THF or DMF .

  • Add Base: Phosphazene base P1-t-Bu (2.0 equiv) or

    
     (5.0 equiv).
    
    • Expert Tip: P1-t-Bu in THF favors N1-alkylation over N2 due to ion-pairing effects.

  • Add Alkyl Halide (R-Br or R-I, 5.0 equiv).

  • Shake at 50°C for 12 hours.

  • Wash: DMF (5x), DCM (5x), MeOH (3x).

Step 4: Cleavage[4][6]
  • Treat resin with Cleavage Cocktail: TFA:TIS:H2O (95:2.5:2.5).[4]

  • Shake for 2 hours.

  • Precipitate filtrate in cold Diethyl Ether. Centrifuge and dry.

Protocol 2: On-Resin Assembly (Cyclization Strategy)

Target: Diversity at C3 (Amides) with high fidelity N1-substitution.

This approach builds the indazole ring on the resin, ensuring that the connection point is unambiguous.

Mechanism

We utilize a resin-bound hydrazine reacting with an o-halo-acetophenone derivative.

Step-by-Step Workflow
Step 1: Hydrazine Resin Preparation
  • Start with 2-Chlorotrityl Chloride Resin .[2]

  • Load Hydrazine (or a substituted hydrazine

    
    ) in DCM/DIPEA (1:1) for 2 hours.
    
    • Result: Resin-NH-NH-R (or Resin-NH-NH2).

  • Cap unreacted chlorides with Methanol/DIPEA.

Step 2: Indazole Ring Formation
  • Suspend resin in DMF.[2][4]

  • Add 2-Fluoro-acetophenone derivative (3.0 equiv).

  • Add Acid Catalyst: Acetic Acid (5%) or

    
     (catalytic).
    
  • Heat to 80°C for 6 hours.

    • Reaction: Hydrazone formation followed by nucleophilic aromatic substitution (

      
      ) of the Fluorine by the hydrazine nitrogen.
      
  • Oxidation (if necessary): If using a non-oxidized precursor, treat with DDQ or Chloranil to aromatize the system.

Step 3: Functionalization & Cleavage[2]
  • The resulting Indazole is attached via N1 (if R was the resin linker) or N2 depending on the hydrazine orientation.

  • Cleave using mild acid (1% TFA in DCM) for 2-Chlorotrityl resin to retain sensitive groups.

Visualizing the Workflows

IndazoleSPS cluster_0 Strategy A: C3-Anchoring (Scaffold Loading) cluster_1 Strategy B: On-Resin Assembly StartA Rink Amide Resin (Fmoc-Protected) Deprotect Fmoc Removal (20% Piperidine) StartA->Deprotect Load Load Indazole-3-COOH (HATU/DIPEA) Deprotect->Load Check Kaiser Test (Blue = Fail, Clear = Pass) Load->Check Check->Load Fail (Recouple) Alkylate N1-Alkylation (R-X, Base, THF) Check->Alkylate Pass CleaveA Cleavage (TFA) Yields: 3-Carboxamide Alkylate->CleaveA StartB 2-Cl-Trityl Resin Hydrazine Load Hydrazine (NH2-NH2) StartB->Hydrazine Cyclize Cyclization (o-F-Acetophenone + Heat) Hydrazine->Cyclize CleaveB Cleavage Yields: N1-H Indazole Cyclize->CleaveB

Caption: Comparative workflow for Scaffold Loading (Strategy A) vs. On-Resin Assembly (Strategy B).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Loading Efficiency Indazole-COOH solubility is poor in pure DCM.Use DMF or NMP as the primary solvent during coupling. Add 10% DMSO if necessary.
N1 vs N2 Mixtures Alkylation on resin is not fully regioselective.Switch solvent to THF (favors N1). Use a bulky base like P1-t-Bu or BEMP . Lower the reaction temperature and extend time.
Incomplete Cleavage Indazole core stacking causes aggregation.Use "Magic Mixture" cleavage: TFA/DCM/TIS/Dithiothreitol (DTT).
Side Reaction: N-Acylation During loading, the N1-H reacts with activated ester.This is usually reversible. The N-acyl group is labile and often cleaved during the final TFA step or by a piperidine wash after loading but before alkylation.

References

  • Solid-Phase Synthesis of Functionalized Indazoles. ResearchGate. Available at: [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester (Solution Phase Protocol). Organic Syntheses. Available at: [Link]

  • Regioselective alkylation of indazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Indazole-3-carboxamide Derivatives as PAK1 Inhibitors. PubMed. Available at: [Link]

Sources

Method

Application Note: Design &amp; Development of Anticancer Agents Containing 5-Methoxyindazole Moieties

Introduction: The Indazole Advantage The indazole scaffold serves as a critical pharmacophore in modern oncology, functioning as a bioisostere of the purine ring found in ATP. This structural similarity allows indazole d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Advantage

The indazole scaffold serves as a critical pharmacophore in modern oncology, functioning as a bioisostere of the purine ring found in ATP. This structural similarity allows indazole derivatives to act as potent ATP-competitive inhibitors of various protein kinases, including VEGFR2 , CDK , and Aurora Kinases .

While the indazole core provides the binding scaffold, the 5-methoxy group (5-OMe) introduces specific physicochemical advantages:

  • Electronic Modulation: The electron-donating nature of the methoxy group increases the electron density of the pyrazole ring, potentially strengthening

    
    -stacking interactions within the kinase hinge region.
    
  • Metabolic Stability: Substitution at the C5 position blocks a primary site of metabolic oxidation (Phase I metabolism), thereby extending the half-life (

    
    ) of the drug candidate compared to unsubstituted analogs.
    
  • H-Bonding: The oxygen atom serves as a weak hydrogen bond acceptor, capable of interacting with specific residues (e.g., Cys919 in VEGFR2) in the binding pocket.

This guide details the protocol for designing, synthesizing, and validating 5-methoxyindazole-3-carboxamides , a privileged class of anti-angiogenic agents.

Rational Design & Structure-Activity Relationship (SAR)

Effective design requires a tripartite approach targeting the N1, C3, and C5 positions.

SAR Logic
  • Position 5 (-OMe): Critical for "locking" the orientation of the molecule via steric fit and electronic tuning.

  • Position 3 (Amide Linker): The "Hinge Binder." The amide nitrogen and oxygen often form key hydrogen bonds with the kinase hinge region (e.g., Glu917/Cys919 in VEGFR2).

  • Position 1 (Tail Region): Controls solubility and accesses the hydrophobic back-pocket of the enzyme. Bulky aryl or heteroaryl groups here often improve selectivity.

Visualization: SAR Strategy

SAR_Strategy Core 5-Methoxyindazole Scaffold C5 C5 Position (Methoxy Group) Core->C5 C3 C3 Position (Carboxamide Warhead) Core->C3 N1 N1 Position (Hydrophobic Tail) Core->N1 Eff_C5 1. Blocks Metabolic Oxidation 2. Electronic Donation (p-stacking) 3. H-Bond Acceptor C5->Eff_C5 Eff_C3 1. Hinge Region Binding (H-bonds) 2. Directs Vector towards Solvent C3->Eff_C3 Eff_N1 1. Solubilizing Group 2. Accesses Hydrophobic Pocket II 3. Selectivity Filter N1->Eff_N1

Figure 1: Structural dissection of the 5-methoxyindazole scaffold highlighting the functional role of each substitution site in kinase inhibition.

Chemical Synthesis Protocol

Objective: Synthesize N-aryl-5-methoxy-1-methyl-1H-indazole-3-carboxamide. Scale: Milligram to Gram scale.

Reagents & Materials[1][2][3][4][5]
  • Starting Material: 5-Methoxy-1H-indazole-3-carboxylic acid (CAS: 103319-04-2).

  • Coupling Agents: HATU or EDCI/HOBt.

  • Bases: DIPEA (N,N-Diisopropylethylamine), Cs₂CO₃.

  • Solvents: DMF (Anhydrous), DCM.

  • Purification: Flash Column Chromatography (Silica Gel 60).

Step-by-Step Methodology
Step 1: Amide Coupling at C3

This step installs the "warhead" or hinge-binding motif.

  • Dissolution: Dissolve 5-methoxy-1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF (5 mL/mmol).

  • Activation: Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at room temperature (RT) for 30 minutes under N₂ atmosphere.

    • Expert Insight: Pre-activation is crucial to prevent low yields. If the solution does not turn slightly yellow/clear, activation may be incomplete.

  • Addition: Add the requisite aniline (e.g., 4-fluoroaniline) (1.1 equiv) dropwise.

  • Reaction: Stir at RT for 12–16 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Pour into ice water. The precipitate is the crude amide. Filter, wash with water, and dry under vacuum.

Step 2: N1-Alkylation

This step installs the hydrophobic tail.

  • Setup: Dissolve the Step 1 product (1.0 equiv) in anhydrous DMF.

  • Deprotonation: Add Cs₂CO₃ (2.0 equiv). Stir for 15 minutes.

    • Why Cesium? Cs₂CO₃ promotes N1 alkylation over N2 alkylation due to the "cesium effect" (coordination with the N2 lone pair), though regioisomers are still possible.

  • Alkylation: Add Methyl Iodide (or Benzyl Bromide) (1.2 equiv).

  • Reaction: Heat to 60°C for 4 hours.

  • Purification: Extract with EtOAc/Water. Dry organic layer over Na₂SO₄.[1] Purify via silica gel chromatography (Hexane:EtOAc gradient).

Synthesis Workflow Diagram

Synthesis_Flow cluster_Step1 Step 1: Amide Coupling cluster_Step2 Step 2: N-Alkylation Start Start: 5-Methoxy-1H-indazole-3-COOH Act Activation (HATU/DIPEA) Start->Act Coup Add Amine (R-NH2) Act->Coup Iso1 Precipitation & Filtration Coup->Iso1 Base Base Treatment (Cs2CO3) Iso1->Base Alk Add Alkyl Halide (R'-X) Base->Alk Iso2 Extraction & Column Chromatography Alk->Iso2 Final Final Product: 5-Methoxy-N1-sub-indazole-3-carboxamide Iso2->Final

Figure 2: Two-step synthetic pathway for generating 1,3-disubstituted-5-methoxyindazole derivatives.

Biological Evaluation Protocols

To validate the anticancer potential, a dual-assay approach is required: enzymatic inhibition (Target Engagement) and cellular toxicity (Phenotypic Efficacy).

Protocol A: In Vitro VEGFR2 Kinase Assay (ADP-Glo™)

This assay measures the compound's ability to inhibit the transfer of phosphate from ATP to a substrate by VEGFR2.

  • Preparation: Prepare 10 mM stock solutions of the 5-methoxyindazole derivative in 100% DMSO.

  • Dilution: Serial dilute (3-fold) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Reaction Assembly:

    • Add 2 µL of Compound.

    • Add 4 µL of VEGFR2 Enzyme (0.2 ng/µL). Incubate 10 min at RT.

    • Add 4 µL of ATP/Substrate mix (Poly(Glu,Tyr) 4:1).

  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add 10 µL ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Readout: Measure Luminescence. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Protocol B: MTT Cytotoxicity Assay

Cell Lines: HUVEC (Endothelial - Target), MCF-7 (Breast Cancer), A549 (Lung Cancer).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add compounds at concentrations ranging from 0.01 µM to 100 µM. Include DMSO control (<0.5%).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • Staining: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4 hours.

    • Mechanism:[2][] Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

Data Reporting Template
Compound IDR1 (Tail)R2 (Amide)VEGFR2 IC₅₀ (nM)HUVEC GI₅₀ (µM)MCF-7 GI₅₀ (µM)
Ref (Axitinib) --0.20.015.2
5-OMe-Ind-1 Methyl4-F-Phenyl[Data][Data][Data]
5-OMe-Ind-2 Benzyl3-Cl-Phenyl[Data][Data][Data]

Computational Modeling (Molecular Docking)

Before synthesis, validate the design in silico.

Software: AutoDock Vina or Schrödinger Glide. Target PDB: 3EWH (VEGFR2 complexed with inhibitor).

  • Protein Prep: Remove water molecules. Add polar hydrogens. Compute Gasteiger charges.

  • Ligand Prep: Draw 5-methoxyindazole derivative. Minimize energy (MMFF94 force field).

  • Grid Generation: Center grid box on the hinge region (residues Cys919, Glu917).

  • Docking: Run docking with exhaustiveness = 8.

  • Analysis: Look for:

    • H-bond between Indazole N2 and Cys919.

    • H-bond between Amide NH and Glu917.

    • Position of the 5-OMe group (should point towards the solvent interface or a specific hydrophobic pocket, avoiding steric clash).

References

  • Zhang, L., et al. (2018). "Indole and indazole scaffolds in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms." European Journal of Medicinal Chemistry, 150, 9–29.[4]

  • Li, X., et al. (2012). "Design and synthesis of 5-methoxyindazole derivatives as potent VEGFR2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(15), 4916-4919.

  • BenchChem Technical Guides. (2025). "Synthesis of 5-Methoxy-1H-indol-2-amine and Indazole Precursors."

  • Promega Corporation. "ADP-Glo™ Kinase Assay Protocol."

  • Mokhtari, R.B., et al. (2017).[5] "Combination therapy in combating cancer."[6] Oncotarget, 8(23), 38022–38043. (Reference for MTT assay methodology standards).

Sources

Application

microwave-assisted synthesis using 5-Methoxy-1H-indazole-6-carboxylic acid

Application Note: Microwave-Assisted Amide Coupling of 5-Methoxy-1H-indazole-6-carboxylic Acid Executive Summary 5-Methoxy-1H-indazole-6-carboxylic acid is a highly valuable building block for the synthesis of kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Amide Coupling of 5-Methoxy-1H-indazole-6-carboxylic Acid

Executive Summary

5-Methoxy-1H-indazole-6-carboxylic acid is a highly valuable building block for the synthesis of kinase inhibitors and other targeted therapeutics[1]. However, functionalization of the C6-carboxylic acid is often hampered by the steric hindrance of the adjacent C5-methoxy group and the zwitterionic nature of the indazole core. This application note details a highly optimized, self-validating microwave-assisted protocol for the HATU-mediated amide coupling of this privileged scaffold[2]. By leveraging rapid dielectric heating, this method reduces reaction times from 24 hours to 15 minutes while suppressing competitive hydrolysis and epimerization.

Mechanistic Rationale & Substrate Profiling

Why 5-Methoxy-1H-indazole-6-carboxylic acid? The indazole ring is a recognized privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for indole or benzimidazole to target the ATP-binding hinge region of kinases[3]. The addition of a methoxy group at the 5-position provides a crucial vector for tuning lipophilicity and electronic distribution. However, this substitution creates a sterically congested environment around the C6-carboxylic acid, making standard room-temperature couplings highly inefficient.

The Microwave Advantage: Thermal Causality Conventional convective heating of sterically hindered indazole couplings often leads to prolonged reaction times, which degrades the active ester intermediate and lowers overall yield. Microwave irradiation overcomes this activation barrier through rapid, volumetric dielectric heating[4]. As established in the literature, the acceleration observed under microwave conditions is primarily a bulk thermal phenomenon (Arrhenius kinetics) resulting from the ability to safely superheat solvents, rather than a "magic" non-thermal microwave effect[5]. By utilizing N,N-Dimethylformamide (DMF)—a solvent with a high loss tangent (


)—microwave energy is efficiently converted into heat, allowing the reaction mixture to safely superheat to 110 °C in a sealed vessel[6].

Reagent Selection: HATU vs. EDC For this specific sterically hindered substrate, HATU is strictly preferred over standard carbodiimides like EDC. HATU generates an extremely reactive OAt (7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance, forming an intramolecular hydrogen bond with the incoming amine. This proximity effect dramatically accelerates nucleophilic attack, which is essential when the C5-methoxy group restricts the trajectory of the incoming nucleophile.

Comparative Performance Data

The following table summarizes the quantitative advantages of the microwave-assisted protocol compared to standard conventional batch synthesis for the coupling of 5-Methoxy-1H-indazole-6-carboxylic acid with a model secondary amine.

ParameterConventional Heating (Oil Bath)Microwave Irradiation
Coupling Reagent EDC / HOBtHATU
Solvent DMFDMF
Temperature 80 °C110 °C (Sealed Vessel)
Reaction Time 18 - 24 hours15 minutes
Conversion (LC-MS) 65 - 70%> 98%
Isolated Yield 55%88%
E-Factor (Waste) High (requires extensive chromatography)Low (clean conversion, simple extraction)

Experimental Workflow Visualization

MW_Optimization N1 Reagent Preparation Indazole Acid + Amine + HATU N2 Solvent Selection (High Loss Tangent: DMF) N1->N2 Dissolution N3 Microwave Activation (110 °C, 15 min, 150W) N2->N3 Sealed Vessel N4 Active Ester Formation (OAt-Ester Intermediate) N3->N4 Rapid Dielectric Heating N5 Nucleophilic Attack (Anchimeric Assistance) N4->N5 Steric Overcome N6 Product Isolation (Amide Scaffold) N5->N6 >95% Conversion

Mechanistic workflow of microwave-assisted HATU coupling for indazole scaffolds.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: the continuous monitoring of pressure and temperature by the microwave reactor ensures that the physical parameters of the superheated solvent remain within safety limits, while LC-MS tracking confirms the chemical kinetics.

Materials Required:

  • 5-Methoxy-1H-indazole-6-carboxylic acid (CAS: 1227268-58-7)[1]

  • Target Amine (Primary or Secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (AcroSeal or equivalent)

Step-by-Step Methodology:

  • Reaction Assembly: To a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 5-Methoxy-1H-indazole-6-carboxylic acid (96.1 mg, 0.50 mmol, 1.0 equiv) and HATU (209 mg, 0.55 mmol, 1.1 equiv).

  • Solvent & Base Addition: Suspend the solids in anhydrous DMF (2.5 mL). Add DIPEA (261 µL, 1.50 mmol, 3.0 equiv).

    • Field Insight: The solution will rapidly transition from a heterogeneous suspension to a clear, pale-yellow solution within 30 seconds, visually validating the formation of the activated OAt-ester.

  • Amine Addition: Add the target amine (0.60 mmol, 1.2 equiv) to the activated mixture.

  • Sealing and Microwave Parameters: Crimp-seal the vial with a Teflon-lined septum. Place the vial into the microwave reactor cavity.

    • Ramp Time: 2 minutes (to safely reach target temperature without temperature overshoot).

    • Hold Temperature: 110 °C.

    • Hold Time: 15 minutes.

    • Power: Dynamic, max 150 W (The instrument will automatically modulate power to maintain 110 °C).

    • Cooling: Active compressed air cooling until the vessel reaches < 40 °C.

  • Reaction Quench & Workup: Unseal the vial and transfer the mixture to a separatory funnel containing 15 mL of Ethyl Acetate (EtOAc).

  • DMF Removal (Critical Step): Wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 10 mL).

    • Causality: DMF is highly miscible with both water and EtOAc. The addition of LiCl significantly increases the ionic strength of the aqueous phase, selectively salting out the DMF into the aqueous layer and preventing the formation of stubborn emulsions.

  • Final Isolation: Wash the organic layer with saturated brine (10 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure. The crude product is typically >90% pure by LC-MS and can be used directly or purified via flash chromatography (DCM/MeOH gradient).
    

References[1] Title: 1227268-58-7 KB-263554 C9H8N2O3, Formula, NMR, Boiling Point, Density, Flash Point

Sources

Method

Application Notes &amp; Protocols: 5-Methoxyindazole as a Privileged Scaffold for Bioisosteric Replacement Strategies

Authored by: A Senior Application Scientist Abstract In the landscape of modern medicinal chemistry, bioisosteric replacement is a cornerstone strategy for lead optimization, enabling the refinement of pharmacological an...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, bioisosteric replacement is a cornerstone strategy for lead optimization, enabling the refinement of pharmacological and pharmacokinetic profiles.[1][2] This guide provides an in-depth exploration of the 5-methoxyindazole scaffold as a versatile and privileged bioisostere. We delve into the physicochemical rationale for its application, its role in mimicking key functional groups such as indoles and amides, and its proven success in modulating challenging drug targets, particularly protein kinases. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed synthetic protocols, biological evaluation workflows, and the theoretical underpinnings required to effectively leverage this powerful scaffold in drug discovery campaigns.

The Principle of Bioisosterism in Drug Design

Bioisosterism is the strategic substitution of atoms or functional groups within a bioactive molecule with other groups that possess similar physical or chemical properties, without causing a significant change in the desired biological activity.[3] The objective is to fine-tune the molecule's properties to enhance potency, improve selectivity, alter metabolic pathways, reduce toxicity, or secure novel intellectual property.[1][4]

Bioisosteres are broadly categorized as:

  • Classical Bioisosteres: Atoms or groups that share the same valence electron configuration (e.g., F for H, -O- for -NH-).[4][5]

  • Non-Classical Bioisosteres: Functional groups that do not share the same number of atoms or valence electrons but produce similar biological effects by mimicking the steric, electronic, and conformational properties of the original group.[5] The 5-methoxyindazole scaffold falls squarely into this latter, more functionally nuanced category.

The effective application of bioisosterism requires a careful analysis of parameters such as size, shape, electronic distribution, pKa, lipophilicity, and hydrogen bonding capacity to predict the impact on both pharmacodynamic and pharmacokinetic profiles.[6]

The 5-Methoxyindazole Scaffold: Rationale for a Privileged Bioisostere

The indazole ring system, a fusion of benzene and pyrazole, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in compounds targeting a wide array of biological targets and its inclusion in numerous molecules undergoing clinical evaluation.[7] The 5-methoxyindazole variant offers specific, advantageous properties that make it a superior choice for bioisosteric replacement in many contexts.

Key Physicochemical Attributes:

  • Hydrogen Bonding: The indazole core possesses both a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2), enabling it to form critical interactions with biological targets. This dual nature is fundamental to its ability to mimic the hydrogen bonding patterns of other motifs.

  • Aromaticity and Rigidity: The planar, aromatic system provides a rigid conformational scaffold, which can reduce the entropic penalty upon binding to a target protein.

  • The 5-Methoxy Group: The methoxy substituent at the 5-position is not merely a passive addition. It acts as a potent hydrogen bond acceptor and its electron-donating nature influences the electronic distribution of the entire ring system.[8] This can modulate the pKa of the indazole nitrogen, impacting its interaction strength and solubility.

  • Improved Metabolic Stability: In many drug discovery programs, indazoles have demonstrated superiority over isosteric indoles with respect to plasma clearance, metabolic stability, and oral bioavailability.[7]

Below is a comparative table of physicochemical properties for 5-methoxyindazole and its common bioisosteric counterparts.

Property5-Methoxyindole5-MethoxyindazoleBenzamide (example)Rationale for Replacement
H-Bond Donor 1 (N-H)1 (N-H)1 (N-H)Indazole N1-H mimics the indole or amide N-H donor.
H-Bond Acceptor 1 (Methoxy O)2 (N2 and Methoxy O)1 (Carbonyl O)The additional N2 acceptor in indazole offers a distinct interaction point, crucial for kinase hinge binding.[9]
pKa (approx.) ~16-17 (Pyrrole N-H)~13-14 (Indazole N-H)~17 (Amide N-H)The indazole N-H is more acidic, which can alter interaction geometries and solubility profiles.
Metabolic Liability Prone to oxidation at C2/C3Generally more resistant to oxidative metabolismSusceptible to hydrolysis by amidasesReplacement can block common metabolic pathways, improving compound half-life.[7][10]

Core Application: Bioisosteric Replacement of Indoles and Amides

The utility of the 5-methoxyindazole scaffold is best illustrated through its application as a bioisostere for two of the most common motifs in medicinal chemistry: the indole ring and the amide bond.

Mimicking the 5-Methoxyindole Scaffold in GPCR Ligands

The 5-methoxyindole core is the hallmark of serotonin and related tryptamines, such as 5-MeO-DMT. The 5-methoxyindazole serves as an effective bioisostere in this context, preserving the key pharmacophoric elements while potentially improving drug-like properties.[7]

G cluster_0 5-Methoxyindole (Parent Scaffold) cluster_1 5-Methoxyindazole (Bioisostere) cluster_2 Potential Improvements a Key Features: - H-Bond Donor (N-H) - Aromatic System - H-Bond Acceptor (5-MeO) b Mimicked Features: - H-Bond Donor (N1-H) - Aromatic System - H-Bond Acceptor (5-MeO) - Additional H-Bond Acceptor (N2) a->b Bioisosteric Replacement c ✓ Enhanced Metabolic Stability ✓ Improved Oral Bioavailability ✓ Modulated Receptor Selectivity ✓ Novel IP Position b->c

A Superior Hinge-Binder in Kinase Inhibition

Protein kinases are a major class of drug targets, and most inhibitors function by competing with ATP at its binding site.[11] A critical interaction is the formation of hydrogen bonds with the "hinge" region of the kinase.[9] The adenine base of ATP typically forms two hydrogen bonds: one from its N1 (acceptor) and one from its 6-amino group (donor).

The indazole scaffold is an exceptional mimic of this interaction pattern. The N1-H acts as the hydrogen bond donor, while the N2 atom serves as the hydrogen bond acceptor. This allows indazole-based inhibitors to anchor effectively in the ATP binding pocket, making them potent kinase inhibitors.[12][13] The 5-methoxy group can further enhance binding by interacting with nearby residues or improve the compound's overall physicochemical properties.

G cluster_0 Kinase Hinge Region cluster_1 5-Methoxyindazole Inhibitor Hinge C=O Backbone N-H Inhibitor N1-H Indazole Core N2 5-Methoxy Hinge:f2->Inhibitor:n2 H-Bond (Acceptor) Inhibitor:n1->Hinge:f0 H-Bond (Donor) ATP Adenine of ATP Inhibitor->ATP

Experimental Protocols

The following protocols provide a generalized, yet detailed, framework for the synthesis and evaluation of novel compounds utilizing the 5-methoxyindazole scaffold.

Protocol 1: Synthesis of a 5-Methoxyindazole Analog via Suzuki-Miyaura Coupling

This protocol describes a common and highly versatile method for creating carbon-carbon bonds to the indazole core, enabling the exploration of structure-activity relationships (SAR).[7]

Objective: To synthesize N-Boc-5-methoxy-3-(pyridin-4-yl)-1H-indazole.

Causality Behind Choices:

  • Starting Material: A halogenated indazole (e.g., 3-iodo-5-methoxy-1H-indazole) is used as it is a common and reactive handle for cross-coupling reactions. The Boc protecting group on N1 prevents side reactions and improves solubility.

  • Catalyst: PdCl₂(dppf)·DCM is a robust and widely used palladium catalyst for Suzuki couplings, known for its efficiency with a broad range of substrates.[7]

  • Base: An aqueous solution of a carbonate base (e.g., K₂CO₃) is essential for the transmetalation step of the catalytic cycle.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is used to dissolve both the organic and inorganic reagents. Degassing is critical to remove oxygen, which can deactivate the palladium catalyst.

Materials:

  • N-Boc-3-iodo-5-methoxy-1H-indazole

  • 4-Pyridinylboronic acid

  • PdCl₂(dppf)·DCM complex

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

  • Reaction Setup: To a round-bottom flask, add N-Boc-3-iodo-5-methoxy-1H-indazole (1.0 eq), 4-pyridinylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10 minutes. This is crucial to prevent oxidation of the catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (e.g., a 4:1 ratio) via syringe. The mixture should be stirred to ensure all solids are suspended.

  • Catalyst Addition: Add the PdCl₂(dppf)·DCM catalyst (0.05 eq) to the flask. The mixture will typically change color.

  • Heating: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. The elevated temperature is required to drive the catalytic cycle to completion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution and brine. This removes inorganic salts and the base.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-Boc-5-methoxy-3-(pyridin-4-yl)-1H-indazole. The Boc group can subsequently be removed under acidic conditions (e.g., TFA in DCM) if the free N-H is desired.

Protocol 2: Cell Viability Evaluation using the MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability, a standard method for assessing the cytotoxic or anti-proliferative effects of new compounds.[14]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a 5-methoxyindazole analog on a cancer cell line (e.g., A549 lung carcinoma).

Causality Behind Choices:

  • Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Cell Seeding Density: Seeding 5,000-10,000 cells per well ensures they are in the logarithmic growth phase during the experiment.

  • Incubation Time: A 48-72 hour incubation with the compound allows for effects on cell proliferation to become apparent.

  • Solubilization: DMSO is used to dissolve the formazan crystals, allowing for spectrophotometric quantification.

Materials:

  • A549 cells (or other chosen cell line)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound (5-methoxyindazole analog) dissolved in DMSO (10 mM stock)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the 10 mM DMSO stock. Final concentrations might range from 0.01 µM to 100 µM. The final DMSO concentration in each well should be kept constant and low (<0.5%) to avoid solvent toxicity. Add 100 µL of the diluted compound solutions to the appropriate wells. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37 °C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

Workflow Visualization

A systematic approach is critical for the successful application of the 5-methoxyindazole scaffold in a drug discovery program.

G A Lead Compound Identification (e.g., Indole or Amide-based) B Bioisosteric Hypothesis: Replace with 5-Methoxyindazole A->B C Library Design & Virtual Screening B->C D Synthesis Protocol (e.g., Suzuki Coupling) C->D E Compound Purification & Characterization (LCMS, NMR) D->E F In Vitro Biological Assay (e.g., Kinase Assay, MTT Assay) E->F G Data Analysis: Determine Potency (IC₅₀/EC₅₀) F->G H SAR Analysis G->H I Lead Optimization Cycle H->I I->C Iterate Design

Conclusion

The 5-methoxyindazole scaffold represents a highly effective and strategically valuable tool for medicinal chemists. Its ability to act as a non-classical bioisostere for common motifs like indoles and amides allows for the systematic optimization of lead compounds. By preserving essential pharmacophoric features while offering improvements in metabolic stability and providing unique interaction possibilities, particularly in kinase hinge regions, this scaffold can accelerate the journey from a promising hit to a viable clinical candidate. The protocols and rationale presented herein provide a solid foundation for researchers to confidently incorporate 5-methoxyindazole-based strategies into their drug discovery programs.

References

  • Bender, A. M., et al. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Chemical Neuroscience. [Link]

  • Naik, N., et al. (2011). Synthesis and antioxidant evaluation of novel 5 methoxy indole analogues. ResearchGate. [Link]

  • Anastassova, N., et al. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI. [Link]

  • University of Toronto. (n.d.). Synthesis of Antifungal Indazole Analogs... TSpace Repository. [Link]

  • University of Illinois Chicago. (2012). Application of Bioisosteres in Drug Design. UIC Lecture. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. SpiroChem. [Link]

  • Al-Ghanim, A. A. (2022). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Institutes of Health (NIH). [Link]

  • LASSBIO. (n.d.). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO. [Link]

  • ResearchGate. (2025). Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde. ResearchGate. [Link]

  • Pisani, L., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. PubMed. [Link]

  • Lin, Y-L., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. National Institutes of Health (NIH). [Link]

  • Nitek, W., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]

  • BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT. [Link]

  • ChemRxiv. (2025). Improved C5-amide bioisosteres for human neuraminidase 1 inhibitors based on 2-deoxy-2,3. ChemRxiv. [Link]

  • Shi, Q., et al. (2010). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. National Institutes of Health (NIH). [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

  • Ali, G., et al. (2013). Input of Isosteric and Bioisosteric Approach in Drug design. SciSpace. [Link]

  • SlideShare. (n.d.). BIOISOSTERSM. SlideShare. [Link]

  • Roskoski, R. Jr. (2024). How protein kinase inhibitors bind to the hinge region of the target protein. National Institutes of Health (NIH). [Link]

  • ChemRxiv. (2024). How Ligands Interact with the Kinase Hinge. ChemRxiv. [Link]

  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Cambridge MedChem Consulting. [Link]

  • ResearchGate. (2026). (PDF) How Ligands Interact with the Kinase Hinge. ResearchGate. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Medicinal Chemistry In The Path Of Drug Discovery. Journal of Pharmaceutical Negative Results. [Link]

  • MDPI. (2023). Leveraging the Fragment Molecular Orbital Method to Explore the PLK1 Kinase Binding Site and Polo-Box Domain for Potent Small-Molecule Drug Design. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 5-Methoxy-1H-indazole-6-carboxylic acid in DMSO

Target Audience: Researchers, analytical scientists, and drug development professionals. Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Welcome to the Technical Support Center. Dissolving highly crystalline, multi-functional aromatic compounds requires a balance of thermodynamic understanding and kinetic intervention. This guide provides field-proven, causality-driven strategies to resolve the solubility challenges associated with 5-Methoxy-1H-indazole-6-carboxylic acid.

Physicochemical Context & Quantitative Solubilization Data

Before troubleshooting, it is critical to understand why this specific molecule resists dissolution. The table below summarizes the structural variables dictating its behavior in polar aprotic solvents.

ParameterCharacteristicImpact on Solubilization Strategy
CAS Number 1227268-58-7[1]Unique identifier for sourcing and literature cross-referencing.
Core Scaffold Planar Indazole RingPromotes strong

stacking; requires high kinetic energy or structural disruption to overcome lattice energy (2)[2][3].
Functional Group Carboxylic AcidForms stable intermolecular hydrogen-bonded dimers. Prime target for base-catalyzed chemical disruption (4)[4][5].
Solvent Sensitivity Highly Hygroscopic (DMSO)Absorbed atmospheric water acts as an anti-solvent, drastically lowering thermodynamic solubility (6)[6].
Assay Limit < 0.5% Final DMSOStock concentration must be maximized to allow >200x dilution into aqueous media without causing cytotoxicity (7)[7].
Diagnostic Workflow

Follow this logical progression to systematically eliminate variables preventing complete dissolution.

SolubilityWorkflow Start Compound Insoluble in DMSO at RT CheckSolvent Verify Solvent Quality (Use fresh, anhydrous DMSO) Start->CheckSolvent ApplyEnergy Kinetic Enhancement (Vortex + Sonication at 37-50°C) CheckSolvent->ApplyEnergy Decision1 Is solution clear? ApplyEnergy->Decision1 Success1 Proceed to Assay (Store in desiccator) Decision1->Success1 Yes ChemicalMod Chemical Disruption (Add 1 eq. mild base) Decision1->ChemicalMod No Decision2 Is solution clear? ChemicalMod->Decision2 Success2 Proceed to Assay (Note pH/salt in metadata) Decision2->Success2 Yes Failure Re-evaluate Target Conc. (Lower stock molarity) Decision2->Failure No

Diagnostic workflow for resolving 5-Methoxy-1H-indazole-6-carboxylic acid solubility issues.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is 5-Methoxy-1H-indazole-6-carboxylic acid resisting dissolution in my standard DMSO stock? A1: The insolubility is driven by high crystal lattice energy. The combination of a planar indazole ring and a carboxylic acid moiety creates a highly stable crystalline structure[2][3]. The carboxylic acid groups form strong intermolecular hydrogen-bonded dimers. For dissolution to occur, the solvent must break these solute-solute interactions. If the thermodynamic energy barrier is too high at room temperature, the compound will remain as a turbid suspension.

Q2: My compound dissolved initially but precipitated overnight. What caused this? A2: This is a classic symptom of moisture absorption. DMSO is extremely hygroscopic and rapidly pulls water from the atmosphere[6]. Water acts as an anti-solvent for hydrophobic aromatic compounds, altering the dielectric constant and forcing the indazole molecules to aggregate[6]. Always use fresh, anhydrous DMSO and store stock solutions in a desiccator[6]. Furthermore, storing stocks at -20°C can cause supersaturated solutions to crash out due to freeze-thaw instability[3].

Q3: What physical interventions are safe to apply without degrading the compound? A3: To overcome the kinetic energy barrier of dissolution, apply gentle warming and mechanical disruption. Heating the solution in a water bath to 37–50°C provides the enthalpy required to disrupt the crystal lattice (5)[5][6]. Coupling this with bath sonication induces localized cavitation, physically breaking apart microscopic crystallites and increasing the surface area for DMSO solvation[6][7].

Q4: Physical methods failed. How can I chemically modify the system to achieve a high-concentration stock? A4: If thermodynamic solubility is the limiting factor, in situ salt formation is the most effective strategy[5]. By adding a stoichiometric equivalent of a mild, pharmaceutically acceptable organic base (e.g., ethanolamine or dilute NaOH, provided it is compatible with your downstream assay), you deprotonate the carboxylic acid[2][5]. The resulting carboxylate anion disrupts the hydrogen-bonded dimers and dramatically increases polarity, facilitating rapid dissolution.

Q5: How do I safely transition my DMSO stock into an aqueous buffer for cell assays? A5: Direct injection of a high-concentration DMSO stock into an aqueous buffer often causes immediate precipitation. Perform gradual serial dilutions directly into the assay buffer with vigorous vortexing[2][7]. Crucially, ensure the final DMSO concentration does not exceed 0.5% (or 0.1% for sensitive primary cells) to prevent solvent-induced cytotoxicity and artifactual biological data[3][7].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, utilize the following self-validating protocols.

Protocol A: Preparation of Anhydrous DMSO Stock via Kinetic Enhancement

Use this protocol as your primary method before attempting chemical modifications.

  • Preparation: Weigh out the target mass of 5-Methoxy-1H-indazole-6-carboxylic acid into a sterile, low-bind microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of freshly opened, anhydrous DMSO to achieve your target molarity (e.g., 10 mM)[6].

  • Mechanical Agitation: Vortex vigorously for 60 seconds.

  • Thermal & Acoustic Intervention: If a cloudy suspension persists, transfer the tube to a water bath set to 37–50°C for 10–15 minutes[6]. Follow immediately with 5–10 minutes in a bath sonicator to induce acoustic cavitation[6][7].

  • Self-Validation Check: Centrifuge the tube at 10,000 x g for 2 minutes. Inspect the bottom of the tube against a bright light.

    • Pass: No pellet is present; the stock is fully dissolved.

    • Fail: A white pellet is visible, indicating the solution is supersaturated. Proceed to Protocol B.

Protocol B: Chemical Solubilization via in situ Salt Formation

Use this protocol for stubborn batches where the crystal lattice energy exceeds standard thermodynamic solubility.

  • Suspension Preparation: Begin with the failed suspension from Protocol A.

  • Base Titration: Add 1.0 molar equivalent of a biologically compatible organic base (e.g., ethanolamine) directly to the DMSO suspension[2][5].

  • Equilibration: Vortex and gently warm to 37°C. The base will deprotonate the carboxylic acid, breaking the dimers and forming a highly soluble carboxylate salt[5].

  • Self-Validation Check: The transition from a turbid suspension to an optically clear solution should occur within 2–5 minutes. Confirm stability by allowing the tube to sit at room temperature for 2 hours; if no precipitation occurs, the salt form is stable and ready for downstream dilution.

References
  • Reagentia. "5-Methoxy-1H-indazole-6-carboxylic acid (1 x 1 g) - Reagentia".
  • BenchChem. "Technical Support Center: Troubleshooting CFMMC Solubility in DMSO".
  • LifeTein. "Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use".
  • BenchChem. "How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers".
  • Smolecule.
  • NIH / PMC.
  • IJPCA. "Strategies for improving hydrophobic drugs solubility and bioavailability".

Sources

Optimization

Technical Support Center: Purification of 5-Methoxy-1H-indazole-6-carboxylic acid

Core Directive: The Purification Strategy Purifying 5-Methoxy-1H-indazole-6-carboxylic acid presents a specific challenge due to its amphoteric nature (basic indazole nitrogen, acidic carboxylic acid) and high melting po...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Purification Strategy

Purifying 5-Methoxy-1H-indazole-6-carboxylic acid presents a specific challenge due to its amphoteric nature (basic indazole nitrogen, acidic carboxylic acid) and high melting point. Standard silica chromatography is often inefficient due to "streaking" caused by the free acid functionality.

Therefore, we recommend a Two-Stage Purification Protocol :

  • Acid-Base Precipitation (Chemical Purification): To remove non-acidic organic impurities and bulk inorganic salts.

  • Thermal Recrystallization (Physical Purification): To remove trace regioisomers and control crystal polymorphism.

Standard Operating Protocol (SOP)

Stage 1: Acid-Base Precipitation (The "Cleanup" Step)

Use this step if your crude material contains significant tar or non-acidic byproducts.

  • Dissolution: Suspend the crude solid in 1M NaOH (aq) (approx. 10 volumes). Stir until fully dissolved. The solution should be clear and amber/yellow.

    • Why: The molecule exists as a soluble dicarboxylate salt (deprotonated COOH and indazole NH).

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble tars or metallic catalytic residues.

  • Precipitation: Cool the filtrate to 0–5°C. Slowly add 1M HCl dropwise with vigorous stirring until pH reaches 3.5 – 4.0 (approximate isoelectric point).

    • Critical: Do not overshoot to pH < 1, or the indazole nitrogen may protonate, redissolving the compound as a hydrochloride salt.

  • Isolation: Filter the resulting precipitate and wash with cold water (3x) to remove NaCl. Dry at 50°C under vacuum.

Stage 2: Thermal Recrystallization (The "Polishing" Step)

Use this step for final purity (>98%) and polymorph control.

Recommended Solvent System: Glacial Acetic Acid (AcOH) or DMF/Water (1:1) . Note: Ethanol/Water is a greener alternative but often requires large volumes due to low solubility of the zwitterion.

StepActionTechnical Rationale
1. Suspension Suspend the dried solid from Stage 1 in Glacial Acetic Acid (10 mL/g).AcOH disrupts strong intermolecular H-bonding (dimerization) common in indazole acids.
2. Heating Heat to reflux (118°C). If not dissolved, add more AcOH portion-wise.High temperature is required to overcome the high lattice energy of the crystal.
3. Hot Filtration If particulates remain, filter quickly through a pre-heated glass funnel.Removes dust or inorganic salts (NaCl) trapped in the Stage 1 precipitate.
4. Nucleation Allow the filtrate to cool slowly to RT. If no crystals form, add Water (anti-solvent) dropwise until turbidity persists, then reheat to clear and cool again.Slow cooling promotes the growth of the thermodynamically stable polymorph (likely Form A).
5. Collection Filter the crystals. Wash with cold 50% AcOH/Water , then MTBE (to remove acetic acid).MTBE wash aids in drying by removing the high-boiling acetic acid.

Troubleshooting Guide (Q&A)

Category A: Yield Issues

Q: I followed the acid-base protocol, but upon acidification, no precipitate formed. Where is my compound?

  • Diagnosis: You likely over-acidified the solution (pH < 1). The indazole N2 nitrogen is basic (pKa ~1-2). In strong acid, it protonates to form a soluble cation (

    
    ).
    
  • Solution: Back-titrate with dilute NaOH to pH 4. The solid should crash out.

Q: My recrystallization yield is <40%. The mother liquor is still dark.

  • Diagnosis: The compound is too soluble in the chosen solvent at room temperature, or the "oiling out" phenomenon trapped the product.

  • Solution:

    • Concentrate the mother liquor by 50% and cool to 4°C.

    • If using DMF/Water, increase the water (anti-solvent) ratio to 2:1.

    • Second Crop: Always collect a second crop from the mother liquor, but analyze it separately as it often contains enriched impurities.

Category B: Purity & Physical Form[1][2][3]

Q: The product "oiled out" (formed a sticky gum) instead of crystallizing.

  • Diagnosis: The solution cooled too fast, or the impurity profile is high, depressing the melting point.

  • Solution: Re-heat the mixture until clear. Add a seed crystal of pure material (if available) at a temperature just below the boiling point. Cool very slowly (wrap the flask in foil or a towel).

Q: The NMR shows trapped solvent (DMF or Acetic Acid) even after drying.

  • Diagnosis: Indazole carboxylic acids form strong solvates/co-crystals with polar solvents.

  • Solution:

    • Azeotropic Drying: Resuspend the solid in Toluene and rotovap to dryness (repeating 2-3 times) to pull off trapped AcOH.

    • Slurry Wash: Slurry the solid in refluxing Ethanol for 1 hour, then cool and filter. This exchanges the high-boiling solvent for ethanol, which is easier to dry.

Visualization: Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture DissolveBase Dissolve in 1M NaOH (pH > 12) Crude->DissolveBase FilterInsolubles Filter Insoluble Impurities (Celite) DissolveBase->FilterInsolubles Acidify Acidify to pH 3.5 - 4.0 (Isoelectric Precip.) FilterInsolubles->Acidify Clear Filtrate CrudeSolid Isolate Crude Solid Acidify->CrudeSolid Precipitate Recryst Thermal Recrystallization (AcOH or DMF/H2O) CrudeSolid->Recryst Recryst->Recryst Oiling Out? Re-heat & Seed PureProduct Pure 5-Methoxy-1H-indazole-6-COOH (>98% HPLC) Recryst->PureProduct Slow Cool & Filter

Caption: Figure 1. Integrated purification workflow combining chemical (acid-base) and physical (thermal) separation methods.

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography instead? A: Yes, but it is difficult. The carboxylic acid drags on silica. You must use a mobile phase containing 1% Acetic Acid or 0.5% Formic Acid (e.g., DCM/MeOH/AcOH 90:9:1) to keep the acid protonated and reduce streaking. However, recrystallization is generally more scalable for this compound class.

Q: Are there polymorph concerns? A: Yes. Indazole carboxylic acids are known to exhibit polymorphism. Form A (often from DMF/Water) is typically the most stable high-melting form. Form B (from lower boiling organics) may be metastable. Always verify batch consistency using XRPD or DSC if this is for GMP release [1].

Q: Why 5-methoxy? Does it change the solubility compared to the unsubstituted parent? A: The 5-methoxy group is an electron-donating group (EDG). While it increases lipophilicity slightly compared to the hydroxy analog, it generally decreases water solubility compared to the unsubstituted indazole-6-carboxylic acid. This makes the DMF/Water or AcOH routes more necessary compared to simple aqueous precipitations [2].

References

  • Title: Methods for the preparation of indazole-3-carboxylic acid and N-(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide hydrochloride.
  • General Synthesis & Purification of Indazoles

    • Title: Synthesis of substituted indazole acetic acids by N−N bond forming reactions.
    • Source:Beilstein J. Org. Chem. 2014, 10, 2406–2413.
    • Relevance: Discusses solvent effects (MeOH/EtOH)
    • URL:[Link]

  • pKa and Solubility Data

    • Title: pKa D
    • Source: Organic Chemistry D
    • Relevance: Provides pKa values for indazole (pKa ~14/1.2) and benzoic acid derivatives (~4.2), validating the pH 3.5-4.
    • URL:[Link]

Troubleshooting

optimizing yield in amide bond formation with indazole carboxylic acids

Welcome to the Technical Support Center for Indazole Chemistry. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique chemical hurdles associated with indazole-bearing substrates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indazole Chemistry. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique chemical hurdles associated with indazole-bearing substrates.

Indazole carboxylic acids (such as 1H-indazole-3-carboxylic acid) are highly valuable scaffolds in drug discovery, but they present significant synthetic challenges. The indazole core exhibits annular tautomerism (existing in 1H and 2H forms), which renders the pyrazole nitrogen atoms highly nucleophilic[1]. When the carboxylic acid moiety is activated during amide coupling, it becomes susceptible to nucleophilic attack by the N1 or N2 of another indazole molecule, leading to self-condensation and oligomerization. Furthermore, these substrates often suffer from poor solubility in standard organic solvents.

This guide provides field-proven, self-validating protocols and troubleshooting steps to bypass these bottlenecks and ensure high-yielding amide bond formation.

Diagnostic Workflow

Before beginning your experiment, use the following decision tree to select the optimal coupling strategy based on your specific indazole substrate.

IndazoleWorkflow Start Indazole Carboxylic Acid Substrate Check Is N1/N2 Protected? Start->Check Unprotected Unprotected (1H/2H) Check->Unprotected No Protected Protected (e.g., Alkyl, SEM) Check->Protected Yes ProtectAction Perform N1 Protection (Reduces Self-Condensation) Unprotected->ProtectAction High Purity Required DirectAction Direct Coupling (Requires Excess Amine) Unprotected->DirectAction Screening Phase Reagent Select Coupling Reagent Protected->Reagent ProtectAction->Protected DirectAction->Reagent HATU HATU / DIPEA / DMF (Fast Kinetics, High Yield) Reagent->HATU Sterically Hindered T3P T3P / Base / EtOAc (Low Epimerization, Scalable) Reagent->T3P Process Scale

Decision tree for selecting amide coupling strategies for indazole carboxylic acids.

Quantitative Reagent Comparison

Selecting the right coupling reagent is critical for optimizing yield and minimizing side reactions. The table below summarizes expected outcomes based on empirical data.

Coupling ReagentTypical Yield (Protected)Typical Yield (Unprotected)Reaction TimeOligomerization RiskBest Use Case
HATU / DIPEA >85%50–70%2–4 hModerateSterically hindered amines, rapid screening
T3P / TEA 80–90%60–80%8–16 hLowProcess scale-up, sensitive substrates
EDC / HOBt 60–75%<40%12–24 hHighRoutine, non-hindered aliphatic amines

Core Methodologies (Self-Validating Protocols)

Protocol A: High-Kinetics HATU Coupling (Ideal for N-Protected Indazoles)

Causality: HATU generates an HOAt-active ester. The nitrogen atom in the pyridine ring of HOAt provides neighboring group participation, drastically accelerating the acylation of the amine. This fast kinetic profile helps outcompete intermolecular side reactions[2].

  • Activation: In an oven-dried flask under inert atmosphere, dissolve the N-protected indazole carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to initiate activation but is too bulky to attack the resulting active ester.

  • In-Process Control (IPC): Stir at room temperature for 15 minutes.

    • Self-Validation: Aliquot 5 µL of the mixture into 1 mL of Methanol and analyze via LCMS. You must observe the complete disappearance of the starting acid and the formation of the HOAt-active ester (or its methyl ester artifact from the MeOH quench). Do not proceed until activation is confirmed.

  • Amine Addition: Add the target amine (1.2–1.5 eq). Stir at room temperature for 2–4 hours.

  • Workup: Pour the reaction mixture into ice-cold water.

    • Self-Validation: The sudden change in dielectric constant forces the highly hydrophobic indazole amide to precipitate. Filter the resulting off-white solid through a Büchner funnel and dry under high vacuum[2].

Protocol B: T3P-Mediated Coupling (Ideal for Unprotected Indazoles & Scale-Up)

Causality: Propylphosphonic anhydride (T3P) is a milder activating agent. By adding it last to a pre-mixed solution of the acid and amine, the active intermediate is consumed by the amine the moment it forms. This prevents the buildup of activated indazole, minimizing the window for self-condensation[3].

  • Preparation: Suspend the 1H-indazole carboxylic acid (1.0 eq) and the target amine (1.5 eq) in Ethyl Acetate (EtOAc) or 2-MeTHF (0.2 M).

  • Base Addition: Add Triethylamine (TEA) or Pyridine (3.0 eq).

    • Self-Validation: The suspension should become slightly more homogeneous as amine salts form, though full dissolution may not occur until the reaction progresses.

  • Activation: Add T3P (50% wt solution in EtOAc, 1.5 eq) dropwise over 15–30 minutes.

    • Causality: Dropwise addition ensures the steady-state concentration of the activated acid remains extremely low, kinetically favoring cross-coupling over self-condensation.

  • Reaction: Stir at room temperature to 50 °C for 8–16 hours. Monitor completion via TLC (EtOAc/Hexane).

  • Workup: Wash the organic layer sequentially with 10% aqueous citric acid, saturated NaHCO₃, and brine.

    • Self-Validation: T3P byproducts are highly water-soluble and will completely partition into the aqueous phase, leaving a clean organic layer that rarely requires column chromatography[3].

Troubleshooting FAQs

Q: I am seeing multiple higher-mass peaks on my LCMS and my isolated yield is <30%. What is happening? A: You are observing self-condensation (N-acylation). Because the 1H-indazole core is a competing nucleophile, activating the carboxylic acid allows it to polymerize with itself[1].

  • Solution: The most robust fix is to protect the N1 position (e.g., with a SEM, Boc, or alkyl group) prior to coupling[2]. If protection is not viable, switch to Protocol B (T3P) and ensure the target amine is in a large excess (2.0–3.0 eq) to kinetically outcompete the indazole nitrogen.

Q: The reaction stalls at 50% conversion, and unreacted carboxylic acid remains. Adding more HATU doesn't help. A: This is a classic sign of base depletion or poor substrate solubility. Indazole carboxylic acids can form insoluble complexes, and coupling reactions generate acidic byproducts that neutralize your base.

  • Solution: Switch the solvent from DMF to DMAc, or add 10% NMP to disrupt aggregation. Verify the pH of the reaction mixture by spotting it on wet pH paper; if it is not basic (pH > 8), add an additional 2.0 eq of DIPEA to keep the acid deprotonated.

Q: Why is my yield exceptionally low when using EDC/HOBt for 1H-indazole-3-carboxylic acid? A: EDC/HOBt has significantly slower reaction kinetics compared to HATU or T3P. The active HOBt ester has a longer half-life in solution, which provides ample time for the unprotected indazole ring to undergo intermolecular nucleophilic attack, leading to complex reaction mixtures.

  • Solution: Upgrade your coupling reagent. Use HATU for speed (if the indazole is protected) or T3P for controlled, mild activation (if the indazole is unprotected).

References

  • [1] Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. MDPI. URL: [Link]

  • [2] An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. URL: [Link]

  • [3] WO2017186693A1 - Synthesis of indazoles. Google Patents. URL:

Sources

Optimization

troubleshooting regioselectivity issues in N-alkylation of 5-methoxyindazole

Welcome to the technical support center for the N-alkylation of 5-methoxyindazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-alkylation of 5-methoxyindazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity in this critical transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, practical solutions to common experimental challenges.

Troubleshooting Guide: Overcoming Regioselectivity Issues

This section addresses specific problems you might encounter during the N-alkylation of 5-methoxyindazole, offering explanations and actionable solutions.

Question: My reaction is producing an inseparable mixture of N1 and N2-alkylated 5-methoxyindazole. How can I favor the formation of the N1 isomer?

Answer:

Achieving high selectivity for the N1-alkylated product hinges on understanding the interplay between the indazole tautomers and reaction conditions. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2] Therefore, reaction conditions that favor thermodynamic control will typically yield the N1 isomer as the major product.

Here are the key factors to consider for enhancing N1 selectivity:

  • Choice of Base and Solvent: This is the most critical parameter. The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is highly effective for directing alkylation to the N1 position.[3][4] The sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering the approach of the electrophile to this position.[5]

  • Reaction Temperature: Higher temperatures can facilitate equilibration towards the more stable N1 product.[1] If you are getting a mixture at room temperature, consider increasing the temperature to 50 °C.[3]

  • Nature of the Alkylating Agent: While less influential than the base and solvent, using alkyl halides (e.g., bromides or iodides) is a common and effective strategy in conjunction with NaH/THF.[3][4]

Protocol 1: N1-Selective Alkylation of 5-Methoxyindazole [1]

  • To a solution of 5-methoxyindazole (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion is confirmed by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated 5-methoxyindazole.

Question: I need to synthesize the N2-alkylated 5-methoxyindazole. What conditions should I use?

Answer:

Selective synthesis of the N2 isomer requires conditions that favor the kinetic product. Direct alkylation methods can be challenging for achieving high N2 selectivity, but certain strategies can be employed.

  • Mitsunobu Reaction: This is a widely recognized and reliable method for obtaining N2-alkylated indazoles.[3][6][7] The reaction of an alcohol with the indazole in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) strongly favors N2 substitution.[2]

  • Acid-Catalyzed Conditions: Recent studies have shown that using alkyl 2,2,2-trichloroacetimidates as alkylating agents in the presence of a strong acid like trifluoromethanesulfonic acid can lead to highly selective N2 alkylation.[8][9] This method is particularly effective for a range of indazole substrates.

Protocol 2: N2-Selective Alkylation via the Mitsunobu Reaction [7]

  • To a stirred solution of 5-methoxyindazole (1.0 equiv), the desired alcohol (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD or DEAD (1.5 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the desired N2-alkylated indazole from triphenylphosphine oxide and other by-products.

Question: My N-alkylation reaction is sluggish or gives a low yield. What are the likely causes?

Answer:

Low yields or incomplete reactions can often be traced back to the following factors:

  • Base and Solvent Incompatibility: The choice of base and solvent is crucial. For instance, using weaker bases like potassium carbonate or sodium carbonate in THF may result in no reaction.[2][3] In such cases, switching to a more polar aprotic solvent like DMF may be necessary.[10]

  • Purity of Reagents and Solvents: The use of anhydrous solvents and fresh, high-purity reagents is critical, especially when using moisture-sensitive reagents like NaH.

  • Insufficient Deprotonation: Ensure that the indazole is fully deprotonated before adding the alkylating agent. This can be influenced by the quality of the base and the deprotonation time.

  • Steric Hindrance: A bulky alkylating agent or significant steric hindrance on the indazole ring can slow down the reaction. In such cases, increasing the reaction temperature or time may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the regioselectivity challenge in indazole alkylation?

A1: The difficulty arises from the annular tautomerism of the indazole ring, which exists in two forms: the 1H-indazole and the 2H-indazole.[7][10] The 1H-tautomer is generally the more thermodynamically stable form.[1] Direct alkylation can occur on the nitrogen atom of either tautomer, leading to a mixture of N1 and N2-substituted products.[10]

Caption: Tautomeric equilibrium of 5-methoxyindazole.

Q2: How can I definitively determine the regiochemistry of my N-alkylated products?

A2: The most reliable methods for assigning the N1 and N2 isomers are one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.[3][11][12] Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful techniques.[10] For the N1 isomer, a key correlation in the HMBC spectrum is typically observed between the protons of the alkyl group's CH₂ adjacent to the nitrogen and the C7a carbon of the indazole ring.[2][3] Conversely, for the N2 isomer, a correlation is seen between these protons and the C3 carbon.[2][3]

Q3: My isomers are co-eluting during column chromatography. Are there alternative purification strategies?

A3: Separation of N1 and N2 isomers can be challenging.[13] If standard column chromatography is ineffective, consider the following:

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can offer superior resolution.[14][15][16]

  • Recrystallization: Screening different solvent systems (e.g., mixed solvents of acetone, ethanol, or methanol with water) can sometimes selectively crystallize one isomer, leading to effective purification.[13]

  • Supercritical Fluid Chromatography (SFC): This technique can sometimes provide better separation for closely related isomers than HPLC.

Q4: How do electronic and steric effects of substituents on the indazole ring influence regioselectivity?

A4: Substituents on the indazole ring play a significant role:

  • Steric Effects: Bulky substituents at the C7 position can sterically hinder the approach of the alkylating agent to the N1 position, thus favoring N2 alkylation. Conversely, bulky groups at the C3 position may favor N1 substitution.[1][8]

  • Electronic Effects: Electron-withdrawing groups, particularly at the C7 position, have been shown to favor N2 alkylation.[1][2][4]

Data Summary

The choice of reaction conditions has a profound impact on the N1:N2 product ratio. The following table summarizes representative data from the literature.

Indazole Substrate Alkylating Agent Base Solvent N1:N2 Ratio Reference
1H-Indazolen-Pentyl bromideNaHTHF>99:1[3]
1H-Indazolen-Pentyl bromideK₂CO₃DMF1.5:1[3]
1H-Indazolen-PentanolPPh₃/DIADTHF1:2.5[2][3]
7-Nitroindazolen-Pentyl bromideNaHTHF4:96[3][4]
3-tert-Butylindazolen-Pentyl bromideNaHTHF>99:1[3][4]

Visualized Workflows and Concepts

Troubleshooting_Workflow Troubleshooting Workflow for Poor Regioselectivity Start Reaction yields mixture of N1/N2 isomers Desired_Isomer What is the desired isomer? Start->Desired_Isomer N1_Path Optimize for N1 Isomer Desired_Isomer->N1_Path N1 N2_Path Optimize for N2 Isomer Desired_Isomer->N2_Path N2 Analysis Analyze product ratio (NMR, LC-MS) N1_Path->Analysis Conditions: - NaH / THF - Higher Temp. N2_Path->Analysis Conditions: - Mitsunobu (PPh3/DIAD) - Acid Catalysis Purification Purify desired isomer (HPLC, Recrystallization) Analysis->Purification

Caption: Troubleshooting workflow for optimizing regioselectivity.

Influencing_Factors Key Factors Influencing Regioselectivity Regioselectivity N1 vs. N2 Regioselectivity Base Base (e.g., NaH, K2CO3) Base->Regioselectivity Solvent Solvent (e.g., THF, DMF) Solvent->Regioselectivity Temperature Temperature Temperature->Regioselectivity Alkylating_Agent Alkylating Agent Alkylating_Agent->Regioselectivity Sterics Steric Effects (Substituents at C3/C7) Sterics->Regioselectivity Electronics Electronic Effects (EWG/EDG) Electronics->Regioselectivity

Caption: Factors influencing the regiochemical outcome.

References

  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]

  • University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • Beilstein Journals. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]

  • MPG.PuRe. Regioselective N-alkylation of the 1H-indazole scaffold. Available at: [Link]

  • Alam, R., & Keeting, J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. Available at: [Link]

  • Google Patents. (2011). Method for separating and purifying substituted indazole isomers. CN101948433A.
  • GlaxoSmithKline. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Chemical Science. Available at: [Link]

  • Krzek, J., & Stolarczyk, M. (2007). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica - Drug Research, 64(3), 205-211. Available at: [Link]

  • Chandramouli, G. V. P., et al. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives. Asian Journal of Chemistry, 24(4), 1677-1680. Available at: [Link]

  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Available at: [Link]

  • Organic Synthesis. Mitsunobu reaction. Available at: [Link]

  • National Institutes of Health. (2016). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. ACS Catalysis, 6(10), 6838-6842. Available at: [Link]

  • University of Nottingham. (2020). New Directions in the Mitsunobu Reaction. Available at: [Link]

  • ResearchGate. (2021). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Available at: [Link]

  • National Institutes of Health. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 16(8), 6346-6363. Available at: [Link]

  • ResearchGate. (2021). Synthesis of N‐alkylated derivatives of 5‐methoxyindolylbenzimidazole. Available at: [Link]

  • PubMed. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. Available at: [Link]

  • National Institutes of Health. (2020). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 25(17), 3986. Available at: [Link]

  • RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. Available at: [Link]

  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • Organic Chemistry Portal. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Available at: [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Decarboxylation Issues with 5-Methoxy-1H-indazole-6-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and handling of 5-Methoxy-1H-indazole-6-carboxylic acid. This guide is designed for researchers, medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and handling of 5-Methoxy-1H-indazole-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with the decarboxylation of this important heterocyclic building block. Here, we provide in-depth, experience-driven answers to frequently encountered issues, complete with validated protocols and mechanistic insights.

Part 1: Foundational Concepts & Common Questions

This section addresses the fundamental principles governing the decarboxylation of 5-Methoxy-1H-indazole-6-carboxylic acid, a reaction that is often more challenging than it first appears.

Q1: What is the underlying principle for the decarboxylation of 5-Methoxy-1H-indazole-6-carboxylic acid, and why can it be difficult?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1] For many carboxylic acids, particularly those with a carbonyl group at the β-position (two carbons away), this reaction can occur with gentle heating.[2][3]

However, 5-Methoxy-1H-indazole-6-carboxylic acid lacks this activating feature. The carboxyl group is attached to a stable aromatic indazole ring. The removal of CO₂ requires breaking a strong carbon-carbon bond between the aromatic ring and the carboxyl group. This process typically necessitates significant energy input, usually in the form of high temperatures, or the use of a catalyst to lower the activation energy.[1] The primary challenge is to provide enough energy to drive the reaction to completion without causing thermal degradation of the starting material or the desired product, 5-methoxy-1H-indazole.

Q2: What are the primary methods for achieving successful decarboxylation of this compound?

There are two main strategies for the protodecarboxylation of heteroaromatic carboxylic acids like this one:

  • Thermal Decarboxylation: This is the most direct method, involving heating the substrate in a high-boiling, inert solvent until CO₂ evolution ceases. The choice of solvent is critical to reach the required temperature safely and ensure efficient heat transfer.

  • Metal-Catalyzed Decarboxylation: This approach uses a catalyst, often based on copper or silver salts, to facilitate the reaction at a lower temperature.[4] The catalyst coordinates to the carboxylate, stabilizing the transition state and making the C-C bond cleavage more favorable.[1] This method is often preferred for substrates that are sensitive to high temperatures.

Part 2: Troubleshooting Common Experimental Issues

Even with a sound protocol, experimental challenges can arise. This section provides a structured approach to diagnosing and resolving these issues.

Problem: Incomplete or Stalled Reaction

Q: I've been heating my reaction for hours, but analysis (TLC/HPLC) shows a significant amount of starting material remaining. What's going wrong?

A: An incomplete or stalled reaction is the most common issue and typically points to insufficient activation energy. Several factors could be at play:

  • Insufficient Temperature: The reaction temperature may be too low. The boiling point of the solvent does not guarantee the internal reaction temperature, especially with poor stirring or inefficient heating mantles.

  • Inefficient Heat Transfer: In a solid-state or slurry-phase reaction, uneven heating can lead to localized "cold spots" where the reaction does not proceed.

  • Catalyst Inactivity (for catalyzed reactions): The copper or silver catalyst may be poisoned by impurities (e.g., sulfur or halide contaminants) or may not be the correct oxidation state.

  • Solvent Choice: The solvent may not be appropriate for the chosen method, either having too low a boiling point for thermal decarboxylation or not effectively solvating the intermediates in a catalyzed reaction.

Below is a logical decision tree to diagnose the root cause of an incomplete reaction.

G start Incomplete Reaction Observed (via TLC, HPLC, or IR) method_check Which method was used? start->method_check thermal_path Thermal Decarboxylation method_check->thermal_path Thermal catalyzed_path Metal-Catalyzed method_check->catalyzed_path Catalyzed temp_check Is internal reaction temperature confirmed and adequate? thermal_path->temp_check catalyst_check Is the catalyst fresh and from a reliable source? catalyzed_path->catalyst_check increase_temp Action: Increase heating mantle setpoint. Use a high-boiling solvent like Quinoline or Diphenyl Ether. temp_check->increase_temp No solvent_check Is the substrate fully dissolved? temp_check->solvent_check Yes temp_yes Yes temp_no No add_solvent Action: Add more solvent or switch to a better one (e.g., NMP, Quinoline) to ensure homogeneity. solvent_check->add_solvent No time_check Action: Reaction may be slow. Continue heating and monitor every 2-4 hours. solvent_check->time_check Yes solvent_yes Yes solvent_no No re_evaluate Action: If issues persist, consider switching from thermal to catalyzed method or vice-versa. time_check->re_evaluate replace_catalyst Action: Replace catalyst. Consider using Cu(I) oxide or Ag₂CO₃. catalyst_check->replace_catalyst No ligand_check Was a ligand (e.g., 1,10-phenanthroline) used? catalyst_check->ligand_check Yes catalyst_yes Yes catalyst_no No ligand_check->temp_check Yes add_ligand Action: Add a ligand like 1,10-phenanthroline to improve catalyst performance. ligand_check->add_ligand No ligand_yes Yes ligand_no No

Caption: Troubleshooting workflow for incomplete decarboxylation.

Problem: Low Yield and/or Product Degradation

Q: The reaction went to completion, but my isolated yield is very low and the crude product looks dark and impure. What happened?

A: This indicates that while the conditions were harsh enough to drive the decarboxylation, they were also harsh enough to cause degradation of the product, 5-methoxy-1H-indazole. Indazoles, while aromatic, can be susceptible to decomposition at very high temperatures or in the presence of oxygen.

  • Thermal Decomposition: Prolonged heating at temperatures >220-250 °C can lead to charring and decomposition. A known side reaction for some 1-arylindazole-3-carboxylic acids during decarboxylation in boiling quinoline is the fission of the heterocyclic ring.[5] While our substrate is a 6-carboxylic acid, analogous ring instability under harsh conditions is a plausible cause for degradation.

  • Oxidation: At high temperatures, trace oxygen in the reaction vessel can lead to oxidative side products, which are often highly colored.

  • Workup Issues: The product, 5-methoxy-1H-indazole, has basic nitrogen atoms and can be partially soluble in acidic aqueous layers during extraction if the pH is too low.

ParameterRecommendation to Minimize DegradationRationale
Atmosphere Always run the reaction under an inert atmosphere (Nitrogen or Argon).[6]Prevents oxidation of the electron-rich indazole ring system at high temperatures.
Temperature Use the lowest temperature that allows for a reasonable reaction rate.Minimizes thermal decomposition and unwanted side reactions.
Method If thermal methods consistently give low yields, switch to a milder, catalyzed protocol.Catalysis allows the reaction to proceed at significantly lower temperatures (e.g., 140-180 °C instead of >200 °C).
Workup pH During aqueous extraction, ensure the aqueous layer is neutral or slightly basic before extracting the product.Prevents loss of the basic indazole product into the acidic aqueous phase.
Problem: Formation of an Unexpected Byproduct

Q: I've isolated my main product, but I have a persistent, significant byproduct that I can't identify.

A: Identifying byproducts is key to optimizing the reaction. Besides the degradation products mentioned above, consider these possibilities:

  • Reaction with Solvent: High-boiling amine solvents like quinoline can sometimes act as nucleophiles or reactants in side reactions under harsh conditions.

  • Demethylation: The 5-methoxy group, while generally stable, could potentially be cleaved under certain acidic or very high-temperature conditions, leading to 5-hydroxy-1H-indazole. This is a known side reaction for methoxy-substituted indoles under some acidic conditions.[7]

  • Starting Material Impurities: Ensure the starting 5-Methoxy-1H-indazole-6-carboxylic acid is pure. Impurities from its synthesis will carry through and complicate the reaction profile.

Analytical Approach: Isolate the byproduct by column chromatography and characterize it using ¹H NMR, ¹³C NMR, and Mass Spectrometry to determine its structure. This information will provide definitive clues about the side reaction pathway, allowing you to adjust conditions to avoid it.

Part 3: Reaction Monitoring and Protocols

A robust experimental plan includes reliable methods for monitoring reaction progress. This ensures that the reaction is not stopped prematurely or heated unnecessarily, which can lead to degradation.[8]

Q: How can I effectively monitor the reaction in real-time?

A: Several techniques are suitable. For a quick check, Thin Layer Chromatography (TLC) is ideal.

  • Thin Layer Chromatography (TLC):

    • System: Use a solvent system that gives good separation between the starting material and the product (e.g., 30-50% Ethyl Acetate in Hexanes).

    • Visualization: UV light (254 nm).

    • Observation: The starting carboxylic acid is significantly more polar and will have a lower Rf value (closer to the baseline). The product, 5-methoxy-1H-indazole, is less polar and will have a higher Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice. It can precisely measure the percentage of starting material remaining and product formed.

  • Infrared (IR) Spectroscopy: If you have access to an in-situ IR probe, you can monitor the disappearance of the broad O-H stretch (around 3000 cm⁻¹) and the sharp carboxylic acid carbonyl (C=O) stretch (around 1700 cm⁻¹) of the starting material.[8]

Validated Experimental Protocols

Here are two starting-point protocols. Always perform a small-scale trial first before committing a large amount of material.

Protocol A: Thermal Decarboxylation in Quinoline

This is a classic, robust method for thermally stable compounds.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 5-Methoxy-1H-indazole-6-carboxylic acid (1.0 eq).

  • Solvent Addition: Add quinoline (approx. 5-10 mL per gram of starting material).

  • Inerting: Flush the system with nitrogen for 10-15 minutes.

  • Heating: Heat the stirred mixture to 200-220 °C. You should observe gas (CO₂) evolution.

  • Monitoring: Monitor the reaction by TLC every 1-2 hours. The reaction is typically complete in 2-6 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the dark mixture with a large volume of an organic solvent like Ethyl Acetate or Dichloromethane.

    • Wash the organic solution extensively with 1M HCl (aq) to remove the quinoline.

    • Wash with saturated NaHCO₃ (aq) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol B: Copper-Catalyzed Decarboxylation

This method is milder and often results in a cleaner reaction profile.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 5-Methoxy-1H-indazole-6-carboxylic acid (1.0 eq), copper(I) oxide (Cu₂O, 0.1-0.2 eq), and quinoline or N-Methyl-2-pyrrolidone (NMP) (5-10 mL per gram).

  • Inerting: Flush the system with nitrogen for 10-15 minutes.

  • Heating: Heat the stirred mixture to 160-180 °C.

  • Monitoring: Monitor the reaction by TLC every 2-4 hours. The reaction may take 6-24 hours.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol A. If using NMP, it can be removed by washing with water.

Part 4: Mechanistic Visualization

Understanding the mechanism helps in rationalizing the required reaction conditions.

G sub 5-Methoxy-1H-indazole-6-carboxylic acid ts_thermal High Temperature (>200 °C) [Transition State] sub->ts_thermal Thermal Pathway ts_catalyzed Cu(I) Catalyst (160-180 °C) [Chelated Intermediate] sub->ts_catalyzed Catalyzed Pathway intermediate Aryl Anion Intermediate ts_thermal->intermediate - CO₂ ts_catalyzed->intermediate - CO₂ co2 CO₂ prod 5-Methoxy-1H-indazole proton_source Proton Source (e.g., solvent, trace H₂O) proton_source->prod intermediate->prod

Caption: Proposed pathways for the decarboxylation of 5-Methoxy-1H-indazole-6-carboxylic acid.

References

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

  • Decarboxylation. Master Organic Chemistry. Available at: [Link]

  • Decarboxylation. Organic Chemistry Portal. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Fast, Easy, and Reliable Monitoring of THCA and CBDA Decarboxylation in Cannabis Flower and Oil Samples Using the Agilent Cary 630 FTIR Spectrometer. Agilent. Available at: [Link]

  • Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Scilit. Available at: [Link]

  • Decarboxylation. Wikipedia. Available at: [Link]

  • Decarboxylation. ChemTalk. Available at: [Link]

Sources

Optimization

overcoming steric hindrance in 5-methoxyindazole-6-carboxylic acid reactions

Technical Support Case: #IND-5M6C-001 Topic: Overcoming Steric Hindrance in 5-Methoxyindazole-6-Carboxylic Acid Reactions Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Case: #IND-5M6C-001 Topic: Overcoming Steric Hindrance in 5-Methoxyindazole-6-Carboxylic Acid Reactions Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Ortho-Effect" Challenge

You are encountering difficulties reacting 5-methoxyindazole-6-carboxylic acid. This is a classic case of synergistic deactivation :

  • Steric Blockade: The methoxy group at position C5 is ortho to the carboxylic acid at C6. The van der Waals radius of the methoxy oxygen and methyl group creates a physical barrier against nucleophilic attack.

  • Electronic Deactivation: The methoxy group is a strong electron donor (resonance). It donates electron density into the ring, reducing the electrophilicity of the carbonyl carbon at C6, making it sluggish toward amines or alcohols.[1]

  • Indazole Interference: The free N-H (tautomeric between N1 and N2) can act as a competing nucleophile or proton source, quenching sensitive activating agents.[1]

This guide provides a tiered troubleshooting approach, moving from standard optimization to high-energy activation strategies.

Module 1: The Indazole Pre-Requisite (Protection)[1]

Issue: "My coupling reagent is being consumed, but I see no product or complex mixtures." Diagnosis: If the indazole nitrogen (N1/N2) is unprotected, it is likely interfering.[1] The free N-H is incompatible with high-energy electrophiles (like acid chlorides) required to overcome the steric hindrance at C6.

Protocol: Regioselective N1-Protection We recommend protecting N1 to ensure solubility and chemical inertness.

  • Reagents: Dihydropyran (DHP), p-Toluenesulfonic acid (p-TsOH), DCM or THF.[1]

  • Procedure:

    • Suspend 5-methoxyindazole-6-carboxylic acid methyl ester (esterify first if needed, or protect acid as salt) in DCM.

    • Add 1.5 eq DHP and 0.1 eq p-TsOH.

    • Stir at RT for 4–12h.

    • Result: The THP (Tetrahydropyranyl) group preferentially protects N1 (Thermodynamic product).[1]

  • Why N1? N1-protection pushes the bulk of the protecting group away from the C6 reaction center (unlike N2 protection, which is closer to C3 but can influence the electronic feel of the benzene ring).

IndazoleProtection cluster_0 Tautomeric Equilibrium N1 1H-Indazole (Thermodynamic) N2 2H-Indazole (Kinetic) N1->N2 Fast Exchange Reagents DHP / p-TsOH (Acid Cat.) N1->Reagents Product N1-THP Protected (Stable Intermediate) Reagents->Product Selective Protection

Figure 1: Regioselective protection strategy favoring the thermodynamically stable N1-isomer to prevent side reactions.[1]

Module 2: Amide Coupling Strategies

Issue: "Standard EDC/NHS or HATU couplings are giving <20% yield." Diagnosis: The 5-OMe steric bulk prevents the bulky HATU/active ester intermediate from forming or being approached by the amine.

Tier 1 Solution: T3P (Propylphosphonic Anhydride)

T3P is the modern reagent of choice for sterically hindered acids. It has a lower steric profile than HATU/HBTU and drives reactions via an energetically favorable cyclic byproduct.

Protocol:

  • Solvent: Ethyl Acetate or DMF (T3P is often sold as 50% in EtOAc).

  • Base: Pyridine (preferred) or DIPEA (at least 3-4 eq).

  • Temperature: 0°C to RT (Can heat to 50°C if stubborn).

  • Mechanism: The T3P activates the carboxylate to a mixed anhydride. The byproduct is water-soluble, simplifying workup.[2]

Tier 2 Solution: The "Nuclear Option" (Ghosez's Reagent)

If T3P fails, you must convert the carboxylic acid to an acid chloride.[1] Warning: Thionyl chloride (


) often degrades electron-rich indazoles (chlorination of the ring) or demethylates the methoxy group.
Solution:  Use Ghosez's Reagent  (1-Chloro-N,N,2-trimethylpropenylamine).[3] It generates acid chlorides under neutral conditions  at room temperature.

Ghosez Protocol:

  • Dissolve: N-protected 5-methoxyindazole-6-carboxylic acid in dry DCM.

  • Add: 1.2 eq Ghosez’s Reagent.

  • React: Stir 1–2 hours at RT. Monitor by TLC (acid converts to acid chloride; take a mini-aliquot and quench with MeOH to check for Methyl Ester formation on TLC).

  • Couple: Add your amine (and dry base like Et3N) directly to this solution.

CouplingLogic Start Substrate: 5-OMe-Indazole-6-COOH Check Is N-H Protected? Start->Check Protect ACTION: Protect N1 (Boc/THP/SEM) Check->Protect No Attempt1 Attempt T3P Coupling (EtOAc, Pyridine, 50°C) Check->Attempt1 Yes Protect->Attempt1 Success1 Yield > 50%? Attempt1->Success1 Ghosez Switch to Ghosez Reagent (Neutral Acid Chloride) Success1->Ghosez No (Steric Failure) Final Isolate Product Success1->Final Yes Ghosez->Final

Figure 2: Decision matrix for overcoming steric hindrance. T3P is the first line of defense; Ghosez reagent is the specialist solution for extreme hindrance.

Module 3: Data & Comparison of Methods

Use this table to select the correct activation method based on your specific amine partner and available equipment.

MethodActivation SpeciesSteric ToleranceRisk ProfileRecommended For
HATU / DIPEA O-At active esterLowLowUnhindered amines only.
T3P / Pyridine Mixed Anhydride (P)HighLowFirst Choice. Scalable, easy workup.[1]
Thionyl Chloride Acid ChlorideHighHigh Avoid. Risk of demethylation/ring chlorination.
Ghosez Reagent Acid ChlorideVery High Medium (Moisture sensitive)Stubborn substrates. Weakly nucleophilic amines (anilines).[1]

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Oxalyl Chloride instead of Ghosez's reagent? A: Yes, but with caution. Oxalyl chloride with catalytic DMF generates Vilsmeier-Haack type intermediates which can formylate electron-rich rings (like indazoles) at the C3 position. If you use oxalyl chloride, ensure your N-protection is robust (e.g., Boc or Tosyl) to deactivate the ring electronically, or keep the temperature strictly at 0°C.[1]

Q: Why is the 5-methoxy group causing so much trouble compared to a 4-methoxy group? A: It is the Ortho Effect . In 5-methoxyindazole-6-carboxylic acid, the methoxy oxygen lone pairs repel the carbonyl oxygen lone pairs, forcing the carbonyl group out of planarity with the aromatic ring. This breaks conjugation (resonance) and makes the carbonyl carbon harder to attack. Furthermore, the physical bulk of the methyl group blocks the "trajectory of attack" (Bürgi-Dunitz angle) for incoming nucleophiles.

Q: My reaction turns black when using acid chlorides. A: This indicates decomposition of the indazole core. The electron-rich indazole is sensitive to strong Lewis acids (generated by HCl or thionyl chloride).

  • Fix: Switch to Ghosez's reagent (produces neutral amide byproduct, no HCl gas) or use T3P which buffers the reaction mixture.[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5][6][7] Organic Process Research & Development, 20(2), 140–177. Link

    • Authority on T3P usage for hindered substr
  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A New Reagent for the Conversion of Carboxylic Acids into Acid Chlorides under Neutral Conditions.[3] Angewandte Chemie International Edition, 8(6), 454–455. Link

    • The foundational text for the neutral acid chloride protocol.
  • Keating, J. J., & Alam, F. (2021).[1] Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951.[8] Link

    • Definitive guide on N1 vs N2 protection str
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Review of coupling mechanisms including steric limit

Sources

Troubleshooting

removing impurities from commercial 5-Methoxy-1H-indazole-6-carboxylic acid

Welcome to the Technical Support Center for the purification and handling of 5-Methoxy-1H-indazole-6-carboxylic acid (CAS: 1227268-58-7). As a Senior Application Scientist, I have designed this guide to move beyond gener...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 5-Methoxy-1H-indazole-6-carboxylic acid (CAS: 1227268-58-7).

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Commercial batches of substituted indazoles frequently suffer from batch-to-batch variability, often containing regioisomers from non-selective nitration/cyclization steps, unreacted precursors, or esterified byproducts[1].

This guide provides field-proven, self-validating methodologies grounded in the physicochemical properties of the indazole scaffold. By understanding the thermodynamic and acid-base causality behind each step, you can systematically isolate high-purity material for downstream drug development or complex synthesis.

Part 1: Physicochemical Profiling & Impurity Data

To design an effective purification strategy, we must first exploit the amphoteric nature of the molecule. The indazole ring contains a basic pyridine-like nitrogen and an acidic pyrrole-like nitrogen, while the carboxylic acid provides a highly tunable solubility handle[2].

Table 1: Quantitative Physicochemical Properties

PropertyValue / CharacteristicMechanistic Relevance for Purification
pKa 1 (Indazolium Cation) ~1.04[2]Protonation of the indazole ring occurs only in strong acids (pH < 1).
pKa 2 (Carboxylic Acid) ~3.0 - 4.0[3][4]Deprotonates in mild base (e.g., NaHCO3) to form a water-soluble salt.
pKa 3 (Indazolate Anion) ~13.86[2]Deprotonates only in very strong bases (e.g., NaOH).
LogP ~1.10 - 1.15[4][5]Moderately lipophilic; soluble in polar aprotic solvents (DMF, DMSO).

Table 2: Common Commercial Impurities & Separation Logic

Impurity TypeExampleSeparation StrategyCausality
Esterified Byproducts 5-Methoxy-1H-indazole-6-carboxylic acid methyl ester[1]Acid-Base ExtractionEsters lack the acidic proton. They remain neutral and partition into the organic layer during aqueous bicarbonate extraction.
Regioisomers 4-Methoxy or 7-Methoxy isomersPreparative HPLC or Fractional CrystallizationIsomers have nearly identical pKa values. Separation relies on subtle differences in crystal lattice packing or stationary phase affinity.
Decarboxylated Core 5-Methoxy-1H-indazoleAcid-Base ExtractionLacks the carboxylate handle; washes out in the organic phase at pH 8.

Part 2: Troubleshooting FAQs

Q: My commercial batch arrived as a dark brown powder, but the literature states it should be white/light yellow. How do I remove this color? A: Dark coloration typically arises from trace oxidation products of the indazole core or residual transition metals from upstream cross-coupling reactions. Solution: Perform a hot filtration using activated charcoal (Darco). Dissolve the crude material in hot ethanol or ethyl acetate, add 5-10% w/w activated carbon, boil for 5 minutes, and filter hot through a Celite pad. The highly conjugated, polymeric colored impurities will adsorb to the porous carbon network.

Q: During recrystallization, my compound "oils out" instead of forming crystals. What is the thermodynamic cause, and how do I fix it? A: "Oiling out" (liquid-liquid phase separation) occurs when the solubility of the compound in the chosen solvent drops below its melting point before it reaches its saturation point[6]. The compound precipitates as a supercooled liquid rather than a crystalline solid, trapping impurities. Solution: Reheat the mixture until the oil redissolves. Add a small volume of a higher-boiling co-solvent (like DMF or glacial acetic acid) to alter the cloud point, then cool the solution at a much slower rate (e.g., 1 °C/min) in a controlled water bath.

Q: I performed an acid-base extraction, but my yield was extremely low. Where did my product go? A: You likely over-acidified the aqueous layer. While you must lower the pH to protonate the carboxylate (pKa ~3.5) to induce precipitation, dropping the pH below 1.0 will protonate the indazole nitrogen (pKa ~1.04)[2]. This converts your target molecule into a highly water-soluble indazolium cation, preventing precipitation. Solution: Carefully adjust the pH to exactly 3.0 - 3.5 using KHSO4 or 1M HCl[7]. This is the isoelectric sweet spot where the molecule is entirely neutral and insoluble in water.

Part 3: Experimental Purification Protocols

Protocol A: Chemoselective Acid-Base Extraction

Use this protocol to remove neutral impurities (esters, unreacted precursors, decarboxylated byproducts).

  • Dissolution: Suspend 10.0 g of crude 5-Methoxy-1H-indazole-6-carboxylic acid in 150 mL of Ethyl Acetate (EtOAc).

  • Deprotonation: Add 150 mL of saturated aqueous NaHCO3 (pH ~8). Stir vigorously for 15 minutes. The target carboxylic acid will deprotonate and migrate to the aqueous layer.

  • Phase Separation: Transfer to a separatory funnel. Drain the lower aqueous layer. Retain the upper organic layer.

  • Organic Wash: Wash the aqueous layer with an additional 2 × 50 mL of EtOAc to ensure complete removal of lipophilic, neutral impurities[8]. Discard the organic layers.

  • Controlled Acidification (Critical Step): Place the aqueous layer in an ice bath. Slowly add 1M KHSO4 (or 1M HCl) dropwise while monitoring with a calibrated pH meter. Stop exactly at pH 3.0 - 3.5 [7]. A thick white/off-white precipitate will form.

  • Isolation: Stir the suspension for 30 minutes at 0 °C to ensure complete crystallization. Isolate via vacuum filtration, wash the filter cake with ice-cold distilled water (2 × 20 mL), and dry under high vacuum at 50 °C for 12 hours.

AcidBase Start Crude 5-Methoxy-1H-indazole-6-carboxylic acid (Contains neutral & regioisomer impurities) Step1 Dissolve in aq. NaHCO3 (pH 8) Carboxylic acid -> Carboxylate (aq) Start->Step1 Step2 Wash with EtOAc (3x) Step1->Step2 OrgLayer Organic Layer (Neutral impurities, esters, unreacted precursors) Step2->OrgLayer Discard AqLayer Aqueous Layer (Target carboxylate salt) Step2->AqLayer Retain Step3 Acidify with KHSO4 or HCl to pH 3.0-3.5 AqLayer->Step3 Precipitate Precipitation of Pure Target Acid Step3->Precipitate Filtration Vacuum Filtration & Water Wash Precipitate->Filtration

Workflow for the chemoselective acid-base extraction of indazole carboxylic acids.

Protocol B: Preparative HPLC for Regioisomer Removal

Use this protocol if analytical LC-MS indicates the presence of 4-methoxy or 7-methoxy regioisomers, which cannot be removed via acid-base extraction.

  • Sample Preparation: Dissolve 500 mg of the pre-purified compound (from Protocol A) in 5 mL of DMSO. Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: Use a C18 Reverse Phase Preparative Column (e.g., 250 × 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic acid (TFA). (TFA ensures the carboxylic acid remains fully protonated, preventing peak tailing).

    • Solvent B: Acetonitrile + 0.1% TFA.

  • Gradient: Run a shallow gradient from 10% B to 50% B over 40 minutes. The methoxy regioisomers exhibit slight differences in dipole moment and hydrophobic surface area, allowing baseline resolution under shallow gradients.

  • Recovery: Lyophilize (freeze-dry) the collected fractions to remove water, acetonitrile, and volatile TFA, yielding the ultra-pure compound.

HPLC_Decision Issue Analytical LC-MS Shows Impurities Type1 Mass = Target Mass (Regioisomers present) Issue->Type1 Type2 Mass ≠ Target Mass (Esters/Salts present) Issue->Type2 Action1 Execute Preparative HPLC (Shallow C18 Gradient) Type1->Action1 Action2 Execute Acid-Base Extraction (See Protocol A) Type2->Action2 Check Lyophilize & Re-analyze Action1->Check Action2->Check Success >99% Purity Achieved Check->Success

Decision tree for selecting the appropriate purification methodology based on LC-MS data.

References

  • Indazole - Wikipedia. "Indazole is an amphoteric molecule... pKa values are 1.04 for the equilibrium between indazolium cation and indazole and 13.86 for the equilibrium between indazole and indazolate anion." Wikipedia, The Free Encyclopedia.

  • Refining the purification protocol for 1-Methyl-7-nitroindazole-3-carboxylic acid. "Recrystallization is a primary and effective method... Acid-base extraction can be used to separate the acidic product from neutral or basic impurities." BenchChem.

  • 1H-indazole-6-carboxylic acid (CAS 704-91-6). "pKa: 4.01±0.30 (Predicted)." GuideChem.

  • 3-Methyl-1H-indazole-6-carboxylic acid synthesis. "The aqueous solution was acidified with KHSO4 to pH 3 - 3.5. The white precipitate that formed was isolated by vacuum filtration..." ChemicalBook.

  • 5-甲氧基-1H-吲唑-6-羧酸甲酯 (5-Methoxy-1H-indazole-6-carboxylic acid methyl ester). "CAS NO. 1227268-80-5... Impurities." Sunway Pharm.

  • 1H-indazole-3-carboxylic acid, ethyl ester. "The reaction mixture is... poured into a separatory funnel containing EtOAc and saturated aq. NaHCO3... layers are separated." Organic Syntheses.

  • 1227268-58-7 KB-263554 C9H8N2O3. "5-Methoxy-1H-indazole-6-carboxylic acid... LogP 1.10." GuideChem.

Sources

Optimization

optimizing HPLC methods for separating indazole carboxylic acid intermediates

Welcome to the Indazole Technical Support Center . This guide is designed for analytical chemists and process development scientists encountering challenges with Indazole Carboxylic Acid (ICA) intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indazole Technical Support Center .

This guide is designed for analytical chemists and process development scientists encountering challenges with Indazole Carboxylic Acid (ICA) intermediates. These amphoteric molecules present a "perfect storm" for HPLC separation: a basic nitrogen susceptible to silanol tailing, an acidic carboxyl group requiring pH control, and the potential for difficult-to-resolve regioisomers (1H- vs. 2H-).

Phase 1: Method Development Strategy

Q: Where do I start with a new indazole carboxylic acid intermediate?

A: Do not default to a generic generic gradient. ICAs are amphoteric. Your method must control the ionization state of both the carboxylic acid (pKa ~3–4) and the indazole nitrogen (pKa ~1.2 for protonation).

The "Golden Rule" of ICA Separation: Maintain a mobile phase pH below 2.5 .

  • Why? At pH < 2.5, the carboxylic acid is fully protonated (

    
    , neutral), maximizing hydrophobic retention. The indazole nitrogen is protonated (
    
    
    
    ), but modern "Type B" or charged-surface hybrid (CSH) columns can handle this positive charge without severe silanol tailing.
Core Protocol: The Screening Gradient
  • Column: C18 with steric protection or hybrid particles (e.g., Waters XSelect CSH C18 or Phenomenex Kinetex EVO C18). Avoid standard silica C18 which leads to tailing.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0). Note: Formic acid is often too weak (pH ~2.7) to fully suppress the carboxylic acid ionization.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.05% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Temperature: 40°C (Reduces viscosity and improves mass transfer for the rigid indazole core).

Decision Logic: Column & pH Selection

Use this workflow to select the correct stationary phase based on your specific separation goal.

IndazoleMethodDev Start Start: Indazole Carboxylic Acid Method Development Goal What is the primary separation goal? Start->Goal Isomers Regioisomer Separation (1H vs 2H) Goal->Isomers Isomers Tailing Fixing Peak Tailing (Basic N Interaction) Goal->Tailing Peak Shape Retain Retaining Polar Acidic Species Goal->Retain Retention Phenyl Select Phenyl-Hexyl or PFP Column (Exploits Pi-Pi differences) Isomers->Phenyl HighpH Switch to High pH (pH 10) Requires Hybrid Column (Deprotonates Basic N) Tailing->HighpH LowpH Use C18 + 0.1% TFA (pH < 2.5) Suppresses COOH Ionization Retain->LowpH

Figure 1: Decision tree for selecting stationary phase and pH conditions based on specific separation challenges.

Phase 2: Troubleshooting & FAQs

Q: My main peak has a severe "shark fin" tail. Is my column dead? A: Likely not. This is classic Silanol Interaction . The protonated indazole nitrogen is interacting with free silanol groups (


) on the silica surface.
  • Immediate Fix: Add 10–20 mM Ammonium Formate or Triethylamine (TEA) to the mobile phase. The ammonium ions compete for the silanol sites, "blocking" them from your analyte.

  • Long-term Fix: Switch to a "Charged Surface Hybrid" (CSH) column. These columns have a slight positive surface charge that repels the protonated base, eliminating tailing without additives.

Q: I see split peaks, but only for the Indazole intermediate. The impurities look fine. A: This is often a Solvent Mismatch (Diluent Effect). Indazole carboxylic acids have poor solubility in water/MeCN, so researchers often dissolve them in 100% DMSO.

  • The Mechanism: When a plug of DMSO enters the aqueous mobile phase, the analyte precipitates momentarily or travels faster than the eluent, causing band broadening or splitting.

  • The Fix: Dilute your sample with at least 50% water or starting mobile phase. If solubility is an issue, reduce injection volume to <5 µL.

Q: How do I separate the 1H-indazole from the 2H-indazole regioisomer? A: This is the most difficult separation because the isomers have identical mass and similar polarity.

  • Scientific Insight: 1H-indazole is "benzenoid" (aromatic stability), while 2H-indazole is "quinonoid" (less stable, different electron distribution).

  • Protocol: Switch from C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.

    • Why? The pi-electrons in the phenyl ring of the column interact differently with the benzenoid vs. quinonoid electron clouds of the isomers (pi-pi stacking selectivity). Methanol is preferred over Acetonitrile here as it enhances pi-pi interactions.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Fronting Peak Column Overload or Solubility IssuesReduce injection volume; Check sample solubility in mobile phase.
Tailing Factor > 1.5 Silanol Interactions (Basic N)Add 10mM Ammonium Formate; Switch to High pH (pH 10) if column permits.
Retention Time Drift pH Instability (Carboxylic Acid)Ensure buffer capacity is sufficient. If using Formic Acid, switch to TFA or Phosphate buffer (pH 2.5).
Ghost Peaks Carryover or Gradient ImpuritiesRun a blank injection.[1] Indazoles stick to steel; consider a needle wash with 50:50 MeOH:Water + 0.1% Formic Acid.
No Resolution (Isomers) Lack of Selectivity on C18Switch to Phenyl-Hexyl or PFP column; Change modifier to Methanol.

Phase 3: Advanced Optimization (Regioisomer Focus)

When separating the N1 (thermodynamic) vs. N2 (kinetic) alkylated isomers, standard C18 often fails. The dipole moments differ significantly: 2H-indazoles generally have a larger dipole moment than 1H-indazoles.[2]

Optimized Isomer Separation Protocol:

  • Stationary Phase: Fluorophenyl (PFP) or Biphenyl.

  • Mobile Phase: Water / Methanol (MeOH promotes pi-pi selectivity better than MeCN).

  • Additive: 5 mM Ammonium Acetate (native pH ~6.8).

    • Note: At neutral pH, the carboxylic acid is ionized (

      
      ). While this reduces retention on C18, on a PFP column, the separation is driven by the interaction between the fluorine ring and the indazole core. The ionized acid actually helps solubility.
      

References

  • SIELC Technologies. "Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column." SIELC Application Notes. [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Blog. [Link]

  • LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing." Chromatography Online. [Link]

  • University of Tartu. "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents." Chair of Analytical Chemistry. [Link]

Sources

Troubleshooting

preventing side reactions during the activation of indazole carboxylic acids

Ticket ID: IND-COOH-ACT-001 Subject: Troubleshooting Side Reactions During Amide Coupling of Indazole-3-Carboxylic Acids Status: Open Assigned Specialist: Senior Application Scientist Executive Summary The activation of...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IND-COOH-ACT-001 Subject: Troubleshooting Side Reactions During Amide Coupling of Indazole-3-Carboxylic Acids Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The activation of indazole carboxylic acids (particularly


-indazole-3-carboxylic acid) presents a unique "amphoteric" challenge. The molecule contains both a nucleophilic nitrogen (

/

of the indazole ring) and an electrophilic carbonyl (once activated).

Without proper controls, the activation of the carboxylic acid triggers a competition between the desired external amine and the indazole nitrogen of a neighboring molecule. This leads to oligomerization (head-to-tail coupling) , regio-scrambling (


-acylation) , and reduced yields.

This guide details the mechanistic root causes of these failures and provides self-validating protocols to prevent them.

Part 1: The Mechanistic Failure Mode (Why It Fails)

When you activate an unprotected indazole carboxylic acid (e.g., using HATU or EDC), you generate a highly reactive active ester. If the indazole


 is not protected, it acts as a competing nucleophile.
The "Head-to-Tail" Oligomerization Pathway

The most common side reaction is the formation of dimers or oligomers where the activated carboxylate of Molecule A reacts with the


 or 

nitrogen of Molecule B.

IndazoleSideReactions Start Indazole-COOH (Unprotected NH) Activation Activation (HATU/EDC) Start->Activation SelfAttack Intermolecular Attack (Indazole NH acts as Nucleophile) Start->SelfAttack  Nucleophilic Attack   ActiveEster Active Ester Species (Electrophilic) Activation->ActiveEster Product Desired Amide ActiveEster->Product  Path A: Fast Amine Attack   ActiveEster->SelfAttack  Path B: Slow Amine / Unprotected NH   Amine External Amine (R-NH2) Amine->Product Dimer N-Acyl Dimer/Oligomer (Dead End Product) SelfAttack->Dimer

Figure 1: The Competition Landscape. Path A represents the desired coupling. Path B represents the "Head-to-Tail" side reaction that dominates if the external amine is sterically hindered or if the indazole nitrogen is left unprotected.

Part 2: Protocol Optimization & Prevention

To prevent side reactions, you must either remove the nucleophilicity of the indazole (Protection) or change the kinetics of the activation (Reagent Choice).

Strategy A: The "Safe" Route (Protection)

Recommended for valuable intermediates or scale-up. Blocking the


 position eliminates the amphoteric nature of the substrate.
  • Protecting Group: THP (Tetrahydropyranyl), SEM (2-(Trimethylsilyl)ethoxymethyl), or Boc.

  • Regioselectivity:

    
    -protection is thermodynamically favored and generally prevents 
    
    
    
    interference due to steric/electronic locking.
Strategy B: The "Efficient" Route (T3P Activation)

Recommended for rapid medicinal chemistry and "one-pot" throughput. Propylphosphonic anhydride (T3P) is superior to HATU/EDC for indazoles because it does not require a pre-activation step that allows the active ester to accumulate and self-react.

Why T3P?

  • Low Epimerization: T3P activates the acid in the presence of the amine, minimizing the lifetime of the prone-to-racemization intermediate [1].

  • Water Solubility: Byproducts are water-soluble, simplifying workup [2].[1]

  • Steric Tolerance: Excellent for coupling hindered amines to the sterically crowded C3-position of indazoles.

Standard Operating Procedure (SOP): T3P Coupling of Indazole-3-COOH

Objective: Couple Indazole-3-carboxylic acid with a secondary amine without


-protection.

Reagents:

  • Substrate:

    
    -Indazole-3-carboxylic acid (1.0 equiv)
    
  • Amine: Secondary amine (1.1 equiv)

  • Coupling Agent: T3P (50% wt in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc (preferred) or DMF (if solubility is poor)

Protocol:

  • Setup: In a round-bottom flask, suspend the Indazole-3-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc (concentration ~0.1 M).

    • Critical Note: Unlike HATU, do not add the coupling reagent yet. The acid and amine must be present together first.

  • Base Addition: Add Pyridine (3.0 equiv).

    • Why Pyridine? It acts as both a base and an acylation catalyst, often suppressing racemization better than DIPEA in T3P couplings [3].

  • Activation (The "Slow Feed"): Cool to 0°C. Add T3P solution dropwise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via LCMS.[2]

    • Checkpoint: T3P reactions are typically slower than HATU (2–12 hours). Do not heat above 40°C unless necessary, as this increases

      
      -acylation risk.
      
  • Workup:

    • Dilute with EtOAc.[3]

    • Wash with Water (x2), Sat.

      
       (x2), and Brine.[2]
      
    • Result: T3P byproducts wash away in the aqueous layer.[1]

Part 3: Troubleshooting & FAQ
Decision Matrix: Choosing the Right Reagent

DecisionTree Question Is the Indazole NH Protected? Yes Yes (Boc/THP/SEM) Question->Yes No No Question->No Standard Standard Coupling (HATU / DIPEA) Yes->Standard Risk Risk: Oligomerization No->Risk T3P Use T3P + Pyridine (One-Pot) Risk->T3P  Preferred   ProtectFirst Protect NH First (If Yield < 30%) Risk->ProtectFirst  Fallback  

Figure 2: Reagent Selection Guide. Always prioritize T3P for unprotected indazoles to minimize self-reaction.

Frequently Asked Questions

Q1: I see a mass corresponding to [Product + Indazole] in my LCMS. What is this? A: This is the "Head-to-Tail" dimer. The activated carboxylic acid reacted with the


 of another indazole molecule instead of your amine.
  • Fix: Switch to the T3P protocol (above). Ensure the amine is added before the coupling reagent. If the problem persists, you must protect the indazole nitrogen (e.g., with THP).

Q2: Why is HATU yielding a guanidinium byproduct? A: If your amine is sterically hindered, it reacts slowly with the active ester. The excess amine then reacts directly with the HATU uronium salt, forming a guanidine byproduct.

  • Fix: Use T3P (which is not a uronium salt) or EDC/HOAt . Avoid large excesses of HATU with hindered amines [4].

Q3: My reaction works but the regioselectivity of the N-acylation is wrong (N2 vs N1). A: If you are intentionally trying to acylate the nitrogen (not the carbon),


-acylation is generally the thermodynamic product, while 

is often kinetic.
  • Insight: However, for amide coupling at the C3-carboxyl, you want to avoid N-reaction entirely. If you observe transient N-acylation, it is often reversible. Treating the crude mixture with mild base (LiOH/MeOH) can sometimes hydrolyze the unstable

    
    -acyl bond while leaving the desired C-amide intact [5].
    

Q4: Can I use EDC/HOBt? A: Yes, but it is less efficient for indazoles. The intermediate


-acylisourea is prone to rearrangement (

-acylurea formation) if the amine attack is slow. T3P is cleaner for these heterocyclic acids.
References
  • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (2025). "Propylphosphonic Anhydride (T3P®)."[1][5][6][7] Organic Chemistry Portal. Available at: [Link]

  • Hunt, D. et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis of 5-Methoxy-1H-indazole-6-carboxylic Acid: A Comparative Guide for Regioisomer Differentiation

Executive Summary Indazole carboxylic acids are privileged pharmacophores in modern drug discovery, frequently utilized as rigid scaffolds in the development of kinase inhibitors and apoptotic antiproliferative agents[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indazole carboxylic acids are privileged pharmacophores in modern drug discovery, frequently utilized as rigid scaffolds in the development of kinase inhibitors and apoptotic antiproliferative agents[1]. During the synthesis of methoxy-indazole carboxylic acids—typically via electrophilic aromatic substitution or directed metalation—the reaction often yields a mixture of regioisomers.

For drug development professionals and analytical chemists, the definitive bottleneck is distinguishing the target compound, 5-Methoxy-1H-indazole-6-carboxylic acid , from its primary synthetic alternative, 6-Methoxy-1H-indazole-5-carboxylic acid . This guide provides an objective comparison of their


H NMR spectral performance, elucidates the mechanistic causality behind chemical shift variations, and establishes a self-validating experimental protocol for absolute structural confirmation.

The Causality of Chemical Shifts: Electronic Push-Pull Dynamics

To accurately interpret the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


H NMR spectrum of 5-Methoxy-1H-indazole-6-carboxylic acid, one must analyze the electronic environment of the fused bicyclic ring. The unsubstituted indazole core contains five carbon-bound protons. In our di-substituted target, only three aromatic protons remain: H-3, H-4, and H-7.

The differentiation between regioisomers relies entirely on the opposing electronic effects of the two substituents:

  • The Methoxy Effect (+R, -I): The

    
     group donates electron density via resonance into the aromatic 
    
    
    
    -system. This strongly shields the protons located ortho and para to it, shifting their resonance upfield (lower ppm).
  • The Carboxylic Acid Effect (-R, -I): The

    
     group withdraws electron density via both resonance and induction. This strongly deshields  the protons located ortho to it, shifting their resonance downfield (higher ppm).
    

By mapping these effects, we can predict a highly reliable, self-validating spectral pattern.

Comparative Spectral Performance: Target vs. Alternative Regioisomer

When comparing the product's performance against its structural alternative, the diagnostic key lies in the isolated aromatic singlets of H-4 and H-7. The table below summarizes the quantitative data used to definitively distinguish the two isomers.

Proton Assignment5-Methoxy-1H-indazole-6-carboxylic acid (Target)6-Methoxy-1H-indazole-5-carboxylic acid (Alternative)Causality / Electronic Environment
H-3 (Pyrazole ring) ~8.10 ppm (s, 1H)~8.10 ppm (s, 1H)Relatively unaffected by substitution at C-5/C-6[2].
H-4 (Benzene ring) ~7.35 ppm (s, 1H) ~8.30 ppm (s, 1H) Target: Shielded by ortho-methoxy.Alternative: Deshielded by ortho-COOH.
H-7 (Benzene ring) ~8.25 ppm (s, 1H) ~7.20 ppm (s, 1H) Target: Deshielded by ortho-COOH.Alternative: Shielded by ortho-methoxy.
-OCH

(Methoxy)
~3.90 ppm (s, 3H)~3.90 ppm (s, 3H)Standard methoxy resonance; lacks diagnostic value for regiochemistry.
-NH / -COOH >12.5 ppm (br s, 2H)>12.5 ppm (br s, 2H)Highly dependent on solvent and concentration[3].

Analytical Conclusion: If the


H NMR spectrum displays a shielded H-4 (~7.35 ppm) and a deshielded H-7 (~8.25 ppm), the synthesis of 5-Methoxy-1H-indazole-6-carboxylic acid is confirmed. If the shifts are reversed, the alternative regioisomer was formed.

Solvent Selection Guide

The choice of NMR solvent drastically alters the spectral resolution of indazole carboxylic acids due to hydrogen bonding and proton exchange dynamics[4].

SolventSolubilityExchangeable Protons (-NH, -COOH)Recommendation for Indazoles
DMSO-

ExcellentVisible (broad singlets >12.5 ppm). Strong solvent-solute hydrogen bonding prevents rapid exchange[5].Optimal. Provides the most comprehensive structural data.
CD

OD
GoodInvisible. Rapid deuterium exchange replaces protons with deuterium, leaving a residual HOD peak (~4.87 ppm).Alternative. Useful if the sample is poorly soluble in DMSO, but structural information is lost.
CDCl

PoorOften invisible due to line broadening and poor solubility.Not Recommended. Unless the compound is derivatized (e.g., as a methyl ester)[6].

Self-Validating Experimental Protocol (qNMR Standard)

To ensure the integration of the isolated H-4 and H-7 protons is strictly quantitative, standard acquisition parameters must be modified. Because H-4 and H-7 lack adjacent protons, they cannot efficiently relax via dipole-dipole interactions, resulting in exceptionally long longitudinal relaxation times (


).

Follow this step-by-step methodology to prevent artificial signal attenuation:

  • Sample Preparation: Accurately weigh 10–15 mg of the synthesized compound. Dissolve completely in 0.6 mL of DMSO-

    
     (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Instrument Setup: Utilize a 400 MHz or 500 MHz NMR spectrometer[5]. Equilibrate the probe temperature to 298 K.

  • Acquisition Parameters (Critical Step):

    • Pulse Sequence: Standard 1D proton (zg30).

    • Relaxation Delay (D1): Set to 10 seconds . Causality: To achieve true quantitative integration (a perfect 1:1 ratio between H-4 and H-7), the delay between pulses must be at least

      
      . A standard 1-second delay will result in incomplete relaxation and skewed integration data.
      
    • Number of Scans (NS): 16 to 64 (adjust based on exact concentration to achieve an S/N ratio > 250:1).

  • Processing: Apply zero-filling to 64k data points. Use an exponential window function with a Line Broadening (LB) of 0.3 Hz. Perform manual phase correction and apply a 1st-order polynomial baseline correction prior to integration.

Structural Elucidation Workflow

Below is the logical decision tree for confirming the regiochemistry of the synthesized indazole based on the acquired


H NMR data.

G Start Synthesized Indazole Carboxylic Acid NMR Acquire 1H NMR (DMSO-d6, D1=10s) Start->NMR Analyze Analyze H-4 & H-7 Chemical Shifts NMR->Analyze PathA H-4: ~7.35 ppm (Shielded) H-7: ~8.25 ppm (Deshielded) Analyze->PathA +R effect at C-5 PathB H-4: ~8.30 ppm (Deshielded) H-7: ~7.20 ppm (Shielded) Analyze->PathB +R effect at C-6 ResultA 5-Methoxy-1H-indazole- 6-carboxylic acid PathA->ResultA ResultB 6-Methoxy-1H-indazole- 5-carboxylic acid PathB->ResultB

Caption: 1H NMR Decision Tree for differentiating methoxy-indazole-carboxylic acid regioisomers.

References

  • [3] Electronic Supplementary Information Iron-Catalyzed Aerobic Oxidation of Alcohols in Water Selectively to Carboxylic Acids Media. The Royal Society of Chemistry. Available at:

  • [2] Experimental (NMR) and Theoretical (DFT Method) Studies of the Nucleophilic Substitution Reaction. Academic Journal of Chemistry. Available at:

  • [4] Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry (ACS Publications). Available at:

  • [5] TfOH-Catalyzed Regioselective N2-Alkylation of Indazoles with Diazo Compounds. The Royal Society of Chemistry. Available at:

  • [7] Indazole (271-44-3) 1H NMR spectrum. ChemicalBook. Available at:

  • [1] Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University. Available at:

  • [6] Discrete and polymeric Cu(II) complexes featuring substituted indazole ligands: their synthesis and structural chemistry. SciSpace. Available at:

Sources

Comparative

Comparative LC-MS/MS Fragmentation Guide: 5-Methoxy-1H-indazole-6-carboxylic acid

Executive Summary This guide provides an in-depth technical comparison of the LC-MS/MS fragmentation behavior of 5-Methoxy-1H-indazole-6-carboxylic acid (CAS: 1227268-58-7) against its structural regioisomers. Indazole c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical comparison of the LC-MS/MS fragmentation behavior of 5-Methoxy-1H-indazole-6-carboxylic acid (CAS: 1227268-58-7) against its structural regioisomers. Indazole carboxylic acids are critical intermediates in the synthesis of kinase inhibitors and synthetic cannabinoid metabolites. Accurate differentiation of these isomers is essential due to their distinct biological activities and metabolic pathways.

This document synthesizes experimental protocols with mechanistic fragmentation logic ("Ortho Effects") to provide a self-validating workflow for identifying this specific regioisomer in complex matrices.

Experimental Protocol

To ensure reproducibility and separation from closely related isomers (e.g., 6-methoxy-1H-indazole-5-carboxylic acid), the following standardized LC-MS/MS conditions are recommended.

Liquid Chromatography (LC) Conditions
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

    • Rationale: The carboxylic acid moiety confers polarity, but the indazole core and methoxy group provide sufficient hydrophobicity for C18 retention.

  • Mobile Phase A: Water + 0.1% Formic Acid.

    • Rationale: Acidic pH suppresses the ionization of the carboxylic acid (pKa ~4), improving retention on the hydrophobic stationary phase.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5% -> 95% B (Linear gradient)

    • 8-10 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 40°C.

Mass Spectrometry (MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI).[2][3]

  • Polarity: Positive ([M+H]+) and Negative ([M-H]-).[4]

    • Note: While Negative mode is sensitive for the carboxylic acid, Positive mode provides richer structural fragmentation data useful for isomer differentiation.

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile and stable fragments.

Fragmentation Analysis & Mechanism

Structural Context: The "Ortho Effect"

The defining structural feature of 5-Methoxy-1H-indazole-6-carboxylic acid is the ortho-positioning of the methoxy (-OCH3) group at C5 and the carboxylic acid (-COOH) at C6 on the benzene ring of the indazole system.

This proximity facilitates specific intramolecular interactions not present in isomers like 5-Methoxy-1H-indazole-3-carboxylic acid (where substituents are on different rings) or para-substituted analogues.

Fragmentation Pathway (ESI Positive Mode)

Precursor Ion: [M+H]+ = m/z 193.06

  • Primary Pathway (Diagnostic): Loss of Water (-18 Da)

    • Mechanism: The protonated carboxylic acid carbonyl oxygen can abstract a hydrogen, often facilitated by the neighboring methoxy oxygen, leading to the elimination of water.[5]

    • Result: m/z 193 → 175 (Dominant in ortho-isomers).

  • Secondary Pathway: Decarboxylation (-44 Da)

    • Mechanism: Loss of the carboxylic acid group as CO2.

    • Result: m/z 193 → 149 (Formation of 5-methoxyindazole cation).

  • Tertiary Pathway: Combined Loss (-18 Da + -28 Da)

    • Mechanism: After water loss, the resulting acylium ion often loses Carbon Monoxide (CO).

    • Result: m/z 175 → 147 .

Visualization of Signaling Pathway

The following diagram illustrates the fragmentation logic, highlighting the specific losses associated with the ortho-substitution pattern.

FragmentationPathway Parent Precursor Ion [M+H]+ 5-Methoxy-1H-indazole-6-COOH m/z 193.06 Frag_H2O [M+H - H2O]+ (Ortho Effect) m/z 175.05 Parent->Frag_H2O - H2O (18 Da) Facilitated by 5-OMe/6-COOH proximity Frag_CO2 [M+H - CO2]+ (Decarboxylation) m/z 149.07 Parent->Frag_CO2 - CO2 (44 Da) Frag_Me [M+H - CH3•]+ (Radical Loss - Minor) m/z 178.03 Parent->Frag_Me - CH3 (15 Da) Frag_CO [M+H - H2O - CO]+ m/z 147.05 Frag_H2O->Frag_CO - CO (28 Da)

Caption: ESI+ Fragmentation pathway of 5-Methoxy-1H-indazole-6-carboxylic acid showing the dominant ortho-effect driven water loss.

Comparative Analysis: Target vs. Alternatives

Differentiation of the target from its isomers relies on the intensity ratios of the water loss (m/z 175) versus the decarboxylation (m/z 149).

Comparison Table
FeatureTarget: 5-OMe-6-COOH Isomer A: 6-OMe-5-COOH Isomer B: 5-OMe-3-COOH
Structure Ortho-substituted (Benzene ring)Ortho-substituted (Benzene ring)Hetero-ring substitution
Precursor (

)
193.06193.06193.06
Base Peak (High CE) 175 (Water loss dominant)175 (Water loss dominant)149 (CO2 loss dominant)
Diagnostic Ion m/z 147 (High intensity)m/z 147 (High intensity)m/z 121 (Indazole ring frag)
Retention Time (C18) Mid-elutingMid-eluting (often co-elutes)Early eluting (More polar)
Differentiation Key Requires chromatographic resolution or high-res MS/MS ratios.[6]Very similar MS; rely on RT.Distinct MS pattern (low m/z 175).
Differentiation Strategy
  • Isomer B (3-COOH) Exclusion: The 3-carboxylic acid isomer (located on the pyrazole ring) is electronically distinct. It decarboxylates very readily, often even in the source. If the spectrum is dominated by m/z 149 with very little m/z 175, it is likely the 3-COOH isomer.

  • Target vs. Isomer A (5 vs 6 position): These are "inverse" ortho-isomers. Their MS/MS spectra are nearly identical due to the same ortho-effect mechanism.

    • Solution: Chromatographic Separation. Due to the slight difference in pKa and lipophilicity caused by the position of the methoxy group relative to the ring nitrogen, they can be separated on high-efficiency C18 columns. The 6-Methoxy-5-COOH isomer typically elutes slightly later than the 5-Methoxy-6-COOH target due to the shielding of the polar N-H by the adjacent 6-methoxy group (if N1-H tautomer is dominant).

References

  • Vertex AI Search. (2026). Search Results for Indazole Carboxylic Acid Fragmentation. Retrieved from 7

  • Kusano, M., et al. (2019). Gas chromatography-mass spectrometry (GC-MS) differentiation of regioisomeric dimethoxybenzoylindoles. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from 8

  • Banister, S. D., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids. Diva-Portal. Retrieved from 9

  • Lebedev, A. T. (2011). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. ResearchGate. Retrieved from 10[3]

  • Sigma-Aldrich. (2026). 6-Methoxy-1H-indazole-5-carboxylic acid Product Sheet. Retrieved from [11]

Sources

Validation

IR spectroscopy characteristic peaks for 5-Methoxy-1H-indazole-6-carboxylic acid

Spectroscopic Comparison Guide: IR Characterization of 5-Methoxy-1H-indazole-6-carboxylic acid vs. Structural Analogs Executive Summary In early-stage drug development, functionalized indazoles serve as privileged scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison Guide: IR Characterization of 5-Methoxy-1H-indazole-6-carboxylic acid vs. Structural Analogs

Executive Summary

In early-stage drug development, functionalized indazoles serve as privileged scaffolds, particularly in the design of kinase inhibitors and targeted therapeutics. 5-Methoxy-1H-indazole-6-carboxylic acid (CAS: 1227268-58-7) offers a highly specific combination of a hydrogen-bond donating/accepting indazole core, an electron-donating methoxy group, and a reactive carboxylic acid handle.

For analytical chemists and formulation scientists, verifying the structural integrity of this building block upon receipt or post-reaction is critical. This guide provides an in-depth comparative analysis of its Infrared (IR) spectroscopic footprint against two primary alternatives: 1H-Indazole-6-carboxylic acid (des-methoxy analog) and 5-Methoxy-1H-indazole (des-carboxy analog).

Structural Dynamics and Spectral Causality

Understanding the IR spectrum of 5-Methoxy-1H-indazole-6-carboxylic acid requires deconstructing the molecule into its interacting functional domains. As an application scientist, I rely on these mechanistic principles to interpret spectral shifts:

  • The Indazole Core: Indazoles exhibit tautomerism (1H vs. 2H forms), though the 1H-tautomer strongly predominates in the solid state. The N-H stretch is typically observed as a broad band around 3200–3350 cm⁻¹.

  • The Carboxylic Acid: The -COOH group at the C6 position engages in extensive intermolecular hydrogen bonding. This causes the O-H stretching vibration to manifest as an extremely broad, underlying band from 2500 to 3000 cm⁻¹, often overlapping the aliphatic C-H stretches. The carbonyl (C=O) stretch is highly diagnostic, appearing strongly at ~1685–1710 cm⁻¹.

  • The Methoxy Group: Positioned at C5, the -OCH₃ group acts as an electron-donating group via resonance. This subtly shifts the aromatic C=C stretches of the indazole ring. More importantly, it introduces a distinct C-O-C asymmetric stretching vibration in the fingerprint region at ~1210–1250 cm⁻¹[1].

Comparative Spectral Analysis

To objectively evaluate the identity and purity of the target compound, we compare it against its structural subsets. The absence or shift of these peaks immediately flags incorrect starting materials or incomplete reactions (e.g., failure to hydrolyze an ester precursor)[2].

Vibration Mode5-Methoxy-1H-indazole-6-carboxylic acidAlternative 1: 1H-Indazole-6-carboxylic acidAlternative 2: 5-Methoxy-1H-indazole
N-H Stretch (Indazole) ~3200 - 3350 cm⁻¹ (broad, merged)~3200 - 3350 cm⁻¹ (broad)~3150 - 3250 cm⁻¹ (sharp)
O-H Stretch (COOH) ~2500 - 3000 cm⁻¹ (very broad)~2500 - 3000 cm⁻¹ (very broad)Absent
C-H Stretch (Methoxy) ~2830 - 2950 cm⁻¹Absent~2830 - 2950 cm⁻¹
C=O Stretch (COOH) ~1685 - 1710 cm⁻¹ (strong)~1690 - 1715 cm⁻¹ (strong)Absent
C=N / C=C (Aromatic) ~1500 - 1620 cm⁻¹~1500 - 1610 cm⁻¹~1500 - 1620 cm⁻¹
C-O-C Asymmetric ~1210 - 1250 cm⁻¹ (strong)Absent~1210 - 1250 cm⁻¹ (strong)

Experimental Protocol: Self-Validating FTIR-ATR Workflow

Attenuated Total Reflectance (ATR) is recommended over traditional KBr pelleting for routine verification. ATR eliminates moisture absorption artifacts (water strongly absorbs at ~3400 cm⁻¹ and ~1640 cm⁻¹), which can easily be misinterpreted as indazole N-H or shifted C=O stretches.

Step 1: System Validation (The Trustworthiness Check)

  • Action: Before analyzing the sample, run a clean polystyrene standard film.

  • Causality: Verify that the polystyrene reference peak at exactly 1601.2 cm⁻¹ is within ±1 cm⁻¹. This self-validating step ensures the interferometer's laser is calibrated, guaranteeing that any subtle shifts in the sample's carbonyl region are chemically real, not instrumental drift.

Step 2: Background Acquisition

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow to dry completely. Collect a 32-scan background spectrum at 4 cm⁻¹ resolution.

  • Causality: Isopropanol evaporates without leaving IR-active residues. The background scan mathematically subtracts atmospheric CO₂ (2350 cm⁻¹) and water vapor, preventing them from obscuring the critical 3400–2500 cm⁻¹ region where the carboxylic O-H and indazole N-H stretches reside.

Step 3: Sample Loading and Contact Optimization

  • Action: Place ~2–5 mg of 5-Methoxy-1H-indazole-6-carboxylic acid powder onto the crystal. Lower the pressure anvil until the torque-limiting clutch engages (clicks).

  • Causality: ATR relies on an evanescent wave penetrating only 0.5–2.0 µm into the sample. Insufficient pressure leads to poor optical contact, resulting in artificially weak signals at high wavenumbers (e.g., the N-H stretch), skewing the quantitative relative intensities of the spectrum.

Step 4: Data Acquisition and Post-Processing

  • Action: Acquire 32 scans. Apply an ATR-correction algorithm.

  • Causality: Because the depth of penetration in ATR is wavelength-dependent (deeper at lower wavenumbers), the raw fingerprint region appears artificially intense compared to the high-frequency region. ATR correction normalizes this, allowing direct comparison with legacy transmission spectra.

Logical Workflow Diagram

Spectral_Logic Start Target Molecule: 5-Methoxy-1H-indazole-6-carboxylic acid FG1 Carboxylic Acid (-COOH) Start->FG1 FG2 Methoxy Group (-OCH₃) Start->FG2 FG3 Indazole Core (N-H, C=N) Start->FG3 IR1 Broad O-H Stretch (2500-3000 cm⁻¹) Strong C=O Stretch (~1690 cm⁻¹) FG1->IR1 IR2 Aliphatic C-H (~2830-2950 cm⁻¹) C-O-C Asymmetric (~1210-1250 cm⁻¹) FG2->IR2 IR3 N-H Stretch (~3200-3350 cm⁻¹) Aromatic C=C/C=N (~1500-1620 cm⁻¹) FG3->IR3 Diff1 Differentiates from: 5-Methoxy-1H-indazole IR1->Diff1 Confirms COOH Diff2 Differentiates from: 1H-Indazole-6-carboxylic acid IR2->Diff2 Confirms OCH₃

IR spectral workflow for structural differentiation of 5-Methoxy-1H-indazole-6-carboxylic acid.

Conclusion

By systematically isolating the spectral contributions of the methoxy and carboxylic acid groups, researchers can confidently distinguish 5-Methoxy-1H-indazole-6-carboxylic acid from its des-methoxy and des-carboxy analogs. The presence of the ~1210-1250 cm⁻¹ C-O-C stretch coupled with the ~1690 cm⁻¹ C=O stretch forms an unambiguous diagnostic fingerprint for this specific building block, ensuring high-fidelity downstream synthesis.

References

  • Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate - Asian Journal of Research in Chemistry.1

  • Product Class 2: 1 H - and 2 H -Indazoles - Thieme Connect.

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - National Institutes of Health (NIH) / PMC. 2

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of 5-Methoxyindazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Significance of 5-Methoxyindazoles The indazole scaffold is a privileged bicyclic heterocycle in medicinal chemistry, forming t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 5-Methoxyindazoles

The indazole scaffold is a privileged bicyclic heterocycle in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-tumor, anti-inflammatory, and antiviral properties. The substitution pattern on the indazole ring plays a critical role in modulating the pharmacological profile of these molecules. The 5-methoxy substitution, in particular, is a key feature in several biologically active indazole derivatives. Understanding the precise three-dimensional arrangement of atoms, as provided by single-crystal X-ray crystallography, is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

This guide provides a comparative analysis of the available X-ray crystallography data for a selection of 5-methoxyindazole derivatives. By examining key crystallographic parameters and intermolecular interactions, we aim to provide researchers with valuable insights into the solid-state behavior of this important class of molecules. This understanding is crucial for aspects of drug development such as polymorphism, solubility, and receptor binding.

Comparative Crystallographic Data of 5-Methoxyindazole Derivatives

The following table summarizes the key crystallographic parameters for two exemplary 5-methoxyindazole derivatives, providing a basis for structural comparison. The selection is based on the availability of public crystallographic data.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxy-benzenesulfonamideC15H14ClN3O3STriclinicP-18.202310.631210.8957103.166806.362
Hypothetical 5-Methoxyindazole DerivativeC10H10N2OMonoclinicP21/c8.512.19.295.5943.84

Note: Due to the limited availability of publicly accessible single-crystal X-ray data for a diverse range of simple 5-methoxyindazole derivatives, the second entry is a hypothetical example to illustrate a comparative table. The data for N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxy-benzenesulfonamide is sourced from reference[1][2].

Analysis of Structural Features and Intermolecular Interactions

The crystallographic data reveals key insights into the solid-state conformation and packing of these molecules.

N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxy-benzenesulfonamide:

In this structure, the indazole ring system is nearly planar. The dihedral angle between the indazole and the benzene ring is 89.05 (7)°, indicating an almost perpendicular arrangement of these two aromatic systems[1][2]. This orientation is significant as it influences the overall shape of the molecule and how it can interact with biological targets. The crystal packing is characterized by inversion dimers formed through N-H···O hydrogen bonds, creating R2(2)(8) graph-set motifs[1][2]. These dimers are further linked into chains by C-H···O interactions[1][2]. This network of hydrogen bonds contributes to the stability of the crystal lattice.

General Considerations for 5-Methoxyindazole Derivatives:

The presence of the methoxy group at the 5-position can influence the electronic properties of the indazole ring and participate in intermolecular interactions. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially influencing the crystal packing and the resulting polymorphic forms. The planarity of the indazole ring system is a common feature, but substitutions at the 1, 3, and other positions can lead to significant conformational changes.

For instance, in the related 5-nitro-1H-indazol-1-yl derivatives, the crystal packing is dominated by π-π stacking interactions between the indazole unit and adjacent phenyl rings, alongside C-H···O hydrogen bonds[3]. While not a 5-methoxy derivative, this highlights the types of non-covalent interactions that are crucial in determining the solid-state architecture of indazole compounds.

Experimental Protocol: Single-Crystal X-ray Diffraction of a 5-Methoxyindazole Derivative

This section outlines a generalized, self-validating protocol for obtaining and analyzing the crystal structure of a novel 5-methoxyindazole derivative.

1. Crystallization:

  • Objective: To grow high-quality single crystals suitable for X-ray diffraction.

  • Methodology:

    • Solvent Screening: Begin by screening a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) to determine the solubility of the compound.

    • Slow Evaporation: Prepare a nearly saturated solution of the 5-methoxyindazole derivative in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at a constant temperature. This is often the simplest and most effective crystallization technique.

    • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

    • Crystal Selection: Carefully select a well-formed, transparent crystal with sharp edges and no visible defects under a microscope. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.

2. Data Collection:

  • Objective: To obtain a complete and high-resolution set of X-ray diffraction data.

  • Methodology:

    • Mounting: Mount the selected crystal on a goniometer head using a suitable cryo-protectant (if collecting data at low temperatures) and a cryo-loop.

    • Diffractometer Setup: Place the goniometer head on the diffractometer. Modern diffractometers are typically equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the crystal system.

    • Data Collection Strategy: Based on the determined crystal system, devise a data collection strategy to ensure complete data coverage and sufficient redundancy. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

3. Structure Solution and Refinement:

  • Objective: To determine the atomic positions and refine the crystal structure model.

  • Methodology:

    • Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h,k,l).

    • Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map. This map will reveal the positions of most of the non-hydrogen atoms.

    • Structure Refinement: Build a molecular model based on the electron density map and refine the atomic coordinates, and thermal parameters against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • Validation: The final refined structure should be validated using tools like CHECKCIF to ensure its quality and to check for any potential issues. Key validation metrics include the R-factor, the goodness-of-fit (GooF), and the residual electron density.

Visualization of Experimental Workflow

Below is a diagram illustrating the general workflow for single-crystal X-ray crystallography.

XRay_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis of 5-Methoxyindazole Derivative Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Solution Structure Solution (Direct/Patterson Methods) Diffraction->Solution Refinement Structure Refinement Solution->Refinement Validation Validation (e.g., CHECKCIF) Refinement->Validation Database Deposition (e.g., CCDC) Validation->Database

Caption: General workflow for single-crystal X-ray crystallography.

Conclusion and Future Directions

The crystallographic analysis of 5-methoxyindazole derivatives provides invaluable information for understanding their solid-state properties and for guiding the design of new molecules with improved pharmacological profiles. The available data, though limited, highlights the importance of hydrogen bonding and π-π stacking interactions in dictating the crystal packing of these compounds.

To build a more comprehensive understanding, further crystallographic studies on a wider range of 5-methoxyindazole derivatives are needed. A systematic investigation of how different substituents on the indazole ring influence the crystal packing and intermolecular interactions would be highly beneficial for the drug development community. The deposition of all new crystal structures into public databases like the Cambridge Structural Database (CSD) is crucial for advancing the field of structural chemistry and facilitating future research.

References

  • Hakmaoui, Y., et al. (2014). Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxy-benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o983–o984. [Link]

  • Hakmaoui, Y., et al. (2015). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o983–o984. [Link]

  • Boulhaoua, M., et al. (2018). Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 1), 69-73. [Link]

Sources

Validation

structural comparison of indazole-6-carboxylic acid vs indole-6-carboxylic acid

Executive Summary In medicinal chemistry, the choice between Indazole-6-carboxylic acid and Indole-6-carboxylic acid is rarely arbitrary.[1] While both serve as bicyclic heteroaromatic scaffolds providing a carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the choice between Indazole-6-carboxylic acid and Indole-6-carboxylic acid is rarely arbitrary.[1] While both serve as bicyclic heteroaromatic scaffolds providing a carboxylic acid "handle" for amide coupling, their electronic and metabolic profiles differ fundamentally.[1]

The Indole is an electron-rich, high-affinity scaffold often plagued by rapid oxidative metabolism at the C3 position.[1] The Indazole serves as a "metabolically hardened" bioisostere; the addition of the N2 nitrogen reduces electron density, lowers the pKa of the pyrrole-like NH, and introduces a hydrogen bond acceptor (HBA) site, often crucial for kinase hinge binding. This guide details the physicochemical divergences and provides validated protocols for their application.

Part 1: Electronic & Structural Profiling

The primary differentiator between these scaffolds is the number and arrangement of nitrogen atoms in the five-membered ring. This alteration dictates hydrogen bonding capability (HBC) and acidity.[1]

Physicochemical Comparison Table
FeatureIndole-6-carboxylic AcidIndazole-6-carboxylic AcidImplications
Core Structure Benzene fused to PyrroleBenzene fused to PyrazoleIndazole is an indole bioisostere (aza-analogue).[1]
Ring Nitrogen pKa ~17.0 (Very Weak Acid)~14.0 (Weak Acid)Indazole NH is more acidic due to N2 stabilization.[1]
H-Bond Profile 1 Donor (NH), 0 Acceptors1 Donor (NH), 1 Acceptor (N2)Indazole acts as a Donor-Acceptor (D-A) pair; Indole is Donor-only.[1]
Electronic Nature Electron-Rich (π-excessive)Electron-Deficient (relative to indole)Indole is prone to electrophilic attack (C3); Indazole is more stable.[1]
LogP (Lipophilicity) HigherLowerIndazole improves water solubility slightly.[1]
Tautomerism Negligible (1H-stable)Significant (1H vs 2H)Indazole requires careful handling to control N1 vs N2 alkylation.[1]
Structural Visualization & Tautomerism

The following diagram illustrates the hydrogen bond vectors and the critical tautomeric equilibrium observed in the indazole scaffold, which is absent in the indole.

structural_properties cluster_0 Indole-6-COOH cluster_1 Indazole-6-COOH Indole Indole Scaffold (Electron Rich) C3_Site C3 Position (Metabolic Soft Spot) Indole->C3_Site NH_Indole NH (Donor Only) Indole->NH_Indole NH_Indazole NH (Donor) NH_Indole->NH_Indazole Indazole NH is more acidic (pKa ~14) Indazole Indazole Scaffold (Electron Deficient) N2_Site N2 (Acceptor) Indazole->N2_Site Indazole->NH_Indazole Tautomer Tautomeric Equilibrium (1H vs 2H) Indazole->Tautomer

Figure 1: Structural divergence highlighting the metabolic soft spot of indole versus the donor-acceptor motif of indazole.

Part 2: Medicinal Chemistry Applications[2][3][4][5][6][7]

Metabolic Stability (The "Scaffold Hop")

The most common reason to switch from Indole-6-COOH to Indazole-6-COOH is to block oxidative metabolism.[1]

  • Mechanism: Cytochrome P450 enzymes frequently epoxidize the electron-rich C2=C3 double bond of indoles.[1]

  • Solution: Replacing the C3 carbon with nitrogen (Indazole) reduces the electron density of the ring system, effectively "shutting down" this metabolic pathway.

  • Data Support: Studies indicate that indazole analogues often exhibit 2-5x longer half-lives (

    
    ) in liver microsome assays compared to their indole counterparts [1][3].[1]
    
Kinase Inhibitor Design

In kinase drug discovery, the "hinge region" of the ATP binding pocket requires specific H-bond interactions.

  • Indole: Can only donate a hydrogen (NH).[1]

  • Indazole: Can donate (NH) and accept (N2) simultaneously.[1] This mimics the adenine ring of ATP more closely than indole does, making Indazole-6-COOH a privileged scaffold for Type I and Type II kinase inhibitors [4].[1]

Part 3: Synthetic Reactivity & Protocols

The Reactivity Divergence

While the carboxylic acid at position 6 behaves similarly in both molecules (amenable to standard amide coupling), the ring nitrogen reactivity is the major pain point.

  • Indole: Alkylation at the nitrogen requires strong bases (NaH) due to high pKa. C3-acylation can occur as a side reaction if the nitrogen is not protected.[1]

  • Indazole: Alkylation is easier (lower pKa) but suffers from regioselectivity issues.[1] Mixtures of

    
    -alkyl and 
    
    
    
    -alkyl products are common.[1] Thermodynamic control favors N1; Kinetic control can favor N2. [1]
Experimental Protocol: Regioselective N1-Alkylation of Indazole-6-COOH

Context: Before coupling the carboxylic acid, you may need to functionalize the ring nitrogen.[1] This protocol maximizes N1 selectivity.[1]

Reagents:

  • Substrate: Indazole-6-carboxylic acid methyl ester (Protect the acid first!)[1]

  • Base: Cesium Carbonate (

    
    )
    
  • Solvent: DMF or Acetonitrile

  • Electrophile: Alkyl Halide (

    
    )
    

Step-by-Step Workflow:

  • Esterification: Convert Indazole-6-COOH to its methyl ester using

    
     (Reflux, 2h). Note: Do not alkylate the free acid directly; the carboxylate will compete as a nucleophile.
    
  • Deprotonation: Dissolve the ester (1.0 equiv) in anhydrous DMF (0.1 M). Add

    
     (1.5 equiv).[1] Stir at RT for 30 mins.
    
    • Why:

      
       promotes thermodynamic control, favoring the more stable N1-isomer.[1]
      
  • Alkylation: Add Alkyl Halide (1.1 equiv) dropwise.[1] Stir at 60°C for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF.[1]

  • Purification: Silica gel chromatography.

    • Identification: The N1-isomer usually elutes after the N2-isomer (N2 is less polar) in EtOAc/Hexane systems, though this varies by substituent.[1] Confirm via 2D NMR (NOESY interaction between N-alkyl protons and C7-H).

Experimental Protocol: Amide Coupling (Acid Activation)

Context: Coupling the 6-COOH to an amine partner.

Reagents: HATU, DIPEA, DMF.[1]

  • Dissolution: Dissolve Indazole-6-COOH (or Indole-6-COOH) in DMF (0.2 M).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).[1] Stir for 5 mins.

    • Observation: Solution typically turns yellow.[1]

  • Coupling: Add the amine partner (1.2 equiv).[1] Stir at RT for 2-16h.[1]

  • Note on Indole: If using Indole-6-COOH, ensure the indole NH is not interfering. Usually, it is non-nucleophilic under these conditions, but if the amine partner is weak, the indole NH can be accidentally acylated if excess HATU is used.

Part 4: Decision Logic (Visualized)

Use this logic flow to select the correct scaffold for your program.

decision_logic Start Start: Scaffold Selection Q1 Is metabolic stability (t1/2) a current liability? Start->Q1 Indole_Path Select Indole-6-COOH Q1->Indole_Path No (Stable) Q2 Does the target require a H-bond acceptor at the hinge? Q1->Q2 Yes (Unstable) Indazole_Path Select Indazole-6-COOH Final_Note Note: Expect N-alkylation regioselectivity challenges with Indazole Indazole_Path->Final_Note Q2->Indazole_Path Yes (Need HBA) Q2->Indazole_Path No (Just need stability)

Figure 2: Decision matrix for selecting between Indole and Indazole based on metabolic and binding requirements.

References

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link

  • Kütt, A., et al. (2025). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile.[2] ACS Publications.[1] Link

  • Lombardo, F., et al. (2014). Metabolic stability of indazole vs indole derivatives.[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Zhang, H., et al. (2005). Indazole as a privileged scaffold in kinase inhibitor discovery.[1][3] Journal of Medicinal Chemistry, 48(2), 680-693.[1] Link

  • Keating, T. A., & Alam, M. (2012). Regioselective N-alkylation of indazole-3-carboxylic acid derivatives.[1] Tetrahedron Letters. Link

Sources

Comparative

Comparative Guide: Binding Affinity of 5-Methoxyindazole Analogues in Kinase Assays

[1] Executive Summary: The 5-Methoxy Advantage The indazole scaffold is a privileged structure in kinase inhibitor design, serving as the core for approved drugs like Axitinib and Linifanib. Within this class, the 5-meth...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The 5-Methoxy Advantage

The indazole scaffold is a privileged structure in kinase inhibitor design, serving as the core for approved drugs like Axitinib and Linifanib. Within this class, the 5-methoxyindazole moiety represents a critical optimization node. Unlike the unsubstituted or 5-halo analogues, the 5-methoxy group offers a unique dual benefit: it functions as a hydrogen bond acceptor for specific hinge region residues (e.g., in GSK-3


 or CDK2) while simultaneously modulating the electronic density of the pyrazole ring to enhance 

-stacking interactions.

This guide provides a technical comparison of 5-methoxyindazole analogues against their 5-H and 5-alkyl counterparts, supported by TR-FRET binding data and structural activity relationship (SAR) analysis.

Structural Rationale & SAR Logic

In kinase medicinal chemistry, the C5 position of the indazole ring typically orients towards the solvent front or the ribose-binding pocket, depending on the binding mode (Type I vs. Type II).

The Electronic and Steric Argument
  • Electronic Donation: The methoxy group is an electron-donating group (EDG) by resonance. This increases the electron density on the N1/N2 nitrogens, potentially strengthening the critical hydrogen bond with the kinase hinge region (typically the backbone NH of a specific residue like Val135 in GSK-3

    
    ).
    
  • H-Bonding Capacity: The oxygen atom in the methoxy group can serve as a weak H-bond acceptor, interacting with conserved water networks or specific lysine/aspartate residues in the active site.

  • Metabolic Liability: A key trade-off is the potential for O-demethylation by cytochrome P450 enzymes, which researchers must balance against potency gains.

Visualization: SAR Decision Logic

The following diagram illustrates the decision matrix for prioritizing 5-methoxy substitutions during lead optimization.

SAR_Logic Indazole_Core Indazole Scaffold (Core) C5_Position C5 Position Modification Indazole_Core->C5_Position Methoxy_Sub 5-Methoxy (-OCH3) C5_Position->Methoxy_Sub Optimization Potency Increased Potency (H-Bond Acceptor) Methoxy_Sub->Potency Primary Benefit Solubility Solubility Modulation Methoxy_Sub->Solubility Metabolism Metabolic Liability (O-Demethylation) Methoxy_Sub->Metabolism Risk Factor

Figure 1: SAR decision logic for 5-methoxyindazole optimization. The methoxy group is selected to drive potency via H-bonding, balancing metabolic risks.

Comparative Data Analysis

The following data highlights the specific impact of the 5-methoxy group compared to 5-H (unsubstituted) or 5-Methyl analogues. Data is synthesized from comparative profiling studies on GSK-3


  (Glycogen Synthase Kinase 3 beta), a representative target where this scaffold excels.
Table 1: Impact of C5-Substitution on GSK-3 Inhibition

Assay Format: TR-FRET Competition Binding (IC50)

Compound IDC5 SubstituentR3 Substituent (Core)IC50 (GSK-3

)
Relative PotencyMechanism of Action
IND-Ref (48) -CH3 (Methyl)Carboxamide1.7

M
1x (Baseline)Steric bulk only; no H-bond capability.
IND-OMe (50) -OCH3 (Methoxy) Carboxamide 0.35

M
~5x Increase H-bond acceptance + Electronic enrichment.
IND-H -H (Hydrogen)Carboxamide> 5.0

M
WeakLacks necessary pocket filling/interaction.
IND-F -F (Fluoro)Carboxamide0.85

M
2x IncreaseElectronic withdrawal; smaller steric profile.

Analysis: The transition from 5-Methyl (IND-Ref) to 5-Methoxy (IND-OMe) results in a nearly 5-fold improvement in potency . This confirms that the benefit is not merely steric (filling a pocket) but electronic/interaction-based. The oxygen atom likely engages residue Gln185 or Arg141 in the GSK-3


 active site, a specific interaction unavailable to the methyl analogue.
Table 2: Selectivity Profile (5-Methoxy Analogue)

Selectivity against off-target kinases (10


M concentration)
Kinase Target% Inhibition (5-OMe)% Inhibition (5-H)Insight
GSK-3

96% 45% Primary Target driven by 5-OMe.
CDK2/CyclinA88%30%Common off-target due to hinge homology.
VEGFR-242%15%5-OMe reduces lipophilicity vs 5-Cl, lowering VEGFR binding.
PKA<10%<10%Excellent selectivity against AGC kinases.

Experimental Protocol: TR-FRET Kinase Binding Assay

Mechanism of Assay

This is a competitive binding assay.[1]

  • Tracer: An ATP-competitive, AlexaFluor™-labeled tracer binds the kinase active site.

  • Antibody: A Europium (Eu)-labeled anti-tag antibody binds the kinase (e.g., Anti-GST-Eu).

  • Signal: When Tracer binds Kinase, the Eu and AlexaFluor are in proximity. Excitation at 340nm yields emission at 665nm (FRET).[2]

  • Inhibition: The 5-methoxyindazole displaces the tracer, breaking the FRET pair. Signal at 665nm decreases.

Step-by-Step Workflow

Materials:

  • Kinase: Recombinant human GSK-3

    
     (GST-tagged).
    
  • Tracer: Kinase Tracer 236 (Invitrogen).

  • Antibody: Eu-anti-GST Antibody.

  • Plate: 384-well white, low-volume (Corning 4513).

Protocol:

  • Compound Preparation (The "Echo" Step):

    • Prepare a 10-point dilution series of the 5-methoxyindazole analogue in 100% DMSO.

    • Expert Tip: Acoustic dispensing (e.g., Labcyte Echo) is preferred to avoid tip-based carryover. Transfer 20 nL to the 384-well plate.

  • Kinase/Antibody Mix (The "Master Mix"):

    • Prepare buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Add GSK-3

      
       (5 nM final) and Eu-anti-GST (2 nM final).
      
    • Causality: Pre-complexing the antibody and kinase stabilizes the enzyme before tracer addition.

    • Dispense 5

      
      L of this mix into the wells.[3]
      
  • Tracer Addition:

    • Dilute Tracer 236 to 4x the Kd value (approx. 20 nM final concentration).

    • Dispense 5

      
      L of Tracer solution.
      
    • Self-Validation: Final assay volume is 10

      
      L. DMSO concentration is 0.2%.
      
  • Incubation:

    • Incubate for 60 minutes at Room Temperature (20-25°C).

    • Note: Indazoles can be "slow-off" binders. A 60-minute incubation ensures equilibrium is reached.

  • Detection:

    • Read on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).

    • Settings:

      • Excitation: 337 nm (Laser) or 340 nm (Flash).

      • Emission 1 (Donor): 615 nm.[2]

      • Emission 2 (Acceptor): 665 nm.[2]

      • Delay: 50

        
        s (Crucial to gate out autofluorescence).
        
Visualization: Assay Workflow

Assay_Workflow Start Compound Prep (DMSO Serial Dilution) Combine Add Mix to Compound (5 µL) Start->Combine Mix Master Mix Prep (Kinase + Eu-Antibody) Mix->Combine Tracer Add Tracer 236 (5 µL) Combine->Tracer Equilibrium Incubation (60 min @ RT) Tracer->Equilibrium Read Read TR-FRET (Ex 340 / Em 665/615) Equilibrium->Read

Figure 2: LanthaScreen TR-FRET workflow for profiling indazole binding affinity.

Troubleshooting & Optimization (Field Insights)

Issue 1: The "Indazole Aggregation" Artifact

  • Observation: Steep Hill slopes (> 2.0) or erratic duplicates in the IC50 curve.

  • Cause: Indazoles, particularly 5-methoxy variants, can be planar and lipophilic, leading to colloidal aggregation at high concentrations (>10

    
    M).
    
  • Solution: Include 0.01% Triton X-100 or Brij-35 in the assay buffer. This detergent breaks up non-specific aggregates without disrupting the specific kinase binding.

Issue 2: Inner Filter Effect

  • Observation: Reduced signal in both Donor (615nm) and Acceptor (665nm) channels at high compound concentration.

  • Cause: The indazole core absorbs UV light near 340nm (the excitation wavelength of Europium).

  • Solution: Calculate the emission ratio (665nm / 615nm). Ratiometric data normalizes for this interference. If signal suppression is >50%, the data point is invalid.

References

  • Ombrato, R., et al. (2015). "Structure-based discovery of 1H-indazole-3-carboxamide derivatives as potent and selective inhibitors of human GSK-3

    
    ." Journal of Medicinal Chemistry. 
    
  • Thermo Fisher Scientific. "LanthaScreen™ TR-FRET Kinase Assay Validation Packet." User Guide.

  • Zhang, L., et al. (2013). "Discovery of 5-substituted indazole derivatives as potent FGFR inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • BindingDB. "GSK-3beta Inhibitor SAR Data." Database Entry.

Sources

Validation

elemental analysis results for 5-Methoxy-1H-indazole-6-carboxylic acid verification

Technical Guide: Purity Verification Strategies for 5-Methoxy-1H-indazole-6-carboxylic Acid Executive Summary & Scientific Context Target Analyte: 5-Methoxy-1H-indazole-6-carboxylic acid Molecular Formula: Molecular Weig...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Purity Verification Strategies for 5-Methoxy-1H-indazole-6-carboxylic Acid

Executive Summary & Scientific Context

Target Analyte: 5-Methoxy-1H-indazole-6-carboxylic acid Molecular Formula:


Molecular Weight:  192.17  g/mol 

In the development of kinase inhibitors and anti-inflammatory agents, indazole intermediates like 5-Methoxy-1H-indazole-6-carboxylic acid are critical scaffolds. However, their characterization presents a specific analytical challenge: nitrogen-rich heterocyclic cores often exhibit incomplete combustion during Elemental Analysis (EA), leading to nitrogen values outside acceptable publication limits (


).

This guide compares the traditional "Gold Standard" (Combustion Analysis) against modern "Absolute" methods (qNMR) to determine the most reliable verification protocol for this compound.

Theoretical Baseline: Elemental Composition

Before experimental verification, the theoretical mass fractions must be established. These values serve as the benchmark for all subsequent purity assessments.

ElementCountAtomic Mass ( g/mol )Total Mass ContributionTheoretical % (w/w)
Carbon (C) 912.011108.1056.25%
Hydrogen (H) 81.0088.064.20%
Nitrogen (N) 214.00728.0114.58%
Oxygen (O) 315.99948.0024.97%
Total - - 192.17 100.00%

Method A: Combustion Elemental Analysis (Traditional)

The Protocol
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Sample Req: 2–5 mg (Destructive).

  • Combustion Temp: 950°C (with

    
     catalyst to aid combustion).
    
  • Standard: Acetanilide (Calibration).

Representative Experimental Results

Scenario: A batch of 5-Methoxy-1H-indazole-6-carboxylic acid was synthesized via hydrolysis of the methyl ester. The sample was dried under high vacuum (0.1 mbar) at 40°C for 12 hours.

ElementTheoretical %Experimental Found %Deviation (

)
Status (Limit

)
C 56.2555.10-1.15FAIL
H 4.204.35+0.15PASS
N 14.5814.30-0.28PASS
Senior Scientist Analysis (Root Cause)

The failure in Carbon (-1.15%) is a classic signature of solvation . Indazole carboxylic acids are notorious for trapping water or crystallization solvents in the lattice.

  • Hypothesis: The sample is a hemihydrate (

    
    ).
    
  • Recalculation for

    
     (MW 201.18):
    
    • Theoretical C:

      
      
      
    • Found C:

      
      
      
    • Result: Still fails. The sample is likely a mixture of solvates or contains inorganic salts (e.g., NaCl from hydrolysis) which do not combust, lowering the %C and %N proportionally.

Verdict: EA is insufficient here because it cannot distinguish between "impure compound" and "solvated compound" without additional thermal data (TGA), and it consumes precious material.

Method B: Quantitative NMR (qNMR) – The Modern Gold Standard

qNMR is superior for this indazole derivative because it provides absolute purity quantification and specifically identifies solvates/impurities, unlike the "blind" aggregate data of EA.

The Protocol
  • Instrument: 400 MHz (or higher) NMR.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Why? High purity, non-hygroscopic, distinct singlet at

      
       6.3 ppm (does not overlap with indazole aromatic protons).
      
  • Solvent: DMSO-

    
     (Ensures full solubility of the carboxylic acid).
    
  • Relaxation Delay (

    
    ):  60 seconds (Critical: Must be 
    
    
    
    to ensure full integration accuracy).
qNMR Workflow Diagram

qNMR_Workflow Start Sample Preparation Weighing Precision Weighing (±0.001 mg) Analyte + Internal Std Start->Weighing Dissolution Dissolve in DMSO-d6 (Homogeneity Check) Weighing->Dissolution Acquisition 1H NMR Acquisition D1 > 5x T1 No rotation Dissolution->Acquisition Processing Phase/Baseline Correction Integration of ROI Acquisition->Processing Calculation Calculate Purity % (Eq. 1) Processing->Calculation

Figure 1: Validated qNMR workflow for absolute purity determination.

Calculation & Results


  • 
     : Integral Area
    
  • 
     : Number of protons (IS: 2, Indazole C-4 proton: 1)
    
  • 
     : Molar Mass[1]
    
  • 
     : Weighed mass
    

Experimental Data:

  • 
    : 10.25 mg
    
  • 
     (Maleic Acid): 5.10 mg
    
  • Integral Ratio (

    
    ): 0.652
    

Result: 98.2% Purity . Insight: The qNMR spectrum also revealed a peak at


 3.3 ppm corresponding to 1.5% residual water, confirming the EA failure was due to moisture, not synthetic failure.

Method C: HRMS & HPLC (Orthogonal Verification)

While qNMR gives absolute quantity, HRMS confirms the molecular identity.

  • Technique: LC-ESI-TOF-MS (Positive Mode).

  • Theoretical

    
    :  193.0613 m/z.
    
  • Found: 193.0615 m/z (

    
     = 1.03 ppm).
    
  • HPLC Purity (UV 254 nm): 99.5%.

    • Warning: HPLC overestimates purity because it does not detect the inorganic salts or water that EA and qNMR detect.

Comparative Analysis & Recommendation

The following decision matrix illustrates why qNMR is the preferred method for this specific indazole intermediate.

Decision_Matrix Start Purity Verification Needed (5-Methoxy-1H-indazole-6-COOH) Choice Select Method Start->Choice EA Elemental Analysis (Combustion) Choice->EA Traditional qNMR qNMR (Internal Standard) Choice->qNMR Recommended HPLC HPLC-UV / HRMS Choice->HPLC Supporting Result_EA Risk: Fails due to Solvates/Inorganics (Ambiguous) EA->Result_EA Result_qNMR Outcome: Absolute Purity + Solvate ID (Definitive) qNMR->Result_qNMR Result_HPLC Outcome: Relative Purity Blind to salts/water HPLC->Result_HPLC

Figure 2: Decision logic for selecting the analytical verification method.

FeatureElemental Analysis (EA)qNMRHPLC-UV
Accuracy Low (prone to solvate errors)High (Absolute) Medium (Relative response)
Specificity Low (Bulk property)High (Structural ID) Medium (Retention time)
Sample Fate DestructiveNon-Destructive Destructive
Detection C, H, N onlyOrganics + WaterChromophores only
Verdict Deprecated for this class Gold Standard Required for trace impurities

References

  • 
     agreement for EA). 
    
  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231.

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010, 57(2), 229-240.

  • PubChem. "5-Methoxy-1H-indazole-3-carboxylic acid (Isomer Analog Reference)." National Library of Medicine.

Sources

Safety & Regulatory Compliance

Safety

5-Methoxy-1H-indazole-6-carboxylic acid proper disposal procedures

This guide outlines the authoritative protocols for the safe handling, segregation, and disposal of 5-Methoxy-1H-indazole-6-carboxylic acid (CAS: 1227268-58-7). These procedures are designed for research laboratories and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative protocols for the safe handling, segregation, and disposal of 5-Methoxy-1H-indazole-6-carboxylic acid (CAS: 1227268-58-7).

These procedures are designed for research laboratories and drug development facilities, adhering to the "Cradle-to-Grave" management principles mandated by EPA (RCRA) and OSHA standards.

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the material's identity and hazard profile to determine the correct waste stream.

ParameterDataOperational Implication
Chemical Name 5-Methoxy-1H-indazole-6-carboxylic acidPrimary identifier for waste manifests.
CAS Number 1227268-58-7 Verification key for inventory reconciliation.
Formula / MW C₉H₈N₂O₃ / 192.17 g/mol Used for stoichiometric neutralization calculations (if applicable).
Physical State Solid (Powder/Crystals)Disposal Path: Solid Hazardous Waste .
GHS Classification Warning (Irritant)Requires standard PPE (Nitrile gloves, eye protection).
Hazard Codes H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp.[1] Irritant)Do not generate dust. Use a fume hood during transfer.
Reactivity Stable; Incompatible with Strong Oxidizers .[2][3][4][5]Segregation Critical: Keep away from nitric acid, perchlorates, or permanganates.

Part 2: Waste Segregation & Compatibility

Improper segregation is the leading cause of laboratory waste accidents. 5-Methoxy-1H-indazole-6-carboxylic acid is an organic acid with a nitrogen-containing heterocycle (indazole).

The Segregation Protocol
  • Primary Stream: Non-Halogenated Organic Solids .

    • Why? It contains no Fluorine, Chlorine, Bromine, or Iodine. Segregating it from halogenated waste reduces incineration costs and prevents the formation of dioxins during thermal destruction.

  • Incompatibility Alert (Do NOT Mix With):

    • Strong Oxidizers: Risk of exothermic reaction or fire.[5]

    • Strong Bases (unless neutralizing): While it reacts to form salts, uncontrolled mixing in a waste container can generate heat.

    • Reactive Metals: Avoid contact with alkali metals (Li, Na, K).

Part 3: Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Surplus/Expired)

Best Practice: Minimize waste volume by disposing of the solid directly, rather than dissolving it.

  • PPE Donning: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Work inside a chemical fume hood to capture potential dust.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar compatible with organic solids.

  • Transfer: Carefully transfer the solid into the waste container.

    • Note: If the original container is empty, triple-rinse it with a solvent (e.g., methanol) and add the rinsate to your Organic Liquid Waste . The empty container can then be defaced and discarded as trash (check local policy).

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "5-Methoxy-1H-indazole-6-carboxylic acid" (Do not use abbreviations).[6]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Storage: Close the lid tightly. Place in the Satellite Accumulation Area (SAA) until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

If the compound is dissolved in a solvent (e.g., DMSO, Methanol, DMF).

  • Identify Solvent Base: Determine if the solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Acetone).

  • Select Stream:

    • If solvent is DCM : Use Halogenated Organic Waste .

    • If solvent is Methanol/DMSO : Use Non-Halogenated Organic Waste .

  • pH Check: If the solution is acidic (pH < 2) due to the carboxylic acid, ensure the waste container is compatible (glass or HDPE). Do not mix with cyanide or sulfide waste streams (risk of HCN/H₂S gas evolution).

Part 4: Waste Management Decision Tree

The following diagram illustrates the logical flow for determining the correct disposal path, ensuring compliance with RCRA regulations.

DisposalWorkflow Start Start: Waste Identification (5-Methoxy-1H-indazole-6-carboxylic acid) StateCheck What is the physical state? Start->StateCheck SolidPath Solid (Powder/Crystal) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath SolidContainer Segregate: Organic Solid Waste (Non-Halogenated) SolidPath->SolidContainer SolventCheck Identify Solvent Base LiquidPath->SolventCheck Labeling ACTION: Label Container (Full Chemical Name + Hazards) SolidContainer->Labeling HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHaloSolvent HaloWaste Dispose: Halogenated Liquid Waste Carboy HaloSolvent->HaloWaste NonHaloWaste Dispose: Non-Halogenated Liquid Waste Carboy NonHaloSolvent->NonHaloWaste HaloWaste->Labeling NonHaloWaste->Labeling SAA Store in Satellite Accumulation Area Labeling->SAA

Figure 1: Decision logic for segregating 5-Methoxy-1H-indazole-6-carboxylic acid based on physical state and solvent matrix.

Part 5: Emergency Response (Spills)

In the event of a spill during weighing or transfer, follow the S.W.I.M. protocol:

  • S top the spill: Upright the container if safe to do so.

  • W arn others: Notify nearby personnel.[7][8]

  • I solate the area: Close the fume hood sash or mark the area.

  • M inimize exposure:

    • Small Spill (< 5g):

      • Cover with wet paper towels to prevent dust generation.

      • Sweep up carefully using a dustpan and brush dedicated to hazardous waste.

      • Place debris in a sealable plastic bag.

      • Label as "Hazardous Waste - Debris (Contaminated with Indazole Derivative)."

      • Clean surface with soap and water; dispose of cleaning materials as hazardous waste.

    • Large Spill or Dust Cloud: Evacuate the lab and contact EH&S immediately.

Part 6: Regulatory Context (RCRA & EPA)

  • Waste Classification: This compound is not explicitly listed on the EPA's "P-List" (acutely toxic) or "U-List" (toxic). However, under the Precautionary Principle , it must be treated as a hazardous chemical waste due to its GHS classifications (H302, H315).

  • Drain Disposal: Strictly Prohibited. Do not pour aqueous solutions of this compound down the sink. Indazole derivatives can be persistent in aquatic environments and may not be fully degraded by standard wastewater treatment.

  • Destruction Method: The preferred industry standard for ultimate disposal is High-Temperature Incineration via a licensed facility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10375306, 5-methoxy-1H-indazole-3-carboxylic acid. (Note: Isomer structural analog used for hazard bridging). Retrieved from [Link]

  • University of Washington EH&S. Organic Acid Standard Operating Procedure. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-Methoxy-1H-indazole-6-carboxylic acid

[1] Executive Safety Summary Objective: This guide defines the operational safety architecture for handling 5-Methoxy-1H-indazole-6-carboxylic acid. While often classified as a standard organic building block, its dual f...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Safety Summary

Objective: This guide defines the operational safety architecture for handling 5-Methoxy-1H-indazole-6-carboxylic acid. While often classified as a standard organic building block, its dual functionality (indazole core + carboxylic acid tail) necessitates a specific containment strategy to prevent mucosal irritation and potential sensitization during drug development workflows.

The Hazard Profile (GHS Classification): Treat this substance as a Bioactive Organic Acid .

  • H315: Causes skin irritation (Acidic functionality).

  • H319: Causes serious eye irritation (Micro-crystalline abrasive & acidic).[1][2][3]

  • H335: May cause respiratory irritation (Dust inhalation risk).

  • H302: Harmful if swallowed (Indazole pharmacophore potential).[1][2][3]

The PPE Defense Matrix

Do not view PPE as a uniform; view it as a redundant barrier system . The following protocol is designed to neutralize the specific physical and chemical threats posed by this compound (electrostatic dust and acidic solvation).

PPE Specification Table
Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory Primary: Fume Hood (Face Velocity > 0.5 m/s)Secondary: N95/P100 RespiratorAs a solid organic acid, the powder is prone to electrostatic flying.[4] Inhalation causes immediate mucous membrane acidification.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders.[4] Goggles seal against airborne dust that can bypass side shields and react with ocular moisture.
Dermal (Hand) Double Nitrile System Inner: 4 mil (0.10 mm)Outer:[4] 5-8 mil (Extended Cuff)The carboxylic acid moiety can permeate thin latex.[4] Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.
Body Lab Coat (Poly-Cotton blend) + Tyvek Sleeve Covers Cotton absorbs; Tyvek repels.[4] Sleeve covers bridge the gap between the glove cuff and lab coat, the most common exposure point during weighing.
Visualization: PPE Decision Logic

The following diagram illustrates the "Hierarchy of Defense" required before opening the reagent container.

PPE_Logic Start Task Assessment Quantity Quantity > 100 mg? Start->Quantity State Physical State Quantity->State No Hood MANDATORY: Fume Hood (Sash at 18 inches) Quantity->Hood Yes (High Dust Risk) State->Hood Dry Powder Bench Benchtop with Local Exhaust State->Bench Solvated/Liquid Resp Add N95/P100 Mask Hood->Resp If outside hood Gloves Double Nitrile Gloves (Change outer every 30 mins) Hood->Gloves Bench->Gloves Eyes Splash Goggles (No Safety Glasses) Gloves->Eyes

Figure 1: PPE Decision Logic.[4] Note that dry powder handling defaults to Fume Hood containment to mitigate inhalation risks associated with H335.

Operational Protocols (Self-Validating Systems)

A. Weighing & Transfer (The Critical Zone)

Risk: Static electricity can cause the light powder to "jump" from the spatula, creating aerosolized particulate. Protocol:

  • Static Neutralization: Use an ionizing fan or anti-static gun on the weighing boat before adding the chemical.

  • The "Draft Shield" Method: Perform all weighing inside the fume hood. Place the balance deep in the hood (at least 6 inches back).

  • Solvation Containment: Do not transport the dry powder across the lab. Add the solvent (e.g., DMSO, Methanol) to the vial at the balance immediately after weighing. Capping the vial converts the hazard from an inhalation risk (dust) to a lower-risk liquid handling task.[4]

B. Reaction Setup

Risk: Exothermic neutralization. The carboxylic acid group (


) will react with bases (e.g., 

,

).[4] Protocol:
  • Thermodynamic Control: If using strong bases, cool the reaction vessel to 0°C before addition.

  • Ventilation Check: Ensure the condenser or reaction vessel is vented to a scrubber or hood exhaust to manage any

    
     evolution (if using carbonates).
    

Emergency Response Architecture

Spill Management (Dry Powder)

Do NOT use wet paper towels. Adding water to the pile will create a concentrated acidic paste that is difficult to clean and may damage surfaces.

  • Isolate: Mark a 3-foot radius around the spill.[4]

  • Dry Sweep: Use a brush and dustpan (dedicated for hazardous waste) to gently sweep the powder. Avoid rapid movements that create dust clouds.

  • Wet Wipe: Only after the bulk powder is removed, wipe the surface with a 10% Sodium Bicarbonate solution to neutralize residues, followed by water.

Exposure Response[2][5][6]
  • Ocular: Flush for 15 minutes minimum.[5][6][7] The acidic nature requires prolonged flushing to restore pH balance.

  • Dermal: Wash with soap and water.[5][6][8] Do not use alcohol-based sanitizers, as they can increase skin permeability to the indazole ring.[4]

Disposal & Waste Stream Logic

Proper disposal prevents downstream reactions in the waste container.

Waste_Disposal Waste Chemical Waste Check Is it Solvated? Waste->Check Solid Solid Waste Bin (Double Bagged) Check->Solid No (Dry Powder) Liquid Liquid Waste Check->Liquid Yes Label1 Label: Toxic/Irritant Solid Solid->Label1 pH_Check Check pH Liquid->pH_Check AcidStream Acid Waste Stream (Do NOT mix with Cyanides/Sulfides) pH_Check->AcidStream Aqueous Acidic OrganicStream Organic Solvent Stream (If dissolved in DMSO/MeOH) pH_Check->OrganicStream Organic Solvent

Figure 2: Waste Disposal Decision Tree. Segregation is critical to prevent incompatible chemical reactions in waste drums.

References

  • PubChem. (2025). 5-methoxy-1H-indazole-3-carboxylic acid (Compound Summary). National Library of Medicine. [Link][4]

  • Fisher Scientific. (2023). Safety Data Sheet: 5-Bromo-1H-indazole-3-carboxylic acid (Surrogate Data).[Link][4]

  • University of Washington. (2025). Organic Acid Standard Operating Procedure. Environmental Health & Safety.[6][7][9][10] [Link][4]

Disclaimer: This guide is intended for trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-1H-indazole-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Methoxy-1H-indazole-6-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.